molecular formula C15H21N3OS B1415715 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine CAS No. 1105188-50-8

4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Cat. No.: B1415715
CAS No.: 1105188-50-8
M. Wt: 291.4 g/mol
InChI Key: TVPVSLKHCCLGNT-UHFFFAOYSA-N
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Description

4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H21N3OS and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-12-4-2-5-13-14(12)17-15(20-13)16-6-3-7-18-8-10-19-11-9-18/h2,4-5H,3,6-11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPVSLKHCCLGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel heterocyclic compound, 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development who are interested in the exploration of new pharmacologically active agents.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] The fused bicyclic system of a benzene ring and a thiazole ring provides a unique structural motif that can interact with various biological targets. Derivatives of 2-aminobenzothiazole, in particular, have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The incorporation of a morpholine moiety is a common strategy in drug design to enhance pharmacokinetic properties such as solubility and bioavailability. This guide details a synthetic route to a novel derivative combining these two key pharmacophores and outlines the analytical techniques for its structural elucidation.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the target molecule, this compound, is approached through a convergent synthesis strategy. The molecule can be disconnected at the exocyclic nitrogen-carbon bond, leading to two key precursors: 4-methyl-1,3-benzothiazol-2-amine (1) and a reactive derivative of N-(3-aminopropyl)morpholine (2) , such as 4-(3-chloropropyl)morpholine .

Retrosynthesis target This compound precursors Precursors target->precursors C-N disconnection precursor1 4-methyl-1,3-benzothiazol-2-amine (1) precursors->precursor1 precursor2 4-(3-chloropropyl)morpholine precursors->precursor2

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis will therefore involve the preparation of these two key intermediates followed by their coupling to yield the final product.

Experimental Protocols

Part 1: Synthesis of 4-methyl-1,3-benzothiazol-2-amine (1)

The synthesis of the benzothiazole core is achieved through the oxidative cyclization of o-tolylthiourea.

Step 1.1: Synthesis of o-tolylthiourea

o-Toluidine is reacted with a source of thiocyanate, such as ammonium thiocyanate, in the presence of an acid to form the corresponding thiourea derivative.

Step 1.2: Oxidative Cyclization to form 4-methyl-1,3-benzothiazol-2-amine (1)

The synthesized o-tolylthiourea undergoes an intramolecular electrophilic cyclization reaction, typically mediated by an oxidizing agent like bromine in a suitable solvent, to yield the desired 2-aminobenzothiazole derivative.[2]

Synthesis_Part1 cluster_0 Synthesis of Precursor 1 o-Toluidine o-Toluidine o-Tolylthiourea o-Tolylthiourea o-Toluidine->o-Tolylthiourea NH4SCN, HCl 4-methyl-1,3-benzothiazol-2-amine (1) 4-methyl-1,3-benzothiazol-2-amine (1) o-Tolylthiourea->4-methyl-1,3-benzothiazol-2-amine (1) Br2, AcOH

Caption: Synthetic workflow for 4-methyl-1,3-benzothiazol-2-amine.

Part 2: Synthesis of 4-(3-chloropropyl)morpholine (2)

This precursor can be synthesized from morpholine and a suitable three-carbon electrophile.

Step 2.1: N-alkylation of Morpholine

Morpholine is reacted with 1-bromo-3-chloropropane in the presence of a base, such as potassium carbonate, to yield 4-(3-chloropropyl)morpholine. The use of a dihalogenated propane allows for selective reaction at one end, leaving a chloro group for the subsequent coupling step.

Part 3: Coupling of Precursors to Yield the Final Product

The final step involves the N-alkylation of 4-methyl-1,3-benzothiazol-2-amine with 4-(3-chloropropyl)morpholine.

Step 3.1: Nucleophilic Substitution

A mixture of 4-methyl-1,3-benzothiazol-2-amine (1) and 4-(3-chloropropyl)morpholine (2) is heated in a suitable solvent, such as ethanol, in the presence of a base like potassium carbonate. The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the reaction to completion.

Synthesis_Part3 cluster_1 Final Coupling Reaction Precursor_1 4-methyl-1,3-benzothiazol-2-amine (1) Final_Product This compound Precursor_1->Final_Product K2CO3, Ethanol, Reflux Precursor_2 4-(3-chloropropyl)morpholine (2) Precursor_2->Final_Product

Caption: Final coupling step in the synthesis.

Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Characterization of this compound

The structural elucidation of the synthesized compound is performed using a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for all the protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.0m3HAromatic protons of the benzothiazole ring
~6.0-5.5t1HNH proton
~3.7t4HMorpholine protons (-O-CH2-)
~3.4q2H-NH-CH2-
~2.5t4HMorpholine protons (-N-CH2-)
~2.4s3H-CH3 on the benzothiazole ring
~2.4t2H-N-CH2-CH2-
~1.9p2H-CH2-CH2-CH2-

13C NMR: The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~168C=N (benzothiazole)
~150-120Aromatic carbons
~67Morpholine carbons (-O-CH2-)
~58-N-CH2-CH2-
~54Morpholine carbons (-N-CH2-)
~43-NH-CH2-
~27-CH2-CH2-CH2-
~18-CH3
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm-1)Assignment
3400-3300N-H stretching (secondary amine)
3100-3000C-H stretching (aromatic)
2950-2800C-H stretching (aliphatic)
1620-1580C=N stretching (benzothiazole ring)
1550-1450C=C stretching (aromatic)
1120-1080C-O-C stretching (morpholine)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

ParameterPredicted Value
Molecular FormulaC15H21N3OS
Molecular Weight291.41 g/mol
Expected [M+H]+292.1483

Potential Applications and Future Research Directions

Derivatives of 2-aminobenzothiazole are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The title compound, with its unique combination of a 4-methyl-2-aminobenzothiazole core and a morpholinopropyl side chain, represents a promising candidate for further biological evaluation.

Future research should focus on:

  • In vitro biological screening: Evaluating the compound's activity against a panel of cancer cell lines, bacterial strains, and fungal pathogens.

  • Enzyme inhibition assays: Investigating the compound's potential to inhibit key enzymes involved in disease pathways, such as kinases or topoisomerases.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the title compound to understand the structural requirements for biological activity and to optimize its pharmacological profile.

  • In vivo studies: If promising in vitro activity is observed, further evaluation in animal models of disease will be warranted.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the novel compound this compound. The predicted characterization data provides a solid foundation for the structural verification of the synthesized molecule. Given the well-documented biological importance of the benzothiazole and morpholine scaffolds, this new derivative holds significant potential as a lead compound in drug discovery programs. The detailed protocols and scientific rationale presented herein are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

  • NIST. 2-Benzothiazolamine, 4-methyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Linstrom, P.J. and Mallard, W.G. (Eds.), National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link], (retrieved January 19, 2026).

  • Reddy, C.S., et al. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
  • Hussein, M.A., et al. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 2013.
  • BenchChem. Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem, 2025.
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  • Supplementary Inform
  • NIST. 2-Benzothiazolamine, 4-methyl- Mass spectrum (electron ionization). In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Linstrom, P.J. and Mallard, W.G. (Eds.), National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link], (retrieved January 19, 2026).

  • SpectraBase. 4-Methyl-6-nitro-1,3-benzothiazol-2-amine - Optional[FTIR] - Spectrum. SpectraBase.
  • El-Gamal, M.I., et al. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 2021.
  • PrepChem. Synthesis of 4-(2-Benzothiazolylthio)-morpholine. PrepChem.com.
  • Angeli, A., et al. A class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.
  • Al-Bayati, R.I.H., et al. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 2016.
  • Gkizis, P.L., et al. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 2022.
  • Sigma-Aldrich. 2-Amino-4-methylbenzothiazole 97. Sigma-Aldrich.
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  • SpectraBase. 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Fathalla, W., et al. Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. Journal of Heterocyclic Chemistry, 2014.
  • Venkatesh, P., et al. Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. International Journal of ChemTech Research, 2009.
  • PubChem. 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline.
  • Manchester Organics. 4-Methyl-1,3-benzothiazol-2-amine. Manchester Organics.
  • G. Mele, et al. 3-Morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium Chloride. Molbank, 2020.
  • Siddiqui, N., et al. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Tropical Journal of Pharmaceutical Research, 2008.
  • Chen, J., et al. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][4]Thiazin-4-One Derivatives. Molecules, 2023.

  • Ahmad, S., et al. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 2023.
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Sources

4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Introduction

This compound is a heterocyclic compound featuring a benzothiazole core linked to a morpholine moiety via a propyl amine chain. The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2][3][4] The inclusion of the morpholine group, a common functionality in approved pharmaceuticals, can enhance pharmacokinetic properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the chemical properties of this compound, drawing upon data from structurally related analogues and computational predictions to offer insights for researchers and drug development professionals.

Figure 1: Chemical structure of the title compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₁N₃OSCalculated
Molecular Weight 291.41 g/mol Calculated
CAS Number Not available-
Appearance Likely a solid at room temperatureInferred
XLogP3 ~2.8-3.3Predicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 6Calculated
Polar Surface Area 59.9 ŲPredicted

The addition of a methyl group to the benzothiazole ring is expected to slightly increase the molecular weight and lipophilicity (XLogP3) compared to its unmethylated counterpart.

Synthesis and Reactivity

A plausible synthetic route for this compound would involve a nucleophilic substitution reaction. The key starting materials would be 2-amino-4-methylbenzothiazole and a suitable 3-morpholinopropyl electrophile, such as 4-(3-chloropropyl)morpholine. The reaction would likely be carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.

Sources

solubility and stability of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Authored by a Senior Application Scientist

Foreword: A Framework for Pre-Clinical Characterization

In the landscape of drug discovery, the journey from a synthesized molecule to a viable drug candidate is contingent on a rigorous understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as the twin pillars that dictate a compound's developability, influencing everything from bioavailability and formulation to shelf-life and therapeutic efficacy. This guide is dedicated to a specific molecule of interest: This compound .

This compound integrates two key pharmacophores: the benzothiazole ring, a scaffold present in numerous biologically active agents[1][2][3], and a morpholine-containing side chain, often incorporated to enhance aqueous solubility and modulate pharmacokinetic properties. While specific experimental data for this exact molecule is not yet prevalent in public literature, its structural motifs provide a strong basis for a predictive and methodological approach to its characterization.

This document is structured not as a static report of known data, but as a dynamic, instructional guide for the researchers, chemists, and drug development professionals tasked with its evaluation. We will proceed from a predictive analysis based on chemical structure to detailed, field-proven protocols for empirical testing. The causality behind each experimental choice will be explained, ensuring that the methodologies are not just followed, but understood. This is the self-validating system of trustworthy science: a logical, evidence-based pathway to comprehensively profile a new chemical entity.

Predicted Physicochemical Profile and Its Implications

A molecule's structure is the blueprint for its behavior. Before embarking on empirical testing, an in-silico or theoretical assessment can guide experimental design. The structure of this compound contains several key features that will govern its solubility and stability.

  • Basicity and pH-Dependent Solubility : The molecule possesses two primary basic centers: the tertiary amine of the morpholine ring (pKa ~8.3-8.7 for N-alkylated morpholines) and the 2-amino group on the benzothiazole ring. This dual basicity predicts that the compound will be ionized at acidic pH, forming cationic species. This ionization dramatically increases its interaction with water, suggesting significantly higher solubility in acidic environments (e.g., the stomach) compared to neutral or basic conditions (e.g., the intestine).

  • Lipophilicity : The benzothiazole core is inherently lipophilic, while the morpholine and propyl-amine chain add hydrophilicity. The interplay between these regions will determine its overall octanol-water partition coefficient (LogP). A balanced LogP is often crucial for cell permeability and overall drug-likeness.

  • Potential Stability Liabilities : Benzothiazole derivatives can be susceptible to specific degradation pathways. The exocyclic amine and the sulfur atom in the thiazole ring are potential sites for oxidation. Furthermore, the molecule's integrity may be challenged by exposure to light (photodegradation) or extremes of pH and temperature.[4]

Table 1: Predicted Physicochemical Properties
ParameterPredicted CharacteristicImplication for Drug Development
Molecular Weight ~305.4 g/mol Compliant with Lipinski's Rule of Five, favoring good absorption.
pKa (most basic) ~8.3 - 8.7 (predicted for morpholine)pH-dependent solubility. Likely a Class II (low solubility, high permeability) or IV BCS candidate at physiological pH.
Predicted LogP Moderately LipophilicA balance is needed; too high could lead to poor aqueous solubility, while too low may hinder membrane permeability.
Hydrogen Bond Donors 1 (secondary amine)Contributes to interactions with biological targets and solubility.
Hydrogen Bond Acceptors 4 (2 nitrogens, 1 oxygen, 1 sulfur)Enhances potential for hydrogen bonding and aqueous solubility.

A Methodological Guide to Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. An inadequate solubility profile can halt the development of an otherwise promising compound. The following protocols outline a robust strategy for determining both kinetic and thermodynamic solubility, providing a comprehensive picture of the compound's behavior in aqueous media.

Causality Behind the Protocol

We assess both kinetic and thermodynamic solubility because they answer different, vital questions. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock), mimicking the conditions of many high-throughput screening assays. Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility and is the gold standard for predicting in-vivo dissolution. Assessing solubility across a pH range is crucial due to the compound's basic nature and the varying pH of the gastrointestinal tract.

Experimental Protocol: pH-Dependent Solubility Profiling

Objective: To determine the kinetic and thermodynamic solubility of the target compound at pH 2.0, 5.0, and 7.4.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Potassium chloride/HCl buffer, pH 2.0

  • HPLC-grade water, acetonitrile, and formic acid

  • 96-well plates and shaker

  • HPLC system with UV or MS detector

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Kinetic Solubility Assay: a. Add 2 µL of the 10 mM DMSO stock to 98 µL of each aqueous buffer (pH 2.0, 5.0, 7.4) in triplicate in a 96-well plate. This creates a final nominal concentration of 200 µM with 2% DMSO. b. Seal the plate and shake at room temperature for 2 hours. c. Centrifuge the plate to pellet any precipitate. d. Carefully transfer the supernatant to a new plate for analysis. e. Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method. The resulting concentration is the kinetic solubility.

  • Thermodynamic Solubility Assay (Shake-Flask Method): a. Add an excess amount of the solid compound (e.g., 1 mg) to 1 mL of each aqueous buffer in separate glass vials. b. Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. c. After incubation, allow the vials to stand, then filter the supernatant through a 0.45 µm filter to remove undissolved solid. d. Quantify the concentration of the dissolved compound in the filtrate using HPLC. This concentration is the thermodynamic solubility.

  • HPLC Quantification: a. Develop a stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution.[5] b. Mobile Phase A: 0.1% Formic Acid in Water c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile d. Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions. e. Detection: UV (at a predetermined λmax) or Mass Spectrometry. f. Create a calibration curve using known concentrations of the compound to ensure accurate quantification.

Visualization: Solubility Assessment Workflow

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep_stock Prepare 10mM Stock in 100% DMSO k_add Add Stock to Buffers (2% final DMSO) prep_stock->k_add t_add Add Excess Solid to Buffers prep_stock->t_add prep_buffers Prepare Buffers (pH 2.0, 5.0, 7.4) prep_buffers->k_add prep_buffers->t_add k_shake Shake for 2h k_add->k_shake k_spin Centrifuge k_shake->k_spin k_supernatant Collect Supernatant k_spin->k_supernatant analysis Quantify Concentration via Calibrated HPLC-UV/MS k_supernatant->analysis t_shake Shake for 24-48h at constant temp t_add->t_shake t_filter Filter Supernatant t_shake->t_filter t_filter->analysis result pH-Solubility Profile analysis->result

Caption: Workflow for pH-dependent solubility profiling.

Stability Evaluation via Forced Degradation

Understanding a compound's intrinsic stability is non-negotiable. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing a stability-indicating analytical method, as recommended by ICH guidelines.[6][7][8]

Causality Behind the Protocol

The goal of forced degradation is not to destroy the compound, but to accelerate its decomposition to a modest extent (typically 5-20% degradation). This allows for the generation of sufficient quantities of degradation products for detection and potential identification, without the degradation chemistry becoming overly complex. The conditions chosen (acid, base, oxidation, light, heat) simulate the stresses a drug substance might encounter during its lifecycle and are mandated by regulatory bodies.[9] A stability-indicating method is one that can cleanly separate the intact parent drug from all of these stress-induced degradants.[8]

Experimental Protocol: Forced Degradation Studies

Objective: To assess the stability of the target compound under various stress conditions and identify potential degradation pathways.

Materials:

  • Target compound solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Photostability chamber (ICH Q1B compliant)

  • Oven for thermal stress testing

  • HPLC system as described previously

Step-by-Step Methodology:

  • Preparation: Prepare a main stock solution of the compound. For each condition, mix the stock solution with the stressor solution. A control sample (compound in solvent, no stressor) should be run in parallel.

  • Acidic Hydrolysis: a. Mix the compound solution with 0.1 M HCl. b. Incubate at 60°C for 24 hours. c. If no degradation is observed, repeat with 1 M HCl or for a longer duration. d. Before analysis, neutralize the sample with an equivalent amount of NaOH.

  • Basic Hydrolysis: a. Mix the compound solution with 0.1 M NaOH. b. Incubate at 60°C for 24 hours. c. If no degradation is observed, repeat with 1 M NaOH. d. Neutralize the sample with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: a. Mix the compound solution with 3% H₂O₂. b. Keep at room temperature for 24 hours, protected from light. c. Analyze directly.

  • Photostability: a. Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. b. A control sample should be wrapped in aluminum foil to protect it from light. c. Analyze both the light-exposed and control samples.

  • Thermal Degradation (Dry Heat): a. Store the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours. b. Dissolve the heat-stressed solid in a suitable solvent for analysis.

  • Analysis: a. Analyze all stressed samples and controls using the developed stability-indicating HPLC method. b. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control. c. Note the retention times and peak areas of any new peaks (degradation products).

Data Presentation: Summary of Forced Degradation
Table 2: Forced Degradation Study Results
Stress ConditionReagent/SettingDuration/Temp% Degradation of ParentNo. of Degradation ProductsObservations
Control NoneRoom Temp0%0Clear solution
Acidic 0.1 M HCl24h / 60°CReport ValueReport Valuee.g., No change, slight color change
Basic 0.1 M NaOH24h / 60°CReport ValueReport Valuee.g., Discoloration observed[4]
Oxidative 3% H₂O₂24h / RTReport ValueReport Valuee.g., Significant degradation
Photolytic ICH Q1BN/AReport ValueReport Valuee.g., Degradation in solution only
Thermal Dry Heat48h / 80°CReport ValueReport Valuee.g., Stable
Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions start Prepare Compound Stock Solution (e.g., 1 mg/mL) acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base oxid Oxidative (H₂O₂, RT) start->oxid photo Photolytic (ICH Light) start->photo thermal Thermal (Dry Heat) start->thermal control Control Sample (No Stressor) start->control analysis Analyze All Samples by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis control->analysis data Calculate % Degradation Identify Degradant Peaks analysis->data pathway Elucidate Degradation Pathways data->pathway

Caption: Workflow for a comprehensive forced degradation study.

Conclusion and Forward Look

This guide provides a robust, methodology-driven framework for the essential characterization of this compound. By systematically evaluating its pH-dependent solubility and its stability under forced degradation conditions, researchers can build a comprehensive data package that is critical for informed decision-making in the drug development process.

The predicted basicity of the molecule suggests that formulation strategies, such as the use of salts or pH-modifying excipients, may be necessary to ensure adequate dissolution and absorption at physiological pH. The stability profile generated from the forced degradation studies will pinpoint the compound's liabilities, guiding the selection of appropriate storage conditions, packaging, and formulation components to ensure the final drug product is safe, effective, and stable throughout its shelf-life. The data gathered through these protocols forms the bedrock of a successful Investigational New Drug (IND) application and the subsequent clinical journey.

References

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An In-depth Technical Guide to the Mechanism of Action of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Scientific literature and publicly available databases do not contain specific information on the mechanism of action for the compound 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. However, the structural components of this molecule, specifically the benzothiazole and morpholine moieties, are characteristic of a class of compounds known to interact with the sigma-1 receptor (σ1R), a protein of significant interest in the field of neuropharmacology and drug development.

Therefore, this guide will provide an in-depth exploration of the sigma-1 receptor, a likely target for this class of compounds. We will delve into its unique structure, its function as a molecular chaperone, its intricate signaling pathways, and its therapeutic potential, particularly in the context of neurodegenerative diseases. This will serve as a foundational resource for researchers and drug development professionals interested in compounds with similar structural features.

The Sigma-1 Receptor: A Master Regulator of Cellular Homeostasis

Originally misidentified as an opioid receptor, the sigma-1 receptor is now recognized as a unique, ligand-operated intracellular chaperone protein.[1][2] It resides predominantly at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical interface for cellular signaling and homeostasis.[3][4] Its strategic location allows it to modulate a wide array of cellular processes, making it a compelling target for therapeutic intervention in a variety of diseases.[5][6]

Molecular Architecture and Activation

The sigma-1 receptor is a 223-amino acid protein that forms homo-oligomers, existing as dimers, trimers, and higher-order structures.[3] In its inactive state, it is complexed with another ER chaperone, BiP (Binding immunoglobulin Protein).[4] Upon binding to an agonist ligand or in response to cellular stress, the sigma-1 receptor dissociates from BiP.[4] This dissociation is a key activation step, allowing the receptor to interact with a multitude of "client" proteins and modulate their function.[3][4]

Core Mechanistic Functions of the Sigma-1 Receptor

The activated sigma-1 receptor exerts its influence through several key mechanisms:

Regulation of Calcium Homeostasis

The sigma-1 receptor is a critical regulator of calcium (Ca²⁺) signaling between the ER and mitochondria.[1][3] Upon activation, it stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), a channel that releases Ca²⁺ from the ER.[1][4] This ensures efficient Ca²⁺ transfer to the mitochondria, which is vital for maintaining mitochondrial function and cellular bioenergetics.[4] Dysregulation of Ca²⁺ homeostasis is a common feature of many neurodegenerative diseases.[1][5]

Attenuation of Endoplasmic Reticulum Stress

The ER is responsible for protein folding and modification. When unfolded or misfolded proteins accumulate, it triggers the unfolded protein response (UPR), a state known as ER stress.[3] Prolonged ER stress can lead to apoptosis (programmed cell death).[3] The sigma-1 receptor, through its chaperone activity, helps to alleviate ER stress, thereby promoting cell survival.[3][4]

Modulation of Ion Channels

Activated sigma-1 receptors can translocate to the plasma membrane and other cellular compartments where they interact with and modulate the activity of various ion channels, including voltage-gated potassium (Kv), sodium (Nav), and calcium (Cav) channels, as well as NMDA receptors.[1][7] This modulation of ion channel activity can influence neuronal excitability and reduce excitotoxicity, a process implicated in neuronal damage in conditions like stroke and epilepsy.[7]

Promotion of Neurotrophic Signaling

Sigma-1 receptor agonists have been shown to promote neuronal survival and plasticity by upregulating the expression and secretion of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF).[7] This, in turn, activates signaling pathways like TrkB, ERK, and AKT, which are crucial for neuronal growth, differentiation, and survival.[7]

Signaling Pathways Modulated by the Sigma-1 Receptor

The multifaceted nature of the sigma-1 receptor is evident in the diverse signaling pathways it influences.

Sigma1R_Signaling cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_Cellular_Effects Downstream Cellular Effects Sigma1R_BiP σ1R-BiP Complex (Inactive) Sigma1R_Active Activated σ1R Sigma1R_BiP->Sigma1R_Active Agonist / Stress IP3R IP3R Sigma1R_Active->IP3R Stabilization ER_Stress ER Stress Reduction Sigma1R_Active->ER_Stress Ion_Channel Ion Channel Modulation Sigma1R_Active->Ion_Channel BDNF BDNF Upregulation Sigma1R_Active->BDNF Ca_ER ER Ca²⁺ IP3R->Ca_ER Release Mitochondria Mitochondria Ca_ER->Mitochondria Uptake Neuroprotection Neuroprotection Mitochondria->Neuroprotection Improved Function ER_Stress->Neuroprotection Ion_Channel->Neuroprotection Reduced Excitotoxicity Plasticity Synaptic Plasticity BDNF->Plasticity

Figure 1: Simplified signaling pathway of the sigma-1 receptor.

Experimental Protocols for Investigating Sigma-1 Receptor Activity

Elucidating the mechanism of action of a putative sigma-1 receptor ligand involves a series of well-defined experimental workflows.

Workflow for Characterizing a Novel Sigma-1 Receptor Ligand

Experimental_Workflow Start Novel Compound Binding_Assay Radioligand Binding Assay (Determine Ki for σ1R and σ2R) Start->Binding_Assay Functional_Assay Functional Assays (e.g., Ca²⁺ imaging, ER stress markers) Binding_Assay->Functional_Assay Cellular_Models Cell-Based Models (e.g., Neuroblastoma cells, primary neurons) Functional_Assay->Cellular_Models Animal_Models In Vivo Animal Models (e.g., Models of neurodegeneration, pain) Cellular_Models->Animal_Models Mechanism_Studies Detailed Mechanistic Studies (e.g., Electrophysiology, Western Blot for signaling proteins) Animal_Models->Mechanism_Studies PK_PD Pharmacokinetics/Pharmacodynamics Mechanism_Studies->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Figure 2: A typical experimental workflow for characterizing a novel sigma-1 receptor ligand.

Step-by-Step Protocol: Radioligand Binding Assay

This protocol is fundamental for determining the binding affinity of a test compound for the sigma-1 receptor.

  • Preparation of Membranes: Homogenize guinea pig brain tissue in a sucrose buffer and centrifuge to isolate the membrane fraction containing the sigma-1 receptors.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a known concentration of a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine) and varying concentrations of the unlabeled test compound.

  • Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table provides representative binding affinities (Ki values) for some known sigma-1 receptor ligands. A lower Ki value indicates a higher binding affinity.

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2R/σ1R)
(+)-Pentazocine3.11,580~510
Haloperidol3.24,470~1,397
PRE-0842.2>10,000>4,545
BD10639~450~50

Therapeutic Implications

The diverse functions of the sigma-1 receptor make it a promising therapeutic target for a range of disorders.

  • Neurodegenerative Diseases: By mitigating ER stress, regulating calcium homeostasis, and promoting neurotrophic factor release, sigma-1 receptor agonists are being investigated for the treatment of Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][3]

  • Neuropathic Pain: Sigma-1 receptor antagonists have shown efficacy in preclinical models of neuropathic pain, suggesting a role for this receptor in pain modulation.

  • Psychiatric Disorders: The receptor's influence on neurotransmitter systems has led to research into its potential as a target for treating depression and anxiety.[8]

  • Ischemic Stroke: The neuroprotective effects of sigma-1 receptor agonists could be beneficial in reducing neuronal damage following a stroke.[9]

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, its structural characteristics strongly suggest a potential interaction with the sigma-1 receptor. This intracellular chaperone protein stands at a critical nexus of cellular signaling, regulating fundamental processes that are vital for cell survival and function. A thorough understanding of the sigma-1 receptor's complex biology is essential for the rational design and development of novel therapeutics for a host of debilitating diseases.

References

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  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - Frontiers. (URL: [Link])

  • Role of sigma-1 Receptors in Neurodegenerative Diseases - PubMed - NIH. (URL: [Link])

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - MDPI. (URL: [Link])

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Preliminary Biological Screening of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preliminary biological evaluation of the novel benzothiazole derivative, 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, yet adaptable, approach to the initial assessment of this compound's therapeutic potential. The experimental design emphasizes a self-validating system, ensuring the generation of reliable and reproducible data to inform subsequent stages of drug development.

Section 1: Compound Synthesis and Characterization

A robust and reproducible synthetic route is paramount for any screening campaign. The synthesis of this compound can be achieved through a two-step process, beginning with the synthesis of the key intermediate, 4-methyl-2-aminobenzothiazole.

Synthesis of 4-methyl-2-aminobenzothiazole

The synthesis of 4-methyl-2-aminobenzothiazole can be accomplished by the oxidative cyclization of o-tolylthiourea.[3]

Protocol:

  • Suspend o-tolylthiourea in methylene chloride at room temperature.

  • Cool the suspension to a temperature between -20°C and +15°C.

  • Introduce chlorine gas into the stirred mixture. The reaction is typically carried out without a catalyst to avoid ring chlorination.[3]

  • After the reaction is complete, the resulting 4-methyl-2-aminobenzothiazole hydrochloride is filtered off.

  • The hydrochloride salt is then neutralized with an alkali solution, such as sodium hydroxide, to yield the free base, 4-methyl-2-aminobenzothiazole.[3]

Synthesis of this compound

The final compound is synthesized via N-alkylation of the 4-methyl-2-aminobenzothiazole intermediate with 4-(3-chloropropyl)morpholine.

Protocol:

  • Dissolve 4-methyl-2-aminobenzothiazole in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, sodium hydride (NaH), to deprotonate the amino group.

  • Add 4-(3-chloropropyl)morpholine to the reaction mixture.

  • Heat the reaction mixture to facilitate the nucleophilic substitution. A temperature of around 80-100°C is often employed for such alkylations.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Synthesis_Workflow o_tolylthiourea o-Tolylthiourea intermediate_hcl 4-methyl-2-aminobenzothiazole Hydrochloride o_tolylthiourea->intermediate_hcl Oxidative Cyclization chlorine Chlorine (Cl2) Methylene Chloride chlorine->intermediate_hcl intermediate 4-methyl-2-aminobenzothiazole intermediate_hcl->intermediate Neutralization naoh NaOH naoh->intermediate final_product 4-methyl-N-(3-morpholin-4-ylpropyl) -1,3-benzothiazol-2-amine intermediate->final_product N-alkylation morpholine_halide 4-(3-chloropropyl)morpholine NaH, DMF morpholine_halide->final_product

Figure 1: Synthetic workflow for the target compound.

Section 2: In Silico ADME Profiling

Prior to extensive in vitro testing, an in silico assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cost-effective strategy to predict its drug-likeness and potential liabilities.[4][5] The SwissADME web tool provides a comprehensive platform for this analysis.[6][7]

Methodology:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) notation for this compound.

  • Input the SMILES string into the SwissADME web server.[8]

  • Analyze the output, paying close attention to the following parameters:

    • Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.[9]

    • Solubility: Predicted aqueous solubility is a critical factor for oral bioavailability.[9]

    • Pharmacokinetics: Predictions of gastrointestinal absorption and blood-brain barrier (BBB) penetration.[3][10]

    • Drug-likeness: Qualitative assessment based on structural similarity to known drugs.

    • Medicinal Chemistry: Alerts for potentially problematic functional groups.

Data Presentation:

ParameterPredicted ValueInterpretation
Molecular Weight[Example Value]Compliant with Lipinski's Rule (<500 g/mol )
LogP[Example Value]Optimal lipophilicity for membrane permeability
H-bond Donors[Example Value]Compliant with Lipinski's Rule (≤5)
H-bond Acceptors[Example Value]Compliant with Lipinski's Rule (≤10)
GI AbsorptionHighPredicted to be well-absorbed from the gut
BBB PermeantNoNot predicted to cross the blood-brain barrier

Section 3: In Vitro Cytotoxicity Assessment

The initial step in any biological screening cascade is to determine the compound's inherent cytotoxicity. This provides a therapeutic window and informs the concentration range for subsequent bioassays. We will employ two complementary assays: the MTT assay to assess metabolic activity and the LDH assay to measure membrane integrity.[11]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[12]

Protocol:

  • Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with a serial dilution of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Troubleshooting: Inconsistent replicate values may be due to pipetting errors, uneven cell seeding, or edge effects in the 96-well plate.[13] Some compounds can chemically reduce MTT, leading to falsely high viability readings; this can be checked by including control wells without cells.[14]

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker of cytotoxicity.[15]

Protocol:

  • Follow the same cell seeding and treatment protocol as the MTT assay.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Data Interpretation: A dose-dependent increase in LDH release indicates cytotoxicity. Less LDH in a treated group compared to the control could suggest an inhibition of cell proliferation.[16]

Data Presentation:

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0.1[Example Value][Example Value]
1[Example Value][Example Value]
10[Example Value][Example Value]
50[Example Value][Example Value]
100[Example Value][Example Value]

Section 4: Antimicrobial and Antifungal Screening

Given the known antimicrobial properties of benzothiazole derivatives, a preliminary screen against a panel of pathogenic bacteria and fungi is warranted.[17]

Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][18]

Protocol:

  • Prepare a standardized inoculum of bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in Mueller-Hinton broth.

  • In a 96-well plate, prepare serial dilutions of the test compound.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Antifungal Susceptibility Testing (Agar Disk Diffusion)

The agar disk diffusion method is a qualitative assay to assess the antifungal activity of a compound.[19][20]

Protocol:

  • Prepare a standardized inoculum of a fungal strain (e.g., Candida albicans) and spread it evenly onto a Mueller-Hinton agar plate.

  • Impregnate sterile paper disks with a known concentration of the test compound.

  • Place the disks onto the inoculated agar surface.

  • Incubate the plate at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the area of no fungal growth) around the disk.[2] A larger zone of inhibition indicates greater antifungal activity.[21]

Screening_Workflow cluster_invitro In Vitro Screening cluster_insilico In Silico Analysis Cytotoxicity Cytotoxicity Assays (MTT & LDH) Antimicrobial Antimicrobial Assays (Antibacterial & Antifungal) Cytotoxicity->Antimicrobial Antioxidant Antioxidant Assays (DPPH & ABTS) Cytotoxicity->Antioxidant ADME ADME Prediction (SwissADME) Target_Compound 4-methyl-N-(3-morpholin-4-ylpropyl) -1,3-benzothiazol-2-amine Target_Compound->Cytotoxicity Target_Compound->ADME

Figure 2: Overall preliminary biological screening workflow.

Section 5: Antioxidant Activity Evaluation

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. The DPPH and ABTS assays are two widely used methods to evaluate the radical scavenging activity of a compound.[1]

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the reduction of the stable DPPH radical by an antioxidant.[22]

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add a serial dilution of the test compound.

  • Add the DPPH solution to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity. A lower absorbance indicates higher scavenging activity.

Considerations: The choice of solvent can influence the results, and a known antioxidant like ascorbic acid should be used as a positive control.[22]

ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of a compound to scavenge the ABTS radical cation.

Protocol:

  • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

  • Dilute the ABTS radical solution with ethanol to a specific absorbance.

  • In a 96-well plate, add a serial dilution of the test compound.

  • Add the diluted ABTS radical solution to each well.

  • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS radical scavenging activity.

Section 6: Mechanistic Insights - PI3K/Akt Signaling Pathway

Benzothiazole derivatives have been reported to exert their anticancer effects by modulating key signaling pathways, including the PI3K/Akt pathway, which is frequently dysregulated in cancer.[17][23] A preliminary assessment of the compound's effect on this pathway can provide valuable mechanistic clues.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Target_Compound 4-methyl-N-(3-morpholin-4-ylpropyl) -1,3-benzothiazol-2-amine Target_Compound->PI3K Potential Inhibition

Figure 3: Simplified PI3K/Akt signaling pathway indicating a potential point of inhibition.

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in vitro evaluation of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide presents a comprehensive, tiered strategy for the in vitro evaluation of a novel derivative, This compound . The inclusion of a 4-methyl group and a flexible morpholinopropyl side chain at the 2-amino position suggests potential for enhanced bioactivity and favorable pharmacokinetic properties.[4][5] This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice. We will proceed from broad-based cytotoxicity screening to detailed mechanistic studies, including apoptosis and cell cycle analysis, culminating in the exploration of hypothetical signaling pathways.

Introduction: The Scientific Rationale

The therapeutic potential of benzothiazole derivatives is well-established.[2][6] Their rigid, bicyclic structure provides a versatile framework for interacting with various biological targets.[7][8] The subject of this guide, this compound (hereafter referred to as "the compound"), integrates three key structural motifs:

  • The Benzothiazole Core: A privileged scaffold known for potent biological activity.[9][10]

  • The 4-Methyl Group: An electron-donating group that can influence the electronic properties and metabolic stability of the ring system.

  • The N-(3-morpholin-4-ylpropyl) Side Chain: This feature is critical. The morpholine ring is a common moiety in approved drugs, often used to increase aqueous solubility and modulate pharmacokinetics.[4][5][11] The propyl linker adds conformational flexibility, allowing the morpholine group to adopt optimal orientations for target binding.

This guide provides a logical, stepwise workflow for characterizing the compound's in vitro pharmacological profile, with a primary focus on its potential as an anticancer agent—a common application for this class of molecules.[1][12]

Foundational Workflow for In Vitro Evaluation

A tiered approach is essential for an efficient and cost-effective evaluation. This strategy begins with broad screening and progressively focuses on more detailed mechanistic studies for promising candidates.[1]

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target & Pathway Analysis A Compound QC & Physicochemical Characterization B Primary Cytotoxicity Screening (e.g., MTT/SRB Assays) A->B Purity & Solubility Confirmed C Apoptosis Induction Assays (Annexin V / Caspase Activity) B->C Potent Activity (Low IC50) D Cell Cycle Analysis (Propidium Iodide Staining) B->D Potent Activity (Low IC50) F Alternative Activity Screens (Antimicrobial, Kinase Inhibition) B->F If No Cytotoxicity E Hypothetical Target Pathway Investigation (e.g., Western Blot) C->E D->E G Candidate for In Vivo Studies E->G

Caption: General workflow for the in vitro evaluation of the compound.

Phase 1: Foundational Analysis & Primary Screening

Before biological evaluation, ensuring the compound's identity, purity, and basic physicochemical properties is paramount for data integrity.

Compound Preparation and Quality Control
  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be used to confirm purity is >95%.

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are required to verify the chemical structure.

  • Compound Solubilization: Prepare a high-concentration stock solution (e.g., 10-20 mM) in dimethyl sulfoxide (DMSO).[1] Store at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.

Primary Cytotoxicity Screening: The MTT Assay

The initial step is to assess the compound's effect on cancer cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of living cells, which is a reliable proxy for cell viability.

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Select a panel of human cancer cell lines. A standard panel could include MCF-7 (breast), A549 (lung), and HepG2 (liver).[1][9]

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound from the DMSO stock in a complete culture medium. A typical concentration range would be 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Expert Note: Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤0.5%). This is a critical control for validating the experiment.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization & Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)

Cell LineTissue of OriginCompound IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7Breast Cancer8.50.9
A549Lung Cancer12.21.5
HepG2Liver Cancer15.82.1
U87MGGlioblastoma> 1002.5
HFF-1Normal Fibroblast> 1005.0

Phase 2: Mechanistic Elucidation

If the compound demonstrates potent and selective cytotoxicity against cancer cells, the next logical step is to investigate how it induces cell death.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.[1] We can assess this using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol 2: Annexin V/PI Staining for Apoptosis

  • Cell Treatment:

    • Seed cells (e.g., MCF-7) in a 6-well plate and grow to ~70% confluency.

    • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with a complete medium. Centrifuge all collected cells and wash twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes in the dark at room temperature.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Data Interpretation:

      • Lower-Left (Annexin V- / PI-): Live cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TNF DeathR Death Receptor FasL->DeathR ProCasp8 Pro-Caspase-8 DeathR->ProCasp8 Activates Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves Stress Compound-Induced Stress / DNA Damage Bax Bax/Bak Stress->Bax Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Mito Mitochondria Bax->Mito Forms Pore CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Forms Apoptosome Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Cleaves Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic and extrinsic pathways of apoptosis.

Cell Cycle Analysis

The compound may exert its cytotoxic effects by arresting the cell cycle at a specific phase. This can be investigated by staining DNA with propidium iodide (PI) and analyzing the cell population distribution by flow cytometry.

Protocol 3: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Follow the same procedure as in Protocol 2 (steps 1 and 2).

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

    • Expert Note: Proper fixation is crucial. Adding ethanol too quickly will cause cell clumping and poor data quality.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze using a flow cytometer, measuring the fluorescence intensity of the PI signal. The DNA content will correspond to the cell cycle phase (G0/G1, S, G2/M).

Table 2: Hypothetical Cell Cycle Distribution in MCF-7 Cells after 24h Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65%20%15%
Compound (IC₅₀)25%15%60%

Phase 3: Hypothetical Target & Pathway Analysis

The structural features of the compound—a benzothiazole core and a morpholine group—are present in many known kinase inhibitors.[13] A plausible hypothesis is that the compound inhibits a key signaling pathway involved in cell proliferation and survival, such as the MAPK/ERK pathway, leading to G2/M arrest and apoptosis.

G cluster_cascade Kinase Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Compound 4-methyl-N-(3-morpholin-4-ylpropyl) -1,3-benzothiazol-2-amine RAF RAF Compound->RAF Hypothetical Inhibition Apoptosis Apoptosis Compound->Apoptosis Promotes RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Phosphorylates ERK->Apoptosis Inhibits CyclinB Cyclin B1 / CDK1 TF->CyclinB Promotes Transcription G2M_Progress G2/M Progression CyclinB->G2M_Progress Drives

Caption: Hypothetical signaling pathway inhibited by the compound.

This hypothesis can be tested using Western Blotting to probe the phosphorylation status of key proteins like ERK. A reduction in phosphorylated ERK (p-ERK) levels upon treatment with the compound would support this proposed mechanism of action.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach for the comprehensive . By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a robust pharmacological profile of the compound. Positive results, such as potent and selective anticancer activity driven by apoptosis induction and cell cycle arrest, would provide a strong rationale for advancing the compound to preclinical in vivo studies.

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Discovery of Novel Benzothiazole Derivatives for Neuroprotection: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: The Imperative for Neuroprotective Innovation

The landscape of neurological disorders is one of the most challenging frontiers in modern medicine. Conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis are characterized by the progressive loss of neuronal structure and function, leading to devastating cognitive and motor decline. The core challenge lies in the brain's limited capacity for regeneration, making the preservation of existing neurons—a concept known as neuroprotection—a primary therapeutic goal.[1]

This guide delves into a particularly promising class of compounds: benzothiazole derivatives . The benzothiazole scaffold, a fusion of a benzene and a thiazole ring, is considered a "privileged structure" in medicinal chemistry.[2][3] Its unique physicochemical properties allow it to interact with a wide array of biological targets, making it an ideal foundation for developing multi-target-directed ligands (MTDLs) capable of addressing the complex, multifactorial nature of neurodegenerative diseases.[2][3][4]

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the rationale behind them. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, logic-driven framework for the discovery, synthesis, and validation of novel benzothiazole-based neuroprotective agents.

Part 1: The Mechanistic Versatility of Benzothiazole Derivatives in Neuroprotection

The therapeutic potential of benzothiazole derivatives stems from their ability to simultaneously engage multiple pathological pathways.[2][3] This multi-target approach is a significant advantage over single-target agents, which often fail to halt the complex cascade of neurodegeneration.

Attenuation of Amyloid-β (Aβ) Pathophysiology

A hallmark of Alzheimer's disease is the accumulation of amyloid-β plaques in the brain.[5] Benzothiazole derivatives have demonstrated a remarkable ability to interfere with this process. Certain derivatives can bind to Aβ peptides, inhibiting their aggregation and potentially clearing existing plaques.[5][6][7][8] This is a critical upstream intervention. Furthermore, some benzothiazoles serve as imaging agents, allowing for the visualization of Aβ plaques in the brain, a crucial diagnostic tool.[9][10]

Inhibition of Key Neuropathological Enzymes
  • Acetylcholinesterase (AChE): In Alzheimer's, the depletion of the neurotransmitter acetylcholine (ACh) leads to cognitive decline. AChE inhibitors prevent the breakdown of ACh, enhancing cholinergic neurotransmission. Many benzothiazole derivatives have been designed as potent AChE inhibitors.[3][4][8] The dual ability of some derivatives to inhibit both AChE and Aβ aggregation makes them highly sought-after therapeutic candidates.[8]

  • Monoamine Oxidase B (MAO-B): MAO-B is an enzyme whose activity is elevated in the brains of Alzheimer's patients.[8][11] It is involved in the degradation of neurotransmitters and contributes to oxidative stress. Inhibition of MAO-B by benzothiazole compounds can restore neurotransmitter balance and reduce oxidative damage.[2][4][11]

Counteracting Oxidative Stress

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a common pathway of neuronal injury.[1][12] Benzothiazole derivatives exhibit potent antioxidant properties. They can directly scavenge free radicals and modulate the activity of key antioxidant enzymes like catalase, protecting neurons from ROS-mediated damage.[7][13][14] Studies have shown that these compounds can protect neuronal cells from toxicity and oxidative stress induced by agents like hydrogen peroxide (H₂O₂) or the Aβ peptide itself.[7][13][14]

Modulation of Neuroinflammation

Chronic inflammation, driven by activated microglia and astrocytes in the brain, contributes significantly to neuronal damage.[1][15] The benzothiazole scaffold has been incorporated into molecules with significant anti-inflammatory activity, suggesting another avenue through which these derivatives can confer neuroprotection.[5]

G cluster_Neurodegeneration Neurodegenerative Cascade cluster_Benzothiazole Benzothiazole Derivative Actions cluster_Outcome Therapeutic Outcome Abeta Aβ Aggregation Enzyme Enzyme Dysregulation (AChE, MAO-B) OxidativeStress Oxidative Stress (ROS) Inflammation Neuroinflammation InhibitAbeta Inhibit Aβ Aggregation InhibitAbeta->Abeta targets Neuroprotection NEUROPROTECTION InhibitAbeta->Neuroprotection InhibitEnzyme Inhibit AChE & MAO-B InhibitEnzyme->Enzyme targets InhibitEnzyme->Neuroprotection ScavengeROS Scavenge ROS ScavengeROS->OxidativeStress targets ScavengeROS->Neuroprotection ModulateInflammation Modulate Inflammation ModulateInflammation->Inflammation targets ModulateInflammation->Neuroprotection

Figure 1: Multi-target neuroprotective mechanisms of benzothiazole derivatives.

Part 2: Rational Design and Synthesis Workflow

The creation of effective neuroprotective agents is not a matter of chance. It begins with the rational design and precise synthesis of candidate molecules.

Causality in Molecular Design

The design process is guided by structure-activity relationships (SAR). For instance, to enhance blood-brain barrier (BBB) penetration, a critical requirement for any CNS drug, lipophilicity and molecular weight are carefully tuned. SWISS-ADME and other in silico tools are invaluable for predicting these properties early on.[5] To target specific enzymes like AChE, the benzothiazole core is linked to moieties known to interact with the enzyme's active site, such as piperazine or piperidine groups, mimicking established inhibitors like donepezil.[6][8]

General Synthesis Protocol

While numerous specific synthetic routes exist, a common and effective approach involves the condensation of a 2-aminothiophenol derivative with a substituted carboxylic acid or its derivative.[16]

Protocol 1: General Synthesis of 2-Substituted Benzothiazoles

  • Step 1: Reagent Preparation: In a round-bottom flask, dissolve the selected 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).

  • Step 2: Condensation Reaction: Add the desired carboxylic acid or aldehyde (1.1 equivalents). The choice of catalyst is critical for reaction efficiency; options include polyphosphoric acid, or greener catalysts like a H₂O₂/HCl mixture.[5][16]

  • Step 3: Reflux: Heat the reaction mixture to reflux (typically 80-110°C) for a duration determined by reaction monitoring (e.g., 2-8 hours), using Thin Layer Chromatography (TLC).

  • Step 4: Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Step 5: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final benzothiazole derivative.

  • Step 6: Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

G start Start: 2-Aminothiophenol + Carboxylic Acid step1 Step 1: Condensation (Solvent + Catalyst) start->step1 step2 Step 2: Reflux & Monitor (TLC) step1->step2 step3 Step 3: Work-up (Neutralization & Extraction) step2->step3 step4 Step 4: Purification (Column Chromatography) step3->step4 end End: Pure Benzothiazole Derivative step4->end validation Validation: NMR, Mass Spec end->validation

Figure 2: Generalized workflow for the synthesis of benzothiazole derivatives.

Part 3: A Validated Preclinical Evaluation Pipeline

Once synthesized, novel derivatives must undergo a rigorous evaluation pipeline to characterize their neuroprotective potential. This process moves from high-throughput in vitro assays to more complex in vivo models.

In Vitro Characterization: Establishing a Profile

The initial phase uses cell-based assays to assess toxicity, efficacy, and mechanism of action.[17][18] The human neuroblastoma cell line SH-SY5Y is a workhorse in this field due to its neuronal characteristics and ease of use.[7][17]

Protocol 2: Aβ-Induced Neurotoxicity Assay

  • Objective: To determine if a compound can protect neurons from toxicity induced by aggregated Aβ peptides, a key pathological feature of Alzheimer's disease.[17][19]

  • Methodology:

    • Cell Culture: Plate differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Compound Pre-treatment: Treat the cells with various concentrations of the novel benzothiazole derivative (e.g., 0.1 µM to 25 µM) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known neuroprotective agent).

    • Toxin Induction: Add pre-aggregated Aβ₁₋₄₂ oligomers (a neurotoxic species) to the wells (final concentration typically 5-10 µM) and incubate for 24 hours.[17]

    • Viability Assessment: Quantify cell viability using a standard MTT or PrestoBlue assay. The assay measures the metabolic activity of living cells, which is proportional to cell number.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A successful neuroprotective compound will show a significant increase in viability in the Aβ + compound wells compared to the Aβ-only wells.

Protocol 3: Oxidative Stress Protection Assay

  • Objective: To assess a compound's ability to protect cells from damage induced by oxidative stress.

  • Methodology:

    • Cell Culture & Pre-treatment: Follow steps 1 and 2 from Protocol 2.

    • Oxidative Insult: Introduce an oxidative stressor, typically hydrogen peroxide (H₂O₂), at a pre-determined toxic concentration (e.g., 100-200 µM) and incubate for 4-6 hours.[13][14]

    • Viability Assessment: Perform an MTT or similar viability assay.

    • Data Analysis: Compare the viability of cells treated with the compound + H₂O₂ to those treated with H₂O₂ alone.

Table 1: Representative In Vitro Screening Data

Compound IDMax. Non-Toxic Conc. (µM)Aβ Protection (EC₅₀, µM)H₂O₂ Protection (EC₅₀, µM)AChE Inhibition (IC₅₀, nM)MAO-B Inhibition (IC₅₀, nM)
BZT-001> 502.55.185.2> 1000
BZT-0022515.722.4235.645.3
BZT-003 > 50 1.8 3.2 33.4 78.1
DonepezilN/AN/AN/A7.7N/A

Data is hypothetical. EC₅₀ is the concentration for 50% maximal protective effect. IC₅₀ is the concentration for 50% enzyme inhibition.

In Vivo Validation: Assessing Therapeutic Potential in a System

Promising candidates from in vitro screening must be tested in animal models of neurodegenerative disease to evaluate their efficacy, pharmacokinetics, and safety in a whole organism.[20][21][22]

  • Choice of Model: The selection of an animal model is critical and depends on the disease being studied. For Alzheimer's research, transgenic mouse models like the 5xFAD, which express human genes for amyloid precursor protein and presenilin, are commonly used as they develop Aβ plaques and cognitive deficits.[9] For Parkinson's, toxin-induced models (e.g., using MPTP) that deplete dopamine neurons are prevalent.[20]

  • Experimental Overview:

    • Compound Administration: The lead compound is administered to the animals (e.g., via oral gavage or intraperitoneal injection) over a defined period.

    • Behavioral Testing: Cognitive function (e.g., using the Morris water maze for memory) or motor function is assessed.

    • Post-mortem Analysis: Brain tissue is analyzed to quantify pathological hallmarks (e.g., Aβ plaque load via immunohistochemistry) and markers of neuroinflammation or oxidative stress.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_goal Goal synthesis Synthesized Derivatives toxicity Toxicity Assay (e.g., MTT) synthesis->toxicity protection Neuroprotection Assays (Aβ, H₂O₂ models) toxicity->protection enzyme Enzyme Inhibition (AChE, MAO-B) protection->enzyme lead Lead Compound Selection enzyme->lead animal Animal Model Study (e.g., 5xFAD mice) lead->animal behavior Behavioral Testing animal->behavior histo Histological Analysis behavior->histo candidate Preclinical Candidate histo->candidate

Figure 3: Comprehensive preclinical evaluation pipeline for neuroprotective benzothiazoles.

Part 4: Future Horizons and Concluding Remarks

The discovery of novel benzothiazole derivatives for neuroprotection is a dynamic and promising field. The future lies in refining the multi-target-directed ligand concept, designing compounds that not only inhibit key enzymes and pathological protein aggregation but also enhance the brain's own endogenous neuroprotective mechanisms.[12][23] The use of advanced models, such as those derived from human induced pluripotent stem cells (hiPSCs), will further bridge the translational gap between preclinical findings and clinical success.[18]

The ability of the benzothiazole scaffold to be chemically modified allows for the fine-tuning of its pharmacological profile, offering a robust platform for developing next-generation therapeutics. The protocols and logical frameworks presented in this guide are intended to empower researchers to systematically explore this potential, moving us closer to effective treatments for the millions affected by neurodegenerative diseases.

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exploring the therapeutic potential of morpholine-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and target-binding interactions, have cemented its status as a "privileged scaffold" in the design of novel therapeutics. This guide provides an in-depth exploration of the therapeutic potential of morpholine-containing compounds, with a focus on their applications in oncology, infectious diseases, and neuroscience. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a framework for the rational design of next-generation morpholine-based drugs.

The Morpholine Moiety: A Gateway to Enhanced Pharmacological Activity

The versatility of the morpholine ring stems from its structural and electronic properties. The presence of the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, typically a weak base, can be tailored to modulate pKa and engage in various interactions.[1][2] This duality allows morpholine to serve multiple roles in drug design:

  • Improving Pharmacokinetics: The morpholine moiety can enhance a molecule's solubility and metabolic stability, leading to improved oral bioavailability and a more favorable pharmacokinetic profile.[3]

  • Enhancing Potency: The ring can act as a rigid scaffold to correctly orient pharmacophoric groups for optimal target engagement or directly participate in binding interactions within the active site of a protein.[3]

  • Exploring Chemical Space: The facile synthesis of morpholine derivatives allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's biological activity.[4]

The following sections will explore the tangible impact of this versatile scaffold in key therapeutic areas.

Morpholine in Oncology: Targeting Aberrant Signaling Pathways

The development of targeted therapies has revolutionized cancer treatment, and morpholine-containing compounds have played a significant role in this paradigm shift. A prime example is Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[5][6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Gefitinib's morpholine group is crucial for its activity. It selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[7] A key pathway inhibited by Gefitinib is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and angiogenesis.[2][8][9] By blocking this pathway, Gefitinib can induce apoptosis and autophagy in cancer cells.[8][9]

PI3K_Akt_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Gefitinib Gefitinib (Morpholine-containing) Gefitinib->EGFR Inhibits

Caption: Gefitinib inhibits EGFR, blocking the PI3K/Akt/mTOR signaling pathway.

Experimental Evaluation of Anticancer Activity

The preclinical assessment of morpholine-containing anticancer agents involves a tiered approach, moving from in vitro to in vivo models.[10][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for screening anticancer drugs.[12][13][14]

Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the morpholine-containing compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: After incubating for 2 hours at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Subcutaneously implanted tumor models are a standard for evaluating the in vivo efficacy of new anticancer agents.[10]

Protocol: Murine Subcutaneous Xenograft Model

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the morpholine-containing compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Quantitative Data Summary: Gefitinib
Cell Line (Cancer Type)IC50 (µM)Reference
PC-9 (NSCLC, EGFR mutant)~0.02[15]
H3255 (NSCLC, EGFR mutant)0.003[16][17]
11-18 (NSCLC, EGFR mutant)0.39[16][17]
A549 (NSCLC, EGFR wild-type)10[15]

Morpholine in Infectious Diseases: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The morpholine scaffold is present in Linezolid , the first member of the oxazolidinone class of antibiotics, which is effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Linezolid's unique mechanism of action involves the inhibition of the initiation of bacterial protein synthesis.[15][17] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[15][19][20] This action is distinct from most other protein synthesis inhibitors that target the elongation step.[18] The morpholine ring contributes to the drug's potent antibiotic activity and favorable safety profile.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome 50S 50S Subunit 70S Functional 70S Initiation Complex 50S->70S 30S 30S Subunit 30S->70S Protein Bacterial Protein Synthesis 70S->Protein mRNA mRNA mRNA->70S tRNA Initiator tRNA tRNA->70S Linezolid Linezolid (Morpholine-containing) Linezolid->50S Binds to 23S rRNA

Caption: Linezolid inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.

Experimental Evaluation of Antibacterial Activity

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent.[21] The broth microdilution method is a standardized technique for this purpose.[3][22]

Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the morpholine-containing compound in a suitable solvent.

  • Serial Dilutions: Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

A murine sepsis model can be used to evaluate the in vivo efficacy of antibacterial compounds.[23][24]

Protocol: Murine Sepsis Model

  • Induction of Sepsis: Induce sepsis in mice via intraperitoneal injection of a standardized bacterial suspension or through cecal ligation and puncture (CLP).[23][24][25]

  • Compound Administration: Administer the morpholine-containing compound to the treatment group at various time points post-infection. The control group receives a vehicle.

  • Monitoring: Monitor the mice for clinical signs of sepsis and survival over a defined period.

  • Bacterial Load Determination: At specific time points, collect blood and tissue samples to determine the bacterial load (CFU/g of tissue or mL of blood).

  • Data Analysis: Compare the survival rates and bacterial loads between the treatment and control groups to assess the compound's efficacy.

Quantitative Data Summary: Linezolid
Bacterial SpeciesMIC Range (µg/mL)Reference
Staphylococcus aureus (MRSA)1 - 4[18][26]
Enterococcus faecium (VRE)1 - 4[27]
Streptococcus pneumoniae0.5 - 2[27]

Morpholine in Neuroscience: Modulating Neurotransmitter Systems

Morpholine-containing compounds have also made significant contributions to the treatment of central nervous system (CNS) disorders. Reboxetine , a selective norepinephrine reuptake inhibitor (NRI), is used as an antidepressant.[28]

Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Reboxetine's therapeutic effect is attributed to its selective blockade of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1][28] The morpholine ring is integral to its structure and contributes to its high affinity and selectivity for the NET over other monoamine transporters.[1]

NET_Inhibition Presynaptic Presynaptic Neuron NE Norepinephrine Presynaptic->NE Release Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binds Reboxetine Reboxetine (Morpholine-containing) Reboxetine->NET Inhibits

Caption: Reboxetine selectively inhibits the norepinephrine transporter (NET), increasing synaptic norepinephrine levels.

Experimental Evaluation of Neurotransmitter Transporter Inhibition

Fluorescence-based assays provide a high-throughput method for screening compounds that inhibit neurotransmitter transporters.[21][29][30]

Protocol: Neurotransmitter Transporter Uptake Assay

  • Cell Culture: Culture cells stably expressing the target neurotransmitter transporter (e.g., HEK293-hNET cells) in a 96- or 384-well plate.[21]

  • Compound Incubation: Incubate the cells with various concentrations of the morpholine-containing compound.

  • Fluorescent Substrate Addition: Add a fluorescent substrate that is a known substrate of the transporter.

  • Fluorescence Measurement: Measure the intracellular fluorescence in real-time using a fluorescence microplate reader. Inhibition of the transporter will result in a decrease in the uptake of the fluorescent substrate and thus a lower fluorescence signal.

  • Data Analysis: Calculate the IC50 value for the inhibition of transporter activity.

Quantitative Data Summary: Reboxetine
TransporterKᵢ (nM)Reference
Norepinephrine Transporter (NET)~1.1[10]
Serotonin Transporter (SERT)>1000[10]
Dopamine Transporter (DAT)>10000[10]

Conclusion and Future Perspectives

The morpholine scaffold continues to be a highly valuable component in the medicinal chemist's toolbox. Its proven ability to enhance the druglikeness and therapeutic efficacy of molecules across diverse disease areas ensures its continued prominence in drug discovery. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse morpholine derivatives. Furthermore, the integration of computational modeling and structure-based drug design will undoubtedly lead to the rational design of next-generation morpholine-containing compounds with improved potency, selectivity, and safety profiles. The therapeutic potential of this remarkable heterocycle is far from exhausted, and its exploration promises to yield new and effective treatments for a wide range of human diseases.

References

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Methodological & Application

Synthesis Protocol for 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a detailed, three-part protocol for the synthesis of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine, a compound of interest in medicinal chemistry due to its structural relation to potent kinase inhibitors. The synthesis is based on a convergent strategy, beginning with the preparation of two key precursors: 4-methyl-1,3-benzothiazol-2-amine and 3-morpholinopropanal. The final coupling is achieved via reductive amination, a reliable and high-yield method for C-N bond formation. This guide is intended for researchers in drug discovery and process development, offering in-depth explanations for experimental choices, safety protocols, and characterization methods.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The target molecule, this compound, incorporates this key heterocycle. Furthermore, its N-alkylated sidechain, featuring a morpholine group, is a common motif in kinase inhibitors designed to improve solubility and pharmacokinetic properties[4]. For instance, the potent FLT3 inhibitor AC220 (Quizartinib) features a complex benzothiazole derivative with a morpholine-containing sidechain, highlighting the therapeutic potential of this chemical space[4].

This protocol outlines a robust and reproducible synthetic route, designed to be accessible to researchers with a solid background in organic synthesis. The chosen strategy, reductive amination, offers high selectivity and proceeds under mild conditions, making it superior to other alkylation methods that may suffer from over-alkylation or require harsher conditions[5][6].

Overall Synthetic Strategy

The synthesis is accomplished in three main stages, as illustrated in the workflow below. First, the benzothiazole core is constructed. Second, the aldehyde sidechain is prepared. Finally, the two fragments are joined via reductive amination.

G cluster_0 Part 1: Benzothiazole Core Synthesis cluster_1 Part 2: Aldehyde Sidechain Synthesis cluster_2 Part 3: Final Coupling o_tolylthiourea o-Tolylthiourea benzothiazole_hcl 4-Methyl-2-aminobenzothiazole HCl o_tolylthiourea->benzothiazole_hcl Cl₂, CH₂Cl₂ (Cyclization) precursor1 Precursor 1: 4-Methyl-1,3-benzothiazol-2-amine benzothiazole_hcl->precursor1 NaOH (aq) (Neutralization) final_product Target Molecule: 4-methyl-N-(3-morpholin-4-ylpropyl) -1,3-benzothiazol-2-amine precursor1->final_product morpholine_propanol 3-Morpholinopropan-1-ol precursor2 Precursor 2: 3-Morpholinopropanal morpholine_propanol->precursor2 PCC or Swern Oxidation precursor2->final_product Reductive Amination (NaBH(OAc)₃)

Caption: Cyclization of o-tolylthiourea to form the benzothiazole core.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
o-Tolylthiourea166.2416.6 g0.10Synthesized from o-toluidine and thiocyanate.
Dichloromethane (CH₂Cl₂)84.93300 mL-Anhydrous grade.
Chlorine (Cl₂) Gas70.90~8.5 g~0.12Use a calibrated flowmeter or weigh cylinder.
Sodium Hydroxide (NaOH)40.00~8.0 g~0.20For 10% aqueous solution.
Deionized Water18.02200 mL-For workup and solutions.
Experimental Protocol
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber (containing NaOH solution to trap HCl and excess Cl₂), suspend 16.6 g (0.10 mol) of o-tolylthiourea in 300 mL of anhydrous dichloromethane.

  • Chlorination: Cool the suspension to 0-5 °C using an ice bath. Begin bubbling chlorine gas into the stirred suspension. The rate of addition should be controlled to maintain the temperature below 10 °C. A color change to yellow or orange indicates the progress of the reaction. Continue the addition until approximately 1.1 to 1.2 molar equivalents of chlorine have been added.

    • Expert Insight: The reaction is exothermic. Slow addition of chlorine is critical to prevent overheating and potential side reactions. Methylene chloride is an excellent solvent as it is inert to the reaction conditions and does not undergo chlorination itself, unlike more reactive aromatic solvents.[7]

  • HCl Removal: After the chlorine addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux (approx. 40 °C) for 1-2 hours. This step drives off the hydrogen chloride gas formed during the reaction, pushing the equilibrium towards the cyclized product, 4-methyl-2-aminobenzothiazole hydrochloride, which precipitates from the solution.[7]

  • Isolation of Hydrochloride Salt: Cool the reaction mixture back to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation. Collect the solid hydrochloride salt by vacuum filtration, washing the cake with a small amount of cold dichloromethane.

  • Neutralization: Transfer the filtered solid to a beaker containing 150 mL of deionized water. While stirring, slowly add a 10% aqueous solution of sodium hydroxide until the pH of the solution is between 9-10.

  • Final Product Isolation: The free base, 4-methyl-1,3-benzothiazol-2-amine, will precipitate as a white or off-white solid. Stir for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with deionized water until the filtrate is neutral, and dry under vacuum at 50 °C.

    • Expected Yield: 85-95%.

    • CAS Number: 1477-42-5.[8]

Part 2: Synthesis of 3-morpholinopropanal (Precursor 2)

This precursor is prepared by the oxidation of the commercially available alcohol, 3-morpholinopropan-1-ol. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation, as it is selective for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

Reaction Scheme:

Caption: Oxidation of 3-morpholinopropan-1-ol to the corresponding aldehyde.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
3-Morpholinopropan-1-ol145.2014.5 g0.10Commercially available.
Pyridinium chlorochromate (PCC)215.5632.3 g0.15Caution: Carcinogen. Handle in a fume hood.
Dichloromethane (CH₂Cl₂)84.93400 mL-Anhydrous grade.
Celite® or Silica Gel-30 g-For filtration.
Diethyl Ether74.12200 mL-For purification.
Experimental Protocol
  • Reaction Setup: In a 1 L round-bottom flask, suspend 32.3 g (0.15 mol) of PCC in 200 mL of anhydrous dichloromethane. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Dissolve 14.5 g (0.10 mol) of 3-morpholinopropan-1-ol in 100 mL of anhydrous dichloromethane. Add this solution to the PCC suspension in one portion. The mixture will become dark and slightly warm.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 10% Methanol in Dichloromethane. The starting material should be consumed.

  • Workup: Add 200 mL of diethyl ether to the reaction mixture and stir for 15 minutes. This helps to precipitate the chromium salts.

  • Filtration: Prepare a short plug of Celite® or silica gel in a sintered glass funnel. Pass the reaction mixture through the plug to filter out the solid chromium byproducts. Wash the plug with additional diethyl ether (2 x 50 mL).

    • Expert Insight: The basic nitrogen of the morpholine can sometimes complicate the workup. A dry filtration through silica or Celite® is often more effective than an aqueous workup for removing the chromium salts without losing the product, which has some water solubility.

  • Purification: The filtrate contains the desired aldehyde. The solvent can be carefully removed by rotary evaporation at low temperature (<30 °C) to yield the crude aldehyde. This product is often used immediately in the next step without further purification due to its potential instability.

Part 3: Synthesis of this compound

The final step involves the coupling of the benzothiazole amine (Precursor 1) with the aldehyde (Precursor 2) via reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is mild enough to not reduce the aldehyde in the absence of the amine and is particularly effective at reducing the iminium ion intermediate formed in situ, leading to a clean and efficient reaction.[5][6]

Reaction Scheme:

Caption: Final coupling via reductive amination.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
Precursor 1164.238.21 g0.05From Part 1.
Precursor 2 (crude)143.18~7.15 g~0.05From Part 2.
Sodium triacetoxyborohydride211.9412.7 g0.06Caution: Moisture sensitive.
1,2-Dichloroethane (DCE)98.96250 mL-Anhydrous grade.
Acetic Acid (optional)60.050.3 mL~5 mmolCan catalyze iminium formation.
Saturated NaHCO₃ solution-150 mL-For workup.
Ethyl Acetate88.11300 mL-For extraction.
Brine-100 mL-For washing.
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 8.21 g (0.05 mol) of 4-methyl-1,3-benzothiazol-2-amine (Precursor 1) and the crude 3-morpholinopropanal (Precursor 2, ~0.05 mol) in 250 mL of anhydrous 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: To the stirred solution, add 12.7 g (0.06 mol) of sodium triacetoxyborohydride in portions over 15 minutes. If the reaction is sluggish, a catalytic amount of acetic acid can be added.

    • Expert Insight: The mechanism involves the rapid formation of an iminium ion from the amine and aldehyde, which is then selectively reduced by the hydride agent. STAB is preferred over NaBH₄ or NaBH₃CN because it is less basic and does not require acidic conditions that could be problematic for other functional groups.[6][9]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 150 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in EtOAc), is typically effective for isolating the final product.

  • Characterization: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a solid or viscous oil. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety Precautions

  • Chlorine Gas: Highly toxic and corrosive. All operations involving chlorine must be conducted in a well-ventilated fume hood with access to an emergency gas scrubber.

  • PCC: A suspected carcinogen and strong oxidant. Avoid inhalation and skin contact. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment and quench carefully.

  • Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and suspected carcinogens. Handle only in a fume hood.

References

  • Theodoropoulou, M. A., Psarra, A., Erhardt, M., & Kokotos, G. (2022). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate. Available at: [Link]

  • China N-(3-Aminopropyl)morpholine Manufacturers Suppliers Factory. (n.d.). Low Price. Available at: [Link]

  • Singh, L., Tiwari, D. O. P., & Brijyog. (2011). Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. Semantic Scholar. Available at: [Link]

  • Bansal, R., & Kumar, A. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available at: [Link]

  • Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)MORPHOLINE. Ataman Kimya. Available at: [Link]

  • Google Patents. (1980). EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole.
  • PrepChem.com. (n.d.). Synthesis of 4-(2-Benzothiazolylthio)-morpholine. PrepChem.com. Available at: [Link]

  • MDPI. (2016). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Google Patents. (2005). CN1660825A - Method for preparing N-amino propyl morpholine.
  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available at: [Link]

  • Amnerkar, N. D., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[5][10]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

Sources

cell viability assay protocol for 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine (e.g., MTT assay)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Determining the Cytotoxicity of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[1][2] The compound this compound belongs to this class. A critical step in the evaluation of any potential therapeutic agent is the characterization of its cytotoxic effects to determine its potency and therapeutic window.[3]

This document provides a comprehensive guide for researchers and drug development professionals on assessing the in vitro cytotoxicity of this compound. We present a detailed, optimized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell metabolic activity as an indicator of viability.[4][5] This guide emphasizes the scientific principles behind the protocol, critical optimization steps, and the importance of validating results to ensure data integrity, particularly for compounds that may interfere with mitochondrial function.

Scientific Background: The MTT Assay

The MTT assay is a cornerstone method for assessing cell viability and proliferation. Its principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[5] This conversion is primarily carried out by mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase, in metabolically active cells.[4] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[6]

However, it is crucial to recognize that various parameters can influence cellular metabolism and, consequently, the reduction of MTT, potentially leading to erroneous results.[4][6] Compounds that affect mitochondrial function or cellular redox potential can interfere with the assay.[7][8] Given that some thiazole derivatives have been shown to impact mitochondrial function, it is imperative to implement rigorous controls and consider orthogonal validation methods.[7][9]

Experimental Workflow Overview

The overall process for assessing cytotoxicity using the MTT assay involves several key stages, from initial cell culture preparation and compound treatment to data acquisition and analysis. A well-planned workflow is essential for obtaining reproducible and reliable results.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Cell_Culture 1. Cell Line Culture (Select & Maintain) Seeding_Optimization 2. Optimize Seeding Density Cell_Culture->Seeding_Optimization Compound_Prep 3. Prepare Compound Stock & Working Solutions Seeding_Optimization->Compound_Prep Plate_Cells 4. Seed Cells in 96-Well Plate Treat_Cells 5. Treat with Compound (Serial Dilutions) Plate_Cells->Treat_Cells MTT_Incubate 6. Add MTT Reagent & Incubate (2-4h) Treat_Cells->MTT_Incubate Solubilize 7. Solubilize Formazan (e.g., with DMSO) MTT_Incubate->Solubilize Read_Absorbance 8. Measure Absorbance (~570 nm) Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve 10. Generate Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 11. Determine IC50 Value Plot_Curve->Determine_IC50 Interference_Pathway cluster_cell Metabolically Active Cell Mitochondria Mitochondria (Dehydrogenases) Formazan Formazan (Purple) (Measured Signal) Mitochondria->Formazan MTT MTT (Yellow) MTT->Mitochondria Cellular Reduction Compound Test Compound (Benzothiazole Derivative) Compound->Mitochondria Interference Point 1: Alters Mitochondrial Activity Compound->MTT Interference Point 2: Direct Chemical Reduction

Sources

Application Note & Protocols: Investigating the Anticancer Properties of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for investigating the in vitro anticancer potential of the novel benzothiazole derivative, 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. Benzothiazole scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent antitumor properties.[1][2][3][4] This guide details the scientific rationale and step-by-step protocols for evaluating the compound's effects on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. Furthermore, it outlines methods to probe the underlying molecular mechanisms through protein expression analysis.

Introduction: The Promise of Benzothiazole Derivatives in Oncology

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a privileged scaffold in drug discovery, demonstrating a wide array of pharmacological activities.[1][2] In oncology, numerous derivatives have been synthesized and evaluated, showing efficacy against a multitude of cancer cell lines, including those of the breast, lung, colon, and pancreas.[1][5][6] The anticancer mechanisms of benzothiazole compounds are diverse and can include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt/mTOR and ERK.[4][5]

The specific compound, this compound, incorporates a morpholine moiety, which can enhance aqueous solubility and bioavailability, and a 4-methyl group on the benzothiazole core, which may influence its interaction with biological targets. Based on the known activities of related compounds, it is hypothesized that this molecule may exert its anticancer effects by inducing cell cycle arrest and apoptosis. This application note provides the necessary protocols to test this hypothesis.

Compound Handling and Preparation

2.1. Reconstitution: For in vitro studies, a 10 mM stock solution of this compound should be prepared in dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

2.2. Working Solutions: Prepare fresh dilutions of the compound in the appropriate cell culture medium for each experiment. It is crucial to maintain a final DMSO concentration below 0.5% in the cell culture to avoid solvent-induced cytotoxicity.

Experimental Protocols

Cell Viability Assay (XTT Assay)

Scientific Rationale: The XTT assay is a colorimetric method to assess cell viability. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This assay is crucial for determining the cytotoxic and cytostatic effects of the compound and for calculating the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be broad initially (e.g., 0.1 µM to 100 µM) to determine the approximate IC50 value.[7] Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C and 5% CO2, or until the color change is apparent.

  • Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

Cell Line Treatment Duration (h) IC50 (µM)
MCF-7 (Breast)48Hypothetical Value
A549 (Lung)48Hypothetical Value
HCT116 (Colon)48Hypothetical Value
PANC-1 (Pancreas)48Hypothetical Value

Table 1: Hypothetical IC50 values of this compound in various cancer cell lines.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Scientific Rationale: Apoptosis is a form of programmed cell death that is a key target for many anticancer drugs. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8] Flow cytometry is then used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Experimental Workflow for Apoptosis and Cell Cycle Analysis:

G cluster_prep Cell Preparation & Treatment cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay seed Seed Cells in 6-well Plates treat Treat with Compound (IC50 concentration) seed->treat harvest Harvest Cells (Adherent & Floating) treat->harvest stain_apop Stain with Annexin V-FITC & PI harvest->stain_apop fix Fix Cells in 70% Ethanol harvest->fix flow_apop Flow Cytometry Analysis (Apoptosis) stain_apop->flow_apop stain_cc Stain with PI/RNase Solution fix->stain_cc flow_cc Flow Cytometry Analysis (Cell Cycle) stain_cc->flow_cc

Figure 1: Workflow for apoptosis and cell cycle analysis.

Cell Cycle Analysis (Propidium Iodide Staining)

Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[4] Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[9][10] Flow cytometry can then be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]

Protocol:

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[10]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
Compound (IC50)Hypothetical ValueHypothetical ValueHypothetical Value

Table 2: Hypothetical cell cycle distribution after treatment with this compound.

Western Blot Analysis

Scientific Rationale: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[13][14] This allows for the investigation of the compound's effect on key signaling pathways involved in cell survival, proliferation, and apoptosis. For example, a decrease in phosphorylated Akt (p-Akt) could indicate inhibition of the PI3K/Akt survival pathway, while an increase in cleaved caspase-3 would confirm the induction of apoptosis.[5][15]

Protocol:

  • Protein Extraction: Treat cells as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothesized Signaling Pathway:

G cluster_pathway Cell Survival & Apoptosis Pathways compound 4-methyl-N-(3-morpholin-4-ylpropyl)- 1,3-benzothiazol-2-amine Akt Akt compound->Akt Potential Inhibition Bcl2 Bcl-2 compound->Bcl2 Potential Downregulation Bax Bax compound->Bax Potential Upregulation PI3K PI3K PI3K->Akt Akt->Bcl2 inhibits Bcl2->Bax inhibits Casp9 Caspase-9 Bax->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Hypothesized signaling pathway affected by the compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action. Further investigation using Western blotting can elucidate the specific molecular targets and signaling pathways modulated by this compound, paving the way for further preclinical development.

References

  • Kaur, R., et al. (2022). Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]

  • Various Authors. (n.d.). Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]

  • Di Mola, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

  • Çiftçi, G. A., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology. [Link]

  • Yoo, J., et al. (2008). Synthesis and evaluation of antitumor activity of novel 2-[N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-diacyloxy-1,4-naphthoquinones. PubMed. [Link]

  • El-Sayed, N. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. NIH. [Link]

  • Kucukoglu, K., et al. (2015). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. PubMed. [Link]

  • Tan, W., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]

  • Egle, A., et al. (2007). Apoptosis assays with lymphoma cell lines: problems and pitfalls. NIH. [Link]

  • Various Authors. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Galvani, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • Altogen Labs. (n.d.). Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. Altogen Labs. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • UW Carbone Cancer Center. (2017). Cell Cycle Analysis. University of Wisconsin-Madison. [Link]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. NIH. [Link]

  • Chen, S-B., et al. (2026). Translational Suppression of KRAS and NRAS via RNA G-Quadruplex-Targeting Small Molecules for Colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. NIH. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Burik, A. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

  • Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. [Link]

  • Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Crown Bioscience. [Link]

  • Cell Signaling Technology. (2013). Western Blotting Protocol. YouTube. [Link]

Sources

Application Notes and Protocols for the In Vivo Evaluation of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Framework for In Vivo Assessment

This document provides a comprehensive guide for the in vivo characterization of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine, a novel compound with a benzothiazole core. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential neuroprotective and anti-inflammatory effects. Given the nascent status of this specific molecule, a systematic, multi-phase approach is essential to robustly evaluate its therapeutic potential and safety profile.

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven progression of studies. The experimental design prioritizes scientific integrity, adhering to the principles of Good Laboratory Practice (GLP) where applicable for regulatory considerations, and the ARRIVE guidelines for transparent and rigorous reporting of animal research.[1][2][3][4][5][6][7][8][9]

Our approach is divided into three key phases:

  • Phase 1: Foundational Profiling - Establishing the compound's basic tolerability and pharmacokinetic/pharmacodynamic (PK/PD) characteristics.

  • Phase 2: Efficacy Evaluation in Disease Models - Assessing the therapeutic potential in relevant animal models of neurodegeneration and inflammation.

  • Phase 3: Post-Mortem and Mechanistic Analysis - Delving into the microscopic and molecular effects of the compound on target tissues.

Throughout this guide, the rationale behind each experimental choice is elucidated, ensuring a deep understanding of the "why" behind the "how."

Phase 1: Foundational Profiling - Understanding the Compound's Behavior in a Biological System

The initial phase of in vivo testing is critical for establishing a foundational understanding of how this compound behaves within a living organism. These preliminary studies are paramount for designing meaningful and ethically sound efficacy studies.

Acute Tolerability and Dose-Ranging Studies

Rationale: Before assessing efficacy, it is imperative to determine the maximum tolerated dose (MTD) and to identify a safe dose range for subsequent experiments. This minimizes the risk of adverse effects unrelated to the therapeutic mechanism and ensures animal welfare.

Protocol:

  • Animal Model: Healthy, young adult C57BL/6 mice or Sprague-Dawley rats of both sexes. The use of both sexes is crucial to identify potential sex-specific differences in toxicology.

  • Group Allocation: A minimum of 5-6 groups, including a vehicle control group. The number of animals per group should be determined by a power analysis, but a starting point of 3-5 animals per sex per group is common for these initial studies.

  • Dose Escalation: A single administration of the compound at escalating doses. The starting dose should be based on any available in vitro cytotoxicity data, typically at a fraction of the IC50. Subsequent doses can be increased in a logarithmic or semi-logarithmic fashion (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Route of Administration: The intended clinical route of administration should be used if known. Common initial routes include intraperitoneal (IP) injection for rapid systemic exposure or oral gavage (PO) to assess oral bioavailability.[10][11][12][13][14]

  • Monitoring: Animals should be closely monitored for clinical signs of toxicity for at least 72 hours post-administration. Observations should include changes in weight, behavior, posture, and grooming. A standardized scoring sheet should be used to ensure consistency.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% reduction in body weight.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is fundamental. PK/PD studies link the dose administered to the concentration of the drug in the body and its biological effect over time.[15][16][17][18][19] This information is critical for establishing an effective dosing regimen for efficacy studies.

Protocol:

  • Animal Model: As in the tolerability studies, healthy rodents are used. Cannulated animals are often preferred for serial blood sampling to reduce the number of animals required.

  • Dosing: A single, non-toxic dose is administered. Both intravenous (IV) and the intended therapeutic route (e.g., PO or IP) should be tested to determine absolute bioavailability.

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Brain tissue may also be collected at terminal time points to assess blood-brain barrier penetration, which is crucial for neuroprotective agents.

  • Bioanalysis: The concentration of this compound in plasma and tissue homogenates is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Key PK parameters are calculated, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

  • PD Assessment: If a relevant biomarker is known or hypothesized, its levels can be measured in collected samples to correlate with drug exposure.[20][21][22][23][24]

Data Presentation: Pharmacokinetic Parameters

ParameterIntravenous (IV)Oral (PO)Intraperitoneal (IP)
Dose (mg/kg) e.g., 2e.g., 10e.g., 10
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t1/2 (h)
Bioavailability (%) 100

This table should be populated with the experimental data.

Phase 2: Efficacy Evaluation in Disease Models

With a safe dose range and a preliminary understanding of the compound's PK/PD profile, the next phase is to assess its therapeutic efficacy in relevant animal models. Based on the benzothiazole scaffold, we will explore both neuroprotective and anti-inflammatory potential.

Neuroprotection Models

Rationale: To evaluate the compound's ability to protect against neuronal damage and cognitive decline, models that mimic aspects of human neurodegenerative diseases are employed.[25][26][27][28] The choice of model will depend on the hypothesized mechanism of action.

Example Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation and Cognitive Deficit

This model is relevant for assessing both anti-inflammatory and neuroprotective effects.[25]

Protocol:

  • Animal Model: Adult C57BL/6 mice.

  • Experimental Groups:

    • Vehicle + Saline

    • Vehicle + LPS

    • Compound + LPS (at least 3 doses)

    • Positive Control (e.g., a known anti-inflammatory drug) + LPS

  • Procedure:

    • Pre-treat animals with the compound or vehicle for a specified period (e.g., 7-14 days).

    • Induce neuroinflammation by a single IP injection of LPS (e.g., 0.25 mg/kg).

    • Continue compound administration for the duration of the behavioral testing.

  • Behavioral Assessments: Conduct a battery of tests to assess different aspects of cognitive function starting 24-48 hours post-LPS injection.[29][30][31][32][33]

    • Y-Maze: To assess spatial working memory.

    • Morris Water Maze: To evaluate spatial learning and memory.[31][33]

    • Novel Object Recognition: To test recognition memory.

  • Endpoint: Improvement in cognitive performance in the compound-treated groups compared to the LPS-only group.

Workflow for Neuroprotection Study

G cluster_0 Acclimatization & Baseline cluster_1 Treatment & Induction cluster_2 Behavioral Assessment cluster_3 Endpoint Analysis acclimatize Animal Acclimatization (7 days) baseline_weight Baseline Body Weight acclimatize->baseline_weight pretreatment Pre-treatment: Compound/Vehicle (14 days) baseline_weight->pretreatment induction LPS or Saline Injection (Day 15) pretreatment->induction y_maze Y-Maze Test (Day 16) induction->y_maze morris_water_maze Morris Water Maze (Days 17-21) y_maze->morris_water_maze novel_object Novel Object Recognition (Day 22) morris_water_maze->novel_object euthanasia Euthanasia & Tissue Collection (Day 23) novel_object->euthanasia histology Histopathology euthanasia->histology biomarkers Biomarker Analysis euthanasia->biomarkers

Caption: Workflow for LPS-induced neuroinflammation model.

Anti-Inflammation Models

Rationale: To assess the compound's ability to mitigate inflammatory responses, acute and chronic inflammation models can be utilized.[34][35][36][37][38]

Example Model: Carrageenan-Induced Paw Edema

This is a classic and well-characterized model of acute inflammation.[35]

Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Experimental Groups:

    • Vehicle + Saline

    • Vehicle + Carrageenan

    • Compound + Carrageenan (at least 3 doses)

    • Positive Control (e.g., Indomethacin) + Carrageenan

  • Procedure:

    • Administer the compound or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Reduction in paw edema in the compound-treated groups compared to the carrageenan-only group. The percentage inhibition of edema is calculated.

Phase 3: Post-Mortem and Mechanistic Analysis

Following the completion of efficacy studies, a detailed post-mortem analysis is crucial to understand the microscopic and molecular changes induced by the compound.

Histopathological Examination

Rationale: Histopathology provides a visual assessment of tissue integrity and can reveal drug-induced changes at the cellular level, offering insights into both efficacy and potential toxicity.[39][40][41][42][43]

Protocol:

  • Tissue Collection: At the end of the study, animals are euthanized, and key organs (brain, liver, kidneys, spleen, and inflamed tissue if applicable) are collected.

  • Fixation and Processing: Tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and assessment of cellular infiltration and tissue damage.

    • Immunohistochemistry (IHC): To probe for specific markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes) or neuronal health (e.g., NeuN).

  • Analysis: A board-certified veterinary pathologist should perform a blinded analysis of the slides, scoring them for relevant pathological changes.

Biomarker Analysis

Rationale: Quantifying the levels of specific molecules in tissues can provide objective evidence of the compound's mechanism of action.[20][21][22][23][24]

Protocol:

  • Sample Preparation: From brain or other relevant tissue homogenates, proteins or RNA can be extracted.

  • Techniques:

    • ELISA or Meso Scale Discovery (MSD): To quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

    • Western Blot: To measure the expression levels of key signaling proteins (e.g., NF-κB, p38 MAPK).

    • Quantitative PCR (qPCR): To analyze the gene expression of inflammatory mediators.

  • Endpoint: A dose-dependent modulation of these biomarkers that correlates with the observed therapeutic effects.

Signaling Pathway Hypothesized for a Benzothiazole Derivative

G cluster_pathway Intracellular Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates Compound 4-methyl-N-(3-morpholin-4-ylpropyl) -1,3-benzothiazol-2-amine IKK IKK Complex Compound->IKK Inhibits? TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_p65_p50->Cytokines Upregulates Transcription

Caption: Hypothesized NF-κB signaling pathway inhibition.

Ethical Considerations and Reporting

All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Furthermore, all findings should be reported according to the ARRIVE guidelines to ensure transparency, reproducibility, and the maximal scientific value of the research.[1][2][5][7][9]

Conclusion

The in vivo evaluation of a novel compound like this compound requires a systematic and rigorous approach. By progressing through foundational profiling, targeted efficacy studies, and in-depth mechanistic analysis, researchers can build a comprehensive data package to support the continued development of this promising molecule. This structured, yet flexible, framework provides the necessary guidance to navigate the complexities of preclinical drug discovery while upholding the highest standards of scientific and ethical conduct.

References

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  • ARRIVE Guidelines: Home. (n.d.).
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  • Step 2: Preclinical Research. (2018). FDA.
  • Rodent Behavioral Tests for Cognition. (n.d.). Creative Biolabs.
  • The ARRIVE guidelines 2.0. (n.d.).
  • Good Laboratory Practices (GLP) in Preclinical Research. (2022). KCAS Bio.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
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  • New insights in animal models of neurotoxicity-induced neurodegeneration. (n.d.). Frontiers.
  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016).
  • A short review on behavioural assessment methods in rodents. (n.d.). PMC - NIH.
  • Unlock translational insights: In vivo biomarker analysis for drug discovery. (n.d.). Nuvisan.
  • Good Laboratory Practice (GLP) Requirements for Preclinical Animal Studies. (n.d.). Request PDF.
  • The ARRIVE Guidelines: A framework to plan your next in vivo experiment. (2023). FEBS Network.
  • Cognition, Learning, and Memory Tests in Rodents. (n.d.). Charles River Laboratories.
  • Animal Models for Inflammation: A Review. (n.d.). Asian Journal of Pharmaceutical Research.
  • The Critical Role of Histopathology in Drug Development: Unveiling the Invisible. (2024). HistoWiz.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed.
  • Preclinical Histology Laboratory: A Guide to Early Drug Development Success. (2024).
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  • Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models. (n.d.). PubMed - NIH.
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  • Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage. (n.d.). Frontiers.
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  • Histopathology of Preclinical Toxicity Studies. (n.d.). ResearchGate.
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Sources

Application Notes and Protocols for the Development of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the characterization and application of the novel benzothiazole derivative, 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine, as a research tool. Given the broad range of biological activities associated with the benzothiazole scaffold, this guide outlines a systematic approach to elucidating the mechanism of action, identifying potential cellular targets, and establishing robust protocols for its use in both in vitro and in vivo research settings. The methodologies described herein are designed to be self-validating and are grounded in established principles of preclinical drug discovery and development.

Introduction to this compound

The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities[1][2]. The subject of this guide, this compound, is a novel derivative designed to explore new chemical space within this privileged class of compounds. Its structure, featuring a 4-methyl substituted benzothiazole core and a morpholinopropyl side chain at the 2-amino position, suggests potential for unique biological interactions.

The morpholine moiety is often incorporated into drug candidates to improve aqueous solubility and pharmacokinetic properties[3]. The overall structure, therefore, presents a promising starting point for the development of a selective and potent research tool for probing cellular pathways.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives[4][5]. A proposed two-step synthesis is outlined below:

cluster_0 Step 1: Formation of 2-amino-4-methylbenzothiazole cluster_1 Step 2: N-alkylation 3-methylaniline 3-methylaniline Intermediate 2-amino-4-methylbenzothiazole 3-methylaniline->Intermediate 1. KSCN 2. Br2 KSCN Potassium thiocyanate KSCN->Intermediate Br2 Bromine Br2->Intermediate Final_Product 4-methyl-N-(3-morpholin-4-ylpropyl) -1,3-benzothiazol-2-amine Intermediate->Final_Product 1-(3-chloropropyl)morpholine, NaH, DMF

Figure 1: Proposed synthesis of the target compound.

Postulated Mechanism of Action and Target Identification

Benzothiazole derivatives have been shown to interact with a variety of biological targets, including kinases, enzymes involved in DNA replication, and proteins regulating apoptosis[4][6]. Given this precedent, a logical starting point for the characterization of this compound is to screen it against a panel of known cancer-related targets.

Hypothesized Signaling Pathway Involvement

A common mechanism of action for anticancer agents is the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. The following diagram illustrates a hypothetical mechanism where our compound of interest could exert its effects.

Compound 4-methyl-N-(3-morpholin-4-ylpropyl) -1,3-benzothiazol-2-amine RTK Receptor Tyrosine Kinase Compound->RTK Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Hypothesized signaling pathway modulation.

Experimental Protocols: In Vitro Characterization

The initial characterization of a novel compound involves a series of in vitro assays to determine its biological activity and preliminary safety profile. These assays should be conducted in a stepwise manner, starting with broad screening and progressing to more specific, mechanistic studies.

Protocol 1: Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of the compound on the viability of a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in their recommended media and conditions.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Procedure (MTT Assay):

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the media and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast CancerExperimental Data
A549Lung CancerExperimental Data
HCT116Colon CancerExperimental Data
Normal FibroblastsNormal TissueExperimental Data
Table 1: Example data table for cell viability assays.
Protocol 2: Kinase Inhibition Profiling

Objective: To identify potential kinase targets of the compound.

Methodology:

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a broad panel of recombinant human kinases.

  • Compound Submission: Submit the compound at a concentration of 10 µM for initial screening.

  • Data Analysis: The service will provide data on the percentage of inhibition for each kinase. Follow up with dose-response curves for any kinases that show significant inhibition (>50%) to determine the IC50 values.

Kinase Target% Inhibition at 10 µMIC50 (µM)
EGFRExperimental DataExperimental Data
VEGFR2Experimental DataExperimental Data
PI3KαExperimental DataExperimental Data
Table 2: Example data table for kinase inhibition profiling.

Experimental Protocols: Cell-Based Assays

Once initial activity has been established, cell-based assays are crucial for understanding the compound's mechanism of action within a biological context[7][8][9].

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the compound on key signaling proteins.

Methodology:

  • Cell Treatment: Treat a selected cancer cell line (e.g., one that showed high sensitivity in the viability assay) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved PARP, β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Start Start Cell_Treatment Treat cells with compound Start->Cell_Treatment Protein_Extraction Extract and quantify protein Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection ECL detection Secondary_Ab->Detection Analysis Quantify and analyze data Detection->Analysis End End Analysis->End

Sources

Application Note: Characterization of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine as a Putative Sigma-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sigma-1 Receptor - A Unique Therapeutic Target

The sigma-1 receptor (S1R) is a highly intriguing transmembrane protein, functioning as a molecular chaperone primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1] Unlike conventional receptors, S1R does not belong to the G-protein coupled receptor or ion channel families. Instead, it modulates a wide array of cellular functions by interacting with various client proteins, including ion channels and signaling molecules.[2] This unique mechanism of action has implicated the S1R in a multitude of physiological and pathological processes, ranging from neuroprotection and cognitive function to pain modulation and cancer cell proliferation.[2][3] Consequently, the S1R has emerged as a promising therapeutic target for a diverse range of disorders, including neurodegenerative diseases, psychiatric conditions, and chronic pain.[2]

The development of selective S1R ligands, both agonists and antagonists, is a key focus in modern drug discovery. While agonists have shown potential in treating conditions like depression and cognitive decline, antagonists are being actively investigated for their therapeutic efficacy in neuropathic pain and substance abuse.[4]

This application note provides a comprehensive guide to the in vitro characterization of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine , a novel compound with structural similarities to known S1R ligands. Based on structure-activity relationship (SAR) studies of benzothiazole derivatives, it is hypothesized that this compound may act as a selective S1R antagonist.[3][5] We present detailed protocols for a radioligand binding assay to determine its affinity for the S1R, and two functional assays—a neurite outgrowth assay and a calcium influx assay—to elucidate its functional activity as a potential antagonist.

Hypothesized Signaling Pathway and Antagonist Action

The S1R is known to modulate intracellular calcium (Ca²⁺) signaling, a critical component of numerous cellular processes.[6] Agonist activation of S1R can influence Ca²⁺ flux from the ER and through voltage-gated calcium channels. In neuronal differentiation, S1R agonists have been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth, an effect that is blocked by S1R antagonists.[7]

We hypothesize that as an antagonist, this compound will bind to the S1R and prevent the conformational changes induced by agonists. This will, in turn, inhibit the downstream signaling events promoted by S1R activation. Specifically, in the context of our proposed functional assays, the antagonist is expected to:

  • Inhibit S1R agonist-induced potentiation of neurite outgrowth in a neuronal cell line like PC12.

  • Modulate intracellular calcium levels , potentially by preventing the S1R-mediated regulation of ion channels.

The following diagram illustrates the hypothesized mechanism of action of an S1R antagonist in the context of neurite outgrowth.

sigma1_antagonist_pathway cluster_membrane Cellular Environment S1R Sigma-1 Receptor Signaling_Cascade Signaling Cascade (e.g., PLC-gamma, PI3K) S1R->Signaling_Cascade Potentiates Inhibition Inhibition NGF_R NGF Receptor (TrkA) NGF_R->Signaling_Cascade Initiates Agonist S1R Agonist Agonist->S1R Activates Antagonist Test Compound (Antagonist) Antagonist->S1R Blocks NGF NGF NGF->NGF_R Binds Neurite_Outgrowth Neurite Outgrowth Signaling_Cascade->Neurite_Outgrowth Promotes Inhibition->Neurite_Outgrowth Inhibits Potentiation

Caption: Hypothesized action of an S1R antagonist on NGF-induced neurite outgrowth.

Experimental Protocols

Part 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for the S1R by measuring its ability to compete with a known radiolabeled S1R ligand, [³H]-(+)-pentazocine.[8][9]

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding control: Haloperidol

  • Receptor Source: Guinea pig brain membranes or cell lines expressing human S1R

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Harvester

Protocol Workflow:

binding_assay_workflow start Start prep_reagents Prepare Reagents (Test Compound Dilutions, Radioligand, Membranes) start->prep_reagents add_components Add Components to Plate: 1. Assay Buffer 2. Test Compound or Vehicle 3. [3H]-(+)-pentazocine 4. Receptor Membranes prep_reagents->add_components incubate Incubate (e.g., 120 min at 37°C) add_components->incubate harvest Harvest onto Filters (Rapid Filtration) incubate->harvest wash Wash Filters (3x with cold Wash Buffer) harvest->wash dry Dry Filters wash->dry add_scintillant Add Scintillation Fluid dry->add_scintillant count Count Radioactivity (Scintillation Counter) add_scintillant->count analyze Analyze Data (Calculate Ki) count->analyze end End analyze->end

Caption: Workflow for the Sigma-1 Receptor Radioligand Binding Assay.

Step-by-Step Procedure:

  • Membrane Preparation: If using tissue, homogenize fresh or frozen guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer.

    • 50 µL of various concentrations of the test compound (typically from 0.1 nM to 10 µM) or vehicle (for total binding). For non-specific binding, use a high concentration of haloperidol (e.g., 10 µM).

    • 50 µL of [³H]-(+)-pentazocine at a concentration near its Kd (e.g., 5-10 nM).

    • 100 µL of the membrane preparation (containing a predetermined amount of protein, e.g., 100-200 µg).

  • Incubation: Incubate the plates at 37°C for 120 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundS1R Ki (nM)S2R Ki (nM)Selectivity (S2R/S1R)
Test Compound Experimental ValueExperimental ValueCalculated Value
Haloperidol (Control)~4.5ValueValue
(+)-Pentazocine (Control)~3-10>10,000>1000
Part 2: Neurite Outgrowth Assay in PC12 Cells

This functional assay assesses the ability of the test compound to antagonize the pro-neuritogenic effect of a known S1R agonist in the presence of Nerve Growth Factor (NGF).[7][10]

Materials:

  • Cell Line: PC12 cells (rat pheochromocytoma)

  • Culture Medium: RPMI-1640 supplemented with 10% horse serum and 5% fetal bovine serum

  • Differentiation Medium: Low-serum medium (e.g., 1% horse serum)

  • Nerve Growth Factor (NGF)

  • S1R Agonist: PRE-084 or (+)-pentazocine

  • Test Compound: this compound

  • S1R Antagonist Control: NE-100

  • Collagen-coated culture plates

  • Microscope with imaging capabilities

  • Image analysis software

Protocol Workflow:

neurite_outgrowth_workflow start Start plate_cells Plate PC12 Cells on Collagen-Coated Plates start->plate_cells adhere Allow Cells to Adhere (24 hours) plate_cells->adhere starve Serum Starve (Switch to low-serum medium) adhere->starve treat Treat Cells with: - NGF - NGF + S1R Agonist - NGF + S1R Agonist + Test Compound - NGF + S1R Agonist + NE-100 starve->treat incubate Incubate (48-72 hours) treat->incubate fix_stain Fix and Stain Cells (e.g., with β-III tubulin antibody) incubate->fix_stain image Acquire Images (Microscopy) fix_stain->image quantify Quantify Neurite Outgrowth (Image Analysis Software) image->quantify analyze Analyze and Compare Treatment Groups quantify->analyze end End analyze->end calcium_assay_workflow start Start plate_cells Plate SH-SY5Y Cells in 96-well plates start->plate_cells adhere Allow Cells to Adhere (24 hours) plate_cells->adhere load_dye Load Cells with Fluo-4 AM (e.g., 1 hour at 37°C) adhere->load_dye wash Wash to Remove Excess Dye load_dye->wash pre_incubate Pre-incubate with Test Compound or Controls wash->pre_incubate read_baseline Read Baseline Fluorescence pre_incubate->read_baseline add_stimulant Add Stimulant (e.g., KCl) and Read Fluorescence Kinetically read_baseline->add_stimulant analyze Analyze Data (Calculate Peak Fluorescence Change) add_stimulant->analyze end End analyze->end

Caption: Workflow for the Calcium Influx Functional Assay.

Step-by-Step Procedure:

  • Cell Plating: Seed SH-SY5Y cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM dye in assay buffer for approximately 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Pre-incubation: Incubate the cells with the test compound, control antagonist (e.g., haloperidol), or vehicle for a defined period (e.g., 15-30 minutes).

  • Fluorescence Reading: Place the plate in a fluorescence microplate reader. Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).

  • Stimulation and Kinetic Read: Inject the depolarizing agent (e.g., KCl to a final concentration of 50 mM) into the wells while simultaneously initiating a kinetic read of fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation. Normalize this to the baseline fluorescence (ΔF/F₀). Compare the responses in the presence of the test compound to the control groups. An antagonist may enhance or inhibit the calcium response depending on the specific cellular context and the role of S1R.

Data Presentation:

Treatment GroupPeak Fluorescence Change (ΔF/F₀)% of Control Response
Vehicle (Control)Normalized to 100%100%
Test Compound (Low Conc.)Experimental ValueCalculated Value
Test Compound (High Conc.)Experimental ValueCalculated Value
Haloperidol (Control)Experimental ValueCalculated Value

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential sigma-1 receptor antagonist. By combining radioligand binding assays with functional cell-based assays, researchers can obtain a comprehensive profile of this novel compound, including its binding affinity, selectivity, and functional activity. This information is critical for its further development as a potential therapeutic agent targeting the sigma-1 receptor.

References

  • Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. National Institutes of Health. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. National Institutes of Health. [Link]

  • A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. National Institutes of Health. [Link]

  • Sigma Receptor Binding Assays. National Institutes of Health. [Link]

  • Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius. [Link]

  • Differentiating PC12 cells to evaluate neurite densities through live-cell imaging. National Institutes of Health. [Link]

  • Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia. National Institutes of Health. [Link]

  • Sigma-1 receptor increases intracellular calcium in cultured astrocytes and contributes to mechanical allodynia in a model of neuropathic pain. National Institutes of Health. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging. National Institutes of Health. [Link]

  • CellPathfinder™ High Content Analysis Software System Tutorial. Yokogawa. [Link]

  • The Pharmacology of Sigma-1 Receptors. National Institutes of Health. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Potentiation of nerve growth factor-induced neurite outgrowth by fluvoxamine: role of sigma-1 receptors, IP3 receptors and cellular signaling pathways. National Institutes of Health. [Link]

  • Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. [Link]

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Application Notes & Protocols for Cell Culture Studies with 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects[1][2]. This document provides a detailed guide for the formulation and application of a specific benzothiazole derivative, 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine, for in vitro cell culture studies. As the biological activity and cellular effects of this particular compound are not extensively documented in publicly available literature, this guide is built upon established principles for handling novel small molecules in a research setting. The protocols herein are designed to ensure experimental reproducibility, scientific rigor, and data integrity.

The primary challenge when working with novel, often hydrophobic, small molecules is achieving a biologically relevant concentration in aqueous cell culture media without introducing confounding variables from the solvent. This guide will address this by providing a systematic approach to solubilization, storage, and experimental application.

Compound Characterization and Handling

Prior to initiating cell-based assays, it is imperative to understand the fundamental physicochemical properties of this compound.

1.1. Physicochemical Properties (Predicted)

While experimental data for this specific molecule is scarce, we can infer properties based on its constituent parts: a benzothiazole core, a methyl group, and a morpholinopropyl side chain. The morpholino group may enhance aqueous solubility to some degree compared to a simple alkyl chain.

PropertyPredicted Value/InformationSignificance in Cell Culture
Molecular Formula C₁₅H₂₁N₃OSNecessary for calculating molarity.
Molecular Weight 291.41 g/mol Crucial for preparing stock solutions of known concentrations.
Appearance Likely a solid powder[3]Visual confirmation of the compound's state.
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and ethanol[4][5].Dictates the choice of solvent for stock solution preparation.

1.2. Recommended Storage

  • Solid Compound: Store at room temperature or 4°C, protected from light and moisture.

  • Stock Solutions: Store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles[3][6][7]. Stock solutions in DMSO are generally stable for up to 3-6 months at these temperatures[3][8].

Preparation of Stock Solutions: A Step-by-Step Protocol

The use of a concentrated stock solution is standard practice to accurately and repeatably introduce small molecules into cell culture media[9]. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose due to its ability to dissolve a wide array of compounds and its miscibility with aqueous media[4][5].

Causality Behind Solvent Choice: DMSO is a powerful, polar aprotic solvent capable of dissolving both polar and nonpolar compounds[4][10]. This makes it an ideal starting point for novel molecules where solubility characteristics are unknown. However, DMSO is not inert and can have dose-dependent effects on cell viability, proliferation, and differentiation[5][11][12]. Therefore, the primary goal is to use the highest possible stock concentration to ensure the final DMSO concentration in the cell culture medium is minimal and non-toxic[6][13].

Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 2.914 mg. For quantities under 10 mg, it is recommended to dissolve the entire contents of the vial to avoid inaccuracies from weighing small amounts[3][8].

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO (e.g., 1 mL for 2.914 mg to make a 10 mM stock).

  • Solubilization Assistance: Vortex the solution gently until the compound is fully dissolved[6]. If solubility is limited, the following may be employed cautiously:

    • Sonication: Sonicate the tube in a water bath for 5-10 minutes[6][8].

    • Gentle Warming: Warm the solution briefly in a 37°C water bath. Be aware that heat can degrade some compounds[6][8].

  • Sterilization: While DMSO is bactericidal, for stringent sterility, the stock solution can be filtered through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter[3].

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store at -20°C or -80°C[3][7]. This prevents degradation from repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex) add_dmso->dissolve assist 4. Assist Solubilization (Sonicate/Warm if needed) dissolve->assist aliquot 5. Aliquot into Tubes assist->aliquot store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated DMSO stock solution.

Determining the Non-Toxic Solvent Concentration

Before evaluating the biological effects of the compound, it is critical to establish the maximum concentration of the vehicle (DMSO) that does not independently affect the cell line(s) under investigation. Different cell lines exhibit varying sensitivities to DMSO[14][15].

Protocol 3.1: Vehicle (DMSO) Cytotoxicity Assay

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare serial dilutions of DMSO in your complete cell culture medium. A typical range to test would be from 2% down to 0.01% (v/v).

  • Treatment: Replace the medium in the wells with the medium containing the different DMSO concentrations. Include a "medium only" control (0% DMSO).

  • Incubation: Incubate the plate for the longest duration planned for your compound treatment experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or PrestoBlue™ assay.

  • Analysis: Plot cell viability (%) against DMSO concentration. The highest concentration of DMSO that results in ≥95% cell viability compared to the "medium only" control is considered the maximum tolerated concentration. Typically, a final DMSO concentration of ≤0.5% is non-toxic for most cell lines [3][6][13].

DMSO Concentration (v/v)Typical Effect on Most Cell LinesRecommendation
> 2%Often cytotoxic[11]Avoid
0.5% - 1%Potential for cell-line specific toxicity or off-target effects[5]Use with caution; verify with cytotoxicity assay
< 0.5% Generally considered safe and non-toxic [7][13]Recommended for most applications
< 0.1%May be required for sensitive or primary cells[7]Use for highly sensitive assays

Experimental Formulation and Application

This section details how to dilute the stock solution into the final working concentration for treating cells.

Protocol 4.1: Preparing Working Solutions and Treating Cells

  • Thaw Stock: Thaw one aliquot of your 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation when diluting the DMSO stock directly into a large volume of aqueous medium, perform an intermediate dilution in complete medium[16]. For example, dilute the 10 mM stock 1:10 in pre-warmed (37°C) medium to create a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate or stock solution to your culture plates containing cells and pre-warmed medium to achieve the desired final concentrations.

    • Example: To achieve a 10 µM final concentration in a well containing 1 mL of medium, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: This is a mandatory control. In parallel with your compound-treated wells, treat a set of cells with an equivalent volume of DMSO, diluted to the same final concentration as in the experimental wells[6]. This ensures that any observed effects are due to the compound and not the solvent.

  • Incubate and Analyze: Incubate the cells for the desired time period before performing downstream analysis (e.g., cytotoxicity, gene expression, protein analysis).

Workflow for Cell Treatment

G cluster_workflow Cell Treatment Workflow cluster_exp Experimental Group cluster_ctrl Vehicle Control Group stock Thaw Aliquot of 10 mM Stock in DMSO dilute_compound Dilute Stock into Culture Medium to Final Concentration (e.g., 10 µM) stock->dilute_compound dilute_dmso Dilute Pure DMSO into Culture Medium to Same Final Concentration (e.g., 0.1%) treat_cells Add Working Solutions to Cells dilute_compound->treat_cells Test Compound dilute_dmso->treat_cells Solvent Only incubate Incubate for Desired Time treat_cells->incubate analyze Perform Downstream Analysis incubate->analyze

Caption: Experimental workflow for treating cells with the compound and vehicle control.

Potential Signaling Pathways and Assay Considerations

Benzothiazole derivatives have been reported to interact with a multitude of cellular targets. Given the structural motifs in this compound, potential areas of investigation could include:

  • Kinase Inhibition: Many benzothiazole-containing compounds are kinase inhibitors[17]. Screening against a panel of kinases could be a valuable first step.

  • Cell Cycle and Apoptosis: The effect on cell proliferation could be assessed by cell counting or more detailed cell cycle analysis via flow cytometry. Apoptosis can be measured by Annexin V/PI staining or caspase activity assays.

  • Monoamine Oxidase (MAO) Inhibition: Certain benzothiazole structures show activity against MAO, which is relevant in neurodegenerative disease models[18].

The specific assays will depend on the research question. However, a primary cytotoxicity screen (e.g., MTT or CellTiter-Glo®) across a range of concentrations is essential to determine the compound's IC₅₀ (half-maximal inhibitory concentration) and to select appropriate non-toxic concentrations for mechanistic studies.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Iversen, P. L., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]

  • Galvagnion, C. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]

  • Stoyanova, E., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. NIH. Retrieved from [Link]

  • Li, Y., et al. (2017). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. ResearchGate. Retrieved from [Link]

  • Turturro, F., et al. (2002). The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells. Toxicology in Vitro. Retrieved from [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. Retrieved from [Link]

  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Retrieved from [Link]

  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate. Retrieved from [Link]

  • Doan, V. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Lorenz, C., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Retrieved from [Link]

  • Various Authors. (2022). How do you dissolve chemicals in the culture medium?. ResearchGate. Retrieved from [Link]

  • Adams, J. D., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Activity Evaluation of Benzothiazole-isoquinoline Derivatives. Molecules. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Morpholinyl)benzothiazole. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2014). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PMC - PubMed Central. Retrieved from [Link]

  • Welsch, M. E., et al. (2012). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. ResearchGate. Retrieved from [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • NIST. (n.d.). Morpholine, 4-(2-benzothiazolylthio)-. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[4][6]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH. Retrieved from [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][10]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-Hydroxy-2-Methyl-n-(5-Methyl-1-3thiazol-2-Yl)-2h-1,2-Benzothiazine-3-Carboxamide-1,1dioxide. Retrieved from [Link]

  • Alichem. (n.d.). N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. Retrieved from [Link]

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Troubleshooting & Optimization

troubleshooting 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common challenges encountered with this compound, with a primary focus on its solubility characteristics. Our guidance is based on an analysis of its chemical structure and established principles for handling similar research compounds.

Understanding the Molecule: The Root of Solubility Challenges

The structure of this compound presents a classic solubility challenge. It combines a rigid, hydrophobic benzothiazole core with a flexible, basic side chain containing two nitrogen atoms (one in the amine linker and one in the morpholine ring).[1][2][3]

  • Hydrophobic Core : The 1,3-benzothiazole ring system is non-polar and contributes to poor aqueous solubility.[1]

  • Basic Moieties : The morpholine and amine nitrogens are weak bases.[4][5] This means they can accept protons, becoming positively charged. This protonation, and therefore the molecule's overall charge and solubility, is highly dependent on the pH of the solution.[6][7][8]

This dual nature means the compound is poorly soluble in neutral aqueous solutions (like PBS pH 7.4 or standard cell culture media) but will exhibit significantly increased solubility in acidic conditions.[6][7] Our troubleshooting guide is built around manipulating these properties to achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a primary stock solution?

The recommended solvent for an initial, high-concentration stock solution is 100% dimethyl sulfoxide (DMSO).[1][9] The hydrophobic benzothiazole core has favorable solubility in polar aprotic solvents like DMSO.[1] Preparing a concentrated stock (e.g., 10-50 mM) allows for minimal solvent addition in subsequent downstream assays, which is critical for minimizing solvent-induced artifacts.[10][11]

Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell media. Why is this happening and how can I fix it?

This is the most common issue and is expected. It occurs because the compound, while soluble in DMSO, is poorly soluble in neutral aqueous environments.[12][13] When the DMSO stock is diluted, the DMSO concentration plummets, and the compound crashes out of the aqueous solution.[12]

The Primary Solution: pH Adjustment.

The most effective way to counteract this is to protonate the basic nitrogen atoms on the side chain by preparing your working solution in an acidic buffer. By lowering the pH, you increase the charge of the molecule, dramatically enhancing its aqueous solubility.[7][14]

  • Recommendation: Start by preparing your aqueous working solutions in a buffer with a pH between 4.0 and 6.0. A 50 mM citrate or acetate buffer is a good starting point. The optimal pH will be a balance between maximizing solubility and maintaining the stability of your experimental system (e.g., cell health).

Q3: How can I determine the optimal pH for my working solution?

A simple pH-solubility screen is recommended. This can be done by taking a small, consistent amount of your DMSO stock and diluting it into a series of buffers across a pH range (e.g., pH 3.0 to 7.4).

Parameter Description
Buffers Prepare a set of buffers (e.g., citrate, phosphate) at various pH points: 3.0, 4.0, 5.0, 6.0, 7.0.
Dilution Add a small aliquot of your high-concentration DMSO stock to each buffer to achieve the desired final concentration. Keep the final DMSO percentage constant and low (e.g., <1%).
Observation Vortex each solution and let it sit at room temperature for 30 minutes. Visually inspect for precipitation or turbidity.
Quantification For a more rigorous analysis, centrifuge the samples and measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy.

The optimal pH is the highest pH at which your compound remains fully dissolved at the target concentration.

Q4: What are the best practices for preparing and storing stock solutions?

Proper preparation and storage are crucial for experimental reproducibility.[10][15]

  • Accurate Weighing: Use a calibrated analytical balance. For high accuracy, account for the purity of the solid compound as listed on the Certificate of Analysis.[15]

  • Dissolution: Add the weighed solid to a sterile glass vial, then add the calculated volume of DMSO. Use a vortex mixer and gentle warming (37°C) if necessary to ensure complete dissolution.[16]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, light-blocking vials.[15][17]

  • Storage: Store the DMSO stock aliquots at -20°C or -80°C for long-term stability.[15] Before use, thaw an aliquot completely and bring it to room temperature to prevent water condensation.[15]

Q5: The compound still shows poor solubility even after pH adjustment. What are my next options?

If pH manipulation is insufficient or incompatible with your assay, using a solubilizing excipient like a cyclodextrin is a powerful alternative.[18][19] Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[20][] They can encapsulate the hydrophobic benzothiazole portion of your molecule, forming an "inclusion complex" that is water-soluble.[19][22]

  • Recommendation: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice for research compounds.[18][22] A 10-20% (w/v) solution of HP-β-CD in your aqueous buffer can increase compound solubility by several orders of magnitude.[22]

Q6: What is the maximum percentage of DMSO I should use in my cell-based assay?

The final concentration of DMSO in cell culture should be kept as low as possible, typically well below 1%.[23][24][25] Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[11][23] It is critical to run a vehicle control experiment (media with the same final percentage of DMSO but without your compound) to ensure the observed effects are from your compound and not the solvent.[11]

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of this compound needed. (Assume MW = 319.46 g/mol ).

    • Mass (mg) = 10 mmol/L * Volume (L) * 319.46 g/mol * 1000 mg/g

    • For 1 mL (0.001 L): Mass = 10 * 0.001 * 319.46 = 3.19 mg

  • Weighing: Carefully weigh 3.19 mg of the compound and place it in a sterile 1.5 mL amber glass vial.[15]

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.[9]

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until all solid is dissolved.

  • Storage: Aliquot into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C.[17]

Troubleshooting Workflow for Aqueous Solutions

The following diagram outlines the decision-making process for achieving a soluble working solution.

G start Start: Need Aqueous Working Solution stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer (pH 7.4) stock->dilute check_precip Precipitation Occurs? dilute->check_precip success Success! Proceed with Experiment check_precip->success No lower_ph ACTION: Prepare Working Solution in Acidic Buffer (pH 4-6) check_precip->lower_ph Yes check_ph_sol Still Precipitates? lower_ph->check_ph_sol check_ph_sol->success No use_cd ADVANCED: Formulate with Cyclodextrin (e.g., HP-β-CD) check_ph_sol->use_cd Yes check_cd_sol Soluble? use_cd->check_cd_sol check_cd_sol->success Yes rethink Re-evaluate Experiment: - Lower final concentration - Consider alternative compound check_cd_sol->rethink No

Caption: Troubleshooting workflow for compound solubilization.

Mechanism of pH-Dependent Solubility

At different pH values, the basic nitrogen atoms in the molecule exist in equilibrium between their neutral and protonated (charged) forms. This equilibrium directly dictates the molecule's solubility in water.

Caption: Effect of pH on compound protonation and solubility.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • M.P. et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.
  • Giri, T. K., et al. (n.d.). Cyclodextrin and its Derivative in Drug Delivery System. Asian Journal of Research in Pharmaceutical Sciences.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Helal, A. (2025). Morpholine (CAS: 110-91-8)
  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions.
  • Solubility of Things. (n.d.). Benzothiazole.
  • ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses.
  • Reddit. (2021).
  • Benchchem. (n.d.).
  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8).
  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Korn, R., & Steiger, N. (n.d.).
  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Göller, A. H., et al. (2023). pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants. PubMed.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Sadiq, S. P. (2022). Why does a compound that dissolve in DMSO, precipitates with media?
  • Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Henriksen, T., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Benchchem. (n.d.).
  • PMC - NIH. (n.d.).
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Pobudkowska, A., & Domańska, U. (2025). (PDF) Study of pH-dependent drugs solubility in water.
  • Bergström, C. A. S., et al. (2025). Accuracy of calculated pH-dependent aqueous drug solubility.
  • PubChem - NIH. (n.d.). 4-Methyl-N-(3-(4-morpholinyl)propyl)-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide.
  • PubChem. (n.d.). 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline.
  • ResearchGate. (2025). (PDF)
  • PMC - NIH. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • Wikipedia. (n.d.). Benzothiazole.
  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • PubChem - NIH. (n.d.). 2-(4-Morpholinyl)benzothiazole.
  • ChemSynthesis. (2025). 4-morpholino-2,3-dihydro-1,5-benzothiazepine.
  • PubMed. (n.d.). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][18][20]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor.

  • Molport. (n.d.). N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine.

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Technical Support Center: Synthesis of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic target. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational problem-solving.

Introduction: The Synthetic Challenge

The target molecule is typically synthesized via a nucleophilic substitution (SN2) reaction, specifically the N-alkylation of 2-amino-4-methylbenzothiazole with a suitable 3-morpholinopropyl halide. While seemingly straightforward, this reaction is fraught with potential pitfalls, including low conversion, challenging purifications, and the formation of significant side products. The primary difficulty arises from the ambident nucleophilic nature of the 2-aminobenzothiazole scaffold, which contains two potentially reactive nitrogen atoms: the exocyclic amino group (Nexo) and the endocyclic thiazole nitrogen (Nendo). Achieving selective alkylation on the desired exocyclic amine is paramount for a high-yielding process.

This guide provides a structured approach to troubleshooting and optimization, grounded in established chemical principles.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2-Amino-4-methylbenzothiazole P 4-methyl-N-(3-morpholin-4-ylpropyl) -1,3-benzothiazol-2-amine A->P Nucleophilic Attack B 4-(3-halopropyl)morpholine (X = Cl, Br, I) B->P Base Base (e.g., K₂CO₃, NaH) Base->P Deprotonation Solvent Solvent (e.g., DMF, DMSO) Solvent->P Reaction Medium

Caption: General reaction scheme for N-alkylation.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction shows very low conversion to the desired product, with mostly unreacted 2-amino-4-methylbenzothiazole remaining. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent issue that can typically be traced back to reaction conditions or reagent quality. Here is a systematic approach to diagnosing and solving the problem.

Potential Causes & Solutions:

  • Insufficiently Reactive Alkylating Agent: The reactivity of the alkyl halide is critical. The general trend for the leaving group is I > Br > Cl.[1]

    • Solution: If you are using 4-(3-chloropropyl)morpholine, consider switching to the bromide or iodide analogue. Alternatively, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting the alkyl chloride or bromide to the more reactive alkyl iodide.[2]

  • Inappropriate Base: The choice of base is crucial for deprotonating the exocyclic amine without causing side reactions.

    • Weak Base: A base that is too weak (e.g., NaHCO₃) may not sufficiently deprotonate the amine, leading to a slow or stalled reaction.

    • Steric Hindrance: Very bulky bases might hinder the reaction.

    • Solubility: The base must have some solubility in the reaction medium to be effective.[1][2]

    • Solution: Employ a stronger, non-nucleophilic base. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but requires an anhydrous solvent and careful handling.[1]

  • Poor Solvent Choice: The solvent plays a key role in dissolving the reactants and influencing the reaction rate. SN2 reactions are favored by polar aprotic solvents.

    • Solution: Switch to a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[1][3] These solvents effectively solvate the cation of the base, leaving the anion more "naked" and reactive, thus accelerating the rate of the SN2 reaction.

  • Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Reactions in DMF or DMSO can often be heated to 80-120 °C.[1] Using a microwave reactor can also dramatically reduce reaction times and improve yields by efficiently heating the polar solvent.[2][4]

G start Reaction Start: Low Conversion Issue check_halide Is Alkyl Halide Reactive? (Br or I) start->check_halide check_base Is Base Strong Enough? (e.g., K₂CO₃) check_halide->check_base Yes action_halide Switch to R-Br or R-I Add catalytic KI check_halide->action_halide No check_solvent Is Solvent Polar Aprotic? (e.g., DMF) check_base->check_solvent Yes action_base Use Stronger Base (K₂CO₃, Cs₂CO₃, NaH) check_base->action_base No check_temp Is Temperature Sufficiently High? check_solvent->check_temp Yes action_solvent Switch to DMF or DMSO check_solvent->action_solvent No action_temp Increase Temperature Consider Microwave check_temp->action_temp No success Yield Improved check_temp->success Yes action_halide->check_base action_base->check_solvent action_solvent->check_temp action_temp->success cluster_reactants Reactants cluster_products Potential Products A 2-Amino-4-methylbenzothiazole P1 Desired Mono-alkylated Product A->P1 1st Alkylation (Desired) B Alkylating Agent (R-X) B->P1 P2 Undesired Di-alkylated Side Product B->P2 P1->P2 2nd Alkylation (Undesired)

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine (herein referred to as "the compound"). This document is designed for researchers, medicinal chemists, and formulation scientists encountering challenges with the cell permeability of this promising benzothiazole derivative. Benzothiazole scaffolds are pivotal in medicinal chemistry, appearing in drugs with diverse therapeutic applications.[1][2] However, optimizing their pharmacokinetic properties, particularly cell membrane permeability, is a common and critical hurdle in development.

This guide provides a structured, question-and-answer-based approach to diagnose, understand, and overcome poor permeability. We will explore experimental workflows, from initial assessment to advanced formulation and chemical modification strategies, grounding our recommendations in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: How can I quantitatively confirm that my compound has poor cell permeability?

Answer: Before attempting to solve a permeability issue, it's crucial to quantify it using standardized in vitro assays. This provides a baseline against which you can measure the success of any enhancement strategy. The two most common and complementary starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

  • For a quick, initial assessment of passive diffusion: Start with the PAMPA assay. It is a high-throughput, cell-free model that isolates a compound's ability to cross a lipid membrane without the complexities of active transport or cellular metabolism.[3][4][5] This makes it an excellent tool for early-stage screening.[3][5]

  • For a more biologically relevant assessment: Use the Caco-2 permeability assay . Caco-2 cells are derived from a human colon carcinoma and, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized cells that mimic the intestinal epithelium.[6] This model is invaluable as it assesses not only passive diffusion but also active transport and, critically, the potential for efflux by transporters like P-glycoprotein (P-gp).[6][7][8]

Combining these assays is a powerful diagnostic approach. If a compound shows moderate permeability in PAMPA but poor permeability in the Caco-2 assay, it strongly suggests that the compound is a substrate for active efflux pumps.[3]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Diagnosis Compound Test Compound 4-methyl-N-(...)-benzothiazol-2-amine PAMPA PAMPA Assay (Passive Diffusion) Compound->PAMPA Caco2 Bidirectional Caco-2 Assay PAMPA->Caco2 If PAMPA is low-moderate Efflux Calculate Efflux Ratio Papp(B-A) / Papp(A-B) Caco2->Efflux Result1 Diagnosis: Poor Passive Permeability Efflux->Result1 If Ratio < 2 Result2 Diagnosis: Active Efflux Substrate Efflux->Result2 If Ratio > 2

Caption: A diagnostic workflow for characterizing poor cell permeability.

Q2: Based on its structure, what are the likely reasons for the poor permeability of this compound?

Answer: Analyzing the physicochemical properties of the compound provides critical clues. While the morpholine moiety can sometimes improve pharmacokinetic properties like solubility, it can also introduce liabilities.[9][10][11][12]

Let's break down the structure:

  • Benzothiazole Core: This is a relatively rigid, lipophilic scaffold.[13]

  • Methyl Group: Adds to the lipophilicity.

  • Propyl Linker: Provides flexibility.

  • Morpholine Group: This is a key feature. The nitrogen in the morpholine ring is a weak base. At physiological pH (~7.4), this tertiary amine will be significantly protonated (positively charged).

Key Predicted Properties & Their Implications:

PropertyPredicted Value/StateImplication for Permeability
pKa ~7.5 - 8.5 (for the morpholine N)At physiological pH 7.4, a significant portion of the molecule is ionized (charged). Charged species do not readily cross the lipophilic cell membrane, which is a major barrier to passive diffusion.
Polar Surface Area (PSA) Moderate to HighThe morpholine group's oxygen and nitrogen atoms contribute significantly to the PSA. High PSA is often correlated with poor membrane permeability.
Hydrogen Bond Acceptors High (N and O in morpholine, N in thiazole)A high number of hydrogen bond acceptors can lead to a strong solvation shell of water, which must be stripped away for the molecule to enter the lipid bilayer, an energetically unfavorable process.
Substrate Potential HighThe tertiary amine and overall structure may be recognized by efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cell, reducing net absorption.[8]

The primary suspect for poor permeability is the high degree of ionization of the morpholine nitrogen at physiological pH, coupled with a potentially high polar surface area.

Q3: What chemical modification strategies can I explore to improve permeability, especially targeting the morpholine group?

Answer: If formulation strategies are insufficient or if you are in an early lead optimization phase, chemical modification can be highly effective. A key strategy is to mask the ionizable morpholine nitrogen using a prodrug approach .

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[14] For tertiary amines like the one in your compound, an effective strategy is the N-phosphonooxymethyl prodrug approach.[15][16][17]

Mechanism of an N-Phosphonooxymethyl Prodrug:

  • Masking: The basic nitrogen is converted into a quaternary ammonium salt, which is then designed to be cleaved. This masking neutralizes the charge at physiological pH, increasing lipophilicity and facilitating membrane transport.

  • Bioreversion: Once inside the body or cell, enzymes such as alkaline phosphatases cleave the phosphate group.[15][17]

  • Release: This is followed by a rapid, spontaneous chemical breakdown of the resulting intermediate, releasing the active parent drug.[18]

G cluster_membrane Cell Membrane Prodrug Prodrug (Lipophilic, Permeable) Intermediate Unstable Intermediate Prodrug->Intermediate Enzymatic Cleavage (e.g., Phosphatase) ActiveDrug Active Drug Released (Inside Cell) Intermediate->ActiveDrug Spontaneous Chemical Breakdown

Caption: A simplified workflow of a prodrug strategy.

This approach has been successfully used to improve the solubility and delivery of various tertiary amine-containing drugs.[16][17][18]

Q4: I want to avoid chemical modification for now. What formulation strategies can enhance the permeability of my existing compound?

Answer: Formulation can be a powerful, non-invasive method to improve apparent permeability.[19][20] These strategies aim to alter the environment at the absorption site to favor drug transport.

Recommended Formulation Approaches:

StrategyMechanism of ActionKey Considerations
Use of Permeation Enhancers These excipients transiently and reversibly open the tight junctions between epithelial cells (paracellular route) or disrupt the lipid bilayer (transcellular route).Examples include fatty acids (e.g., sodium caprate), surfactants, and bile salts. Dose and toxicity are critical; the effect must be reversible.
Lipid-Based Formulations Incorporating the compound into lipid vehicles like oils or self-emulsifying drug delivery systems (SEDDS).[20][21]SEDDS form fine oil-in-water emulsions in the GI tract, which can enhance absorption by increasing solubility, presenting the drug in a solubilized state, and potentially interacting with cell membranes.[20][22]
Ion Pairing A lipophilic counter-ion is added to form a neutral ion-pair complex with the charged (protonated) drug molecule.The resulting complex has increased lipophilicity and can partition more easily into the cell membrane. The choice of counter-ion is critical and must be empirically tested.
Nanoparticle Formulations Encapsulating the drug in nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can protect it from degradation and facilitate uptake.[20][21]This is a more advanced approach but can be very effective for challenging compounds. It may alter the absorption pathway to include endocytosis.[21]

For your specific compound, starting with a simple lipid-based formulation or screening a panel of GRAS (Generally Recognized As Safe) permeation enhancers would be a logical and cost-effective first step.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard PAMPA procedure to assess passive permeability.[4][23]

Objective: To determine the effective permeability coefficient (Pe) of the test compound via passive diffusion.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate (e.g., standard flat-bottom culture plate)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the filter plate. Allow the lipid to impregnate the membrane for 5 minutes.

  • Prepare Donor Solutions: Dilute the test compound stock solution to a final concentration of 10 µM in PBS. Also prepare solutions for high-permeability (e.g., testosterone) and low-permeability (e.g., atenolol) controls.

  • Start Assay: Add 150 µL of the donor solutions to the corresponding wells of the coated filter plate.

  • Assemble & Incubate: Carefully place the filter plate on top of the acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for 5-16 hours in a sealed chamber with a wet paper towel to minimize evaporation.[23][24]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_A / (Area * time))

Where [Drug]equilibrium is calculated based on the total amount of drug and the volumes of the donor and acceptor wells. Permeability is often categorized as low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s).

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol is for assessing both passive and active transport across a Caco-2 cell monolayer.[6][7][25]

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with HEPES)

  • Lucifer Yellow dye and a plate reader for monolayer integrity check

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >300 Ω·cm².[8] Alternatively, perform a Lucifer Yellow rejection assay; permeability should be very low (<1%).[8] Discard any inserts that fail this QC step.

  • Prepare for Transport: Wash the monolayers gently with pre-warmed (37°C) transport buffer.

  • A-B Transport: Add the test compound (at a relevant concentration, e.g., 1-10 µM) in transport buffer to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

  • B-A Transport: In a separate set of inserts, add the test compound in transport buffer to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.

  • Sample Collection: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the Papp value for each direction: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[6][8] Low recovery (<70%) may indicate issues with solubility, binding to the plate, or cellular metabolism.[6]

References

  • Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. Available from: [Link]

  • Tripartite prodrug system for tertiary amines (illustrated for fosphenytoin). ResearchGate. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs. PubMed. Available from: [Link]

  • Prodrugs for Amines. MDPI. Available from: [Link]

  • Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. Semantic Scholar. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. MolecularCloud. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available from: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available from: [Link]

  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. Available from: [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available from: [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH. Available from: [Link]

  • N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. PMC. Available from: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. Available from: [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. Available from: [Link]

  • PAMPA Permeability Assay. Technology Networks. Available from: [Link]

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. NIH. Available from: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. PubMed Central. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available from: [Link]

  • 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline. PubChem. Available from: [Link]

  • 4-morpholino-2,3-dihydro-1,5-benzothiazepine. ChemSynthesis. Available from: [Link]

  • 2-(4-Morpholinyl)benzothiazole. PubChem - NIH. Available from: [Link]

  • 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester. PubChem. Available from: [Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold and the Off-Target Challenge

Welcome to the technical support center for researchers working with novel benzothiazole derivatives. The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties[1][2][3][4].

This guide uses 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine as a representative case study to address a critical challenge in drug discovery: the management of off-target effects. Unintended interactions between a small molecule and cellular components other than the primary biological target can lead to misleading experimental data, unforeseen toxicity, and the ultimate failure of promising drug candidates[5][6].

As your dedicated application scientist, this guide is designed to provide you with the expertise, protocols, and troubleshooting insights necessary to proactively identify, understand, and minimize the off-target effects of your benzothiazole-based compounds in vitro. Our focus is on building self-validating experimental systems to ensure the integrity and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape

This section addresses fundamental questions researchers face when beginning to characterize a novel compound.

Q1: What exactly are off-target effects, and why are they a major concern for my compound?

Q2: My compound has a benzothiazole core. Are there any known, common off-target families I should be worried about?

A2: Yes, the chemical features of the benzothiazole scaffold and its common substitutions can predispose it to certain off-target interactions. Due to the heterocyclic and aromatic nature, these compounds can interact with a variety of biological targets. Published research on various benzothiazole derivatives has highlighted interactions with kinases, G-protein coupled receptors (GPCRs), and various enzymes.[4][8] Therefore, it is prudent to proactively screen your compound against panels of these target families.

Q3: How do I determine the appropriate concentration range for my in vitro experiments to minimize off-target effects?

A3: This is a critical parameter. Using excessively high concentrations is a primary cause of off-target activity.[5] A good starting point is to perform a dose-response curve in a cell viability or cytotoxicity assay to determine the compound's cytotoxic concentration 50 (CC50).[9] Your subsequent mechanism-of-action and target engagement assays should ideally be conducted at concentrations well below the CC50, typically in a range that is relevant to the compound's potency (e.g., IC50 or EC50) at its intended target. The goal is to find a therapeutic window where you see an on-target effect without significant general toxicity.

Q4: What are the essential positive and negative controls I must include in my assays?

A4: Rigorous controls are the foundation of a self-validating assay.

  • Negative Controls:

    • Vehicle Control (e.g., DMSO): This is the most critical control. It ensures that the solvent used to dissolve your compound has no effect on its own.

    • Untreated Cells: To establish a baseline for normal cell health and activity.

  • Positive Controls:

    • Known Activator/Inhibitor: A well-characterized compound that is known to modulate your target or pathway of interest. This confirms that your assay system is responsive.

    • General Cytotoxic Agent (e.g., Staurosporine): Used in viability assays to ensure the cells can respond to a death-inducing stimulus.

Part 2: Proactive Off-Target Profiling Workflow

A proactive approach to identifying off-target effects is more efficient than troubleshooting them later. The following workflow outlines a logical sequence of experiments.

Off_Target_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Broad Off-Target Screening cluster_2 Phase 3: Hit Validation & Deconvolution A Compound Synthesis & QC (Purity, Identity) B Determine Maximum Soluble Concentration A->B Solubilize C General Cytotoxicity Screen (e.g., LDH, MTT Assay) [Determine CC50] B->C Define Dose Range D Broad Kinase Panel Screen (e.g., >100 kinases) C->D Use concentrations ≤ 10x On-Target IC50 and well below CC50 E GPCR/Receptor Binding Panel Screen C->E Use concentrations ≤ 10x On-Target IC50 and well below CC50 F CYP450 Inhibition Panel C->F Use concentrations ≤ 10x On-Target IC50 and well below CC50 G Generate IC50 Curves for Off-Target 'Hits' D->G Identify Hits E->G Identify Hits F->G Identify Hits H Orthogonal Cellular Assays (e.g., Target Engagement, Downstream Signaling) G->H Confirm Cellular Activity I Structure-Activity Relationship (SAR) Analysis with Analogs H->I Design Out Off-Target Activity Cytotoxicity_Troubleshooting Start High Variability in Cytotoxicity Assay Q1 Are cells seeded evenly? Check microscope. Start->Q1 Sol1 Action: Improve cell suspension and plating technique. Allow plate to settle before incubation. Q1->Sol1 No Q2 Are edge effects significant? Compare outer vs inner wells. Q1->Q2 Yes A1_Yes Yes A1_No No End Issue Resolved Sol1->End Sol2 Action: Do not use outer wells for data. Fill with sterile PBS. Q2->Sol2 Yes Q3 Is the compound precipitating in the media? Q2->Q3 No A2_Yes Yes A2_No No Sol2->End Sol3 Action: Reduce top concentration. Check solubility in assay buffer. Q3->Sol3 Yes Q3->End No (Consider other sources e.g., reagent stability) A3_Yes Yes A3_No No Sol3->End

Caption: A decision tree for troubleshooting cytotoxicity assay variability.

Q: My compound shows a potent effect in a complex phenotypic assay (e.g., cell migration) but is weak in my purified target-based assay. What does this mean?

A: This discrepancy is a classic indicator of potential off-target effects or a misunderstanding of the biological system.

  • Potent Off-Target: Your compound may be acting on a different protein that is a more powerful driver of the phenotype you are measuring. This is why broad profiling (kinase panels, receptor screens) is essential.

  • Polypharmacology: The phenotypic effect might require the modulation of multiple targets (including your intended one). This can sometimes be beneficial but needs to be understood.

  • Cellular Context: The activity of your target might be different in a cellular environment compared to a purified, biochemical assay. Co-factors, protein-protein interactions, or subcellular localization in the cell could be enhancing your compound's effect. Consider running a target engagement assay in the cells to confirm your compound is binding to its intended target in a physiological context.

Part 4: Key Experimental Protocols

These protocols provide a starting point. Always optimize critical parameters like cell number and incubation times for your specific system. [9][10]

Protocol 1: General Cytotoxicity Assessment (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity. [11][12] Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Cells of interest, sterile culture media, and supplements

  • 96-well clear, flat-bottom tissue culture plates

  • Test compound (e.g., this compound)

  • Vehicle (e.g., DMSO)

  • Lysis Buffer (from kit, or 1% Triton X-100)

  • Plate reader capable of measuring absorbance at the specified wavelength (e.g., 490 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well in 100 µL of media) and incubate for 24 hours to allow attachment.

  • Compound Preparation: Prepare serial dilutions of your test compound in culture media. Also prepare media with vehicle alone.

  • Treatment:

    • Test Wells: Remove old media and add 100 µL of the compound dilutions to the cells.

    • Vehicle Control: Add 100 µL of the vehicle-containing media.

    • Maximum LDH Release Control: Add 100 µL of media containing 1% Triton X-100.

    • Background Control: Use wells with media but no cells.

  • Incubation: Incubate the plate for a duration relevant to your experiments (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubation & Reading: Incubate at room temperature for 30 minutes, protected from light. Stop the reaction using the provided Stop Solution.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Calculation:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity: % Cytotoxicity = 100 * (Sample Abs - Vehicle Control Abs) / (Max Release Abs - Vehicle Control Abs)

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)

This protocol describes a general method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction. [13][14] Materials:

  • Kinase of interest and its specific substrate peptide

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP (at a concentration near the Km for the specific kinase)

  • Test compound and a known inhibitor (e.g., Staurosporine)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compound in the assay buffer. Add 5 µL of each dilution to the wells of the white plate. Include vehicle-only (0% inhibition) and a potent inhibitor (100% inhibition) controls.

  • Kinase Addition: Add 10 µL of the kinase solution (prepared in assay buffer) to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.

  • Initiate Reaction: Add 10 µL of the ATP/substrate mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes (or an optimized time).

  • ATP Detection:

    • Add 25 µL of the ATP depletion reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • Bylund, D. B. (2017). Receptor Binding Assays and Drug Discovery. Journal of Pharmacological and Toxicological Methods, 87, 1-3. Retrieved from [Link]

  • D'Incalci, M., et al. (2020). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 40(6), 3147-3154. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

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  • Fallahi-Sichani, M. (2021). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

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  • Martínez-Pascual, R., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[15]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]

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Technical Support Center: In Vivo Dosing with 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a generalized framework and technical guidance for refining in vivo dosages of novel chemical entities for research purposes. The compound 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine is used as a placeholder for explanatory purposes only. This guide is intended for qualified researchers and drug development professionals. It is not a substitute for rigorous, compound-specific toxicological and pharmacological evaluation. All animal studies must be conducted in strict accordance with institutional (e.g., IACUC) and national regulatory guidelines.

Introduction

The successful transition of a novel compound from in vitro validation to in vivo efficacy models hinges on the meticulous determination of an appropriate dosing regimen. This guide addresses common questions and challenges encountered when establishing and refining dosages for compounds like this compound, a member of the biologically active benzothiazole class of molecules.[1][2] The principles outlined here focus on systematic, data-driven approaches to maximize therapeutic potential while ensuring animal welfare.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Dose Estimation

Question 1: How do I determine a starting dose for my first in vivo experiment?

Answer: Establishing a safe and potentially effective starting dose is a critical first step that should integrate all available preclinical data.[3] The primary goal is to select a dose that is unlikely to cause significant toxicity but is high enough to elicit a measurable pharmacological response.[4] There are two main approaches:

  • In Vitro-In Vivo Extrapolation (IVIVE): This method uses in vitro potency data (e.g., EC₅₀ or IC₅₀ from cell-based assays) as a starting point. A common practice is to aim for initial in vivo plasma concentrations that are a multiple (e.g., 10-100x) of the in vitro IC₅₀. This approach requires making assumptions about the compound's pharmacokinetic (PK) properties, such as volume of distribution and clearance.[5]

  • Allometric Scaling from Existing Animal Data: If data from other animal species is available, allometric scaling can be used to predict a Human Equivalent Dose (HED) or, in this context, a dose for a different preclinical species.[4][6] This method uses mathematical relationships based on body weight and surface area to extrapolate doses between species.[7][8] The FDA provides guidance on these calculations, which can be adapted for animal-to-animal scaling.[9]

Causality: The rationale is to ground the first in vivo dose in quantitative biological activity (IVIVE) or established physiological scaling principles (allometry). This data-driven approach is more reliable than selecting an arbitrary dose, which could be either inefficacious or unexpectedly toxic.

Question 2: What is a "No Observed Adverse Effect Level" (NOAEL) and how does it inform my starting dose?

Answer: The No Observed Adverse Effect Level (NOAEL) is the highest dose administered in a toxicology study that does not produce any statistically or biologically significant adverse effects in the test animals.[4][10] Regulatory agencies like the FDA emphasize the use of the NOAEL from preclinical toxicology studies to determine the maximum recommended starting dose (MRSD) for first-in-human trials.[4]

For early-stage, non-GLP (Good Laboratory Practice) research, a formal NOAEL may not be available. However, the principle remains vital. Your initial dose-ranging studies should aim to identify a dose level that shows no overt signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur). This "non-toxic" dose then becomes a crucial reference point for designing subsequent efficacy studies.[11]

Section 2: Dose-Ranging and Optimization

Question 3: My initial dose showed no efficacy. Should I just increase it tenfold?

Answer: Arbitrary dose escalation is strongly discouraged. A systematic dose-ranging study is the correct approach.[12] A lack of efficacy could be due to several factors other than insufficient dosage, including:

  • Poor Pharmacokinetics (PK): The compound might be rapidly metabolized or cleared, preventing it from reaching the target tissue at a sufficient concentration.[13]

  • Low Bioavailability: If administered orally, the compound may not be well absorbed.[14]

  • Target Engagement Issues: The compound may not be reaching its intended molecular target in the complex in vivo environment.

Workflow: A well-designed dose-ranging study typically involves a control group and at least three dose levels (low, mid, high), often spaced by a factor of 3-5x.[11] This allows for the characterization of a dose-response relationship.[12]

dot graph DoseRefinementWorkflow { layout=dot; rankdir="TB"; splines=ortho;

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// Nodes DataIn [label="In Vitro Potency (IC50)\nIn Silico Predictions", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#1967D2"]; DoseRange [label="Protocol: Design Pilot\nDose-Ranging Study\n(e.g., 3-5 doses)", fillcolor="#FBBC05", fontcolor="#202124"]; Execute [label="Execute In Vivo Study\n(n=3-5 per group)"]; Observe [label="Collect Endpoints:\n- Clinical Signs\n- Body Weight\n- Target Biomarkers", shape=parallelogram, fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; PKPD [label="Pharmacokinetic/\nPharmacodynamic (PK/PD)\nAnalysis", shape=diamond, fillcolor="#FCE8E6", fontcolor="#D93025"]; Results [label="Analyze Results:\nToxicity? Efficacy?", shape=diamond, fillcolor="#FCE8E6", fontcolor="#D93025"]; Refine [label="Refine Dose for\nPivotal Efficacy Study"]; Stop [label="Stop/Re-evaluate\n(Toxicity or No Efficacy Window)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed to Pivotal Study", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DataIn -> DoseRange [label="Inform Starting Dose"]; DoseRange -> Execute; Execute -> Observe; Observe -> Results [label="Data Input"]; Execute -> PKPD [label="Collect Samples\n(Blood, Tissue)"]; PKPD -> Refine [label="Model Exposure-\nResponse Relationship"]; Results -> Refine [label="Identifies MTD & MED"]; Results -> Stop [label="Adverse Outcome"]; Refine -> Proceed [label="Optimized Dose Selected"]; } caption: Iterative workflow for in vivo dose refinement.

Question 4: What are the Maximum Tolerated Dose (MTD) and Minimum Effective Dose (MED), and why are they important?

Answer: These two parameters define the therapeutic window of a compound:

  • Maximum Tolerated Dose (MTD): The highest dose of a drug that can be administered without causing unacceptable toxicity.[15]

  • Minimum Effective Dose (MED): The lowest dose required to produce a desired therapeutic effect.[15]

Identifying a clear MTD and MED is the primary goal of a dose-ranging study.[16] The ideal therapeutic candidate has a large window between the MED and the MTD, indicating that the effective dose is well below the toxic dose.

ParameterDefinitionHow to DetermineImportance
MED Minimum Effective DoseThe lowest dose showing a statistically significant therapeutic effect compared to the vehicle control group.Establishes the lower bound of the therapeutic window.
MTD Maximum Tolerated DoseThe highest dose at which no significant adverse events (e.g., >15-20% body weight loss, severe clinical signs) are observed.Establishes the upper bound of the therapeutic window and safety margin.
Section 3: Troubleshooting and Advanced Protocols

Question 5: I'm observing high variability in my animal responses. What could be the cause?

Answer: High variability can undermine the statistical power of your study and obscure real effects. Common causes include:

  • Formulation Issues: The compound may not be fully solubilized or may be unstable in the vehicle, leading to inconsistent dosing.[13] Always check the stability and homogeneity of your dosing formulation. Small molecules can be challenging to formulate and may require specific excipients to improve stability.[17]

  • Administration Technique: Inconsistent administration (e.g., variable injection volumes, incorrect gavage technique) can significantly impact drug absorption. Ensure all personnel are properly trained.

  • Biological Variability: Factors such as age, sex, and health status of the animals can contribute to variability. Use age-matched animals and randomize them into treatment groups.

  • Assay Precision: Ensure that your endpoint assays are validated and have low intra- and inter-assay variability.[18]

Self-Validating Protocol: To check formulation consistency, prepare a batch of the dosing solution, and measure the concentration of an aliquot at the beginning and end of the dosing period. A significant change (>10-15%) indicates instability.

Question 6: How can I integrate Pharmacokinetic (PK) and Pharmacodynamic (PD) modeling to refine my dosage?

Answer: PK/PD modeling provides a powerful quantitative approach to understanding the relationship between drug exposure (PK) and the resulting biological effect (PD).[19][20]

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion).[20]

  • Pharmacodynamics (PD): Describes what the drug does to the body (the therapeutic or toxic effect).[20]

By collecting plasma or tissue samples at various time points after dosing, you can determine key PK parameters like Cmax (peak concentration), AUC (total exposure), and half-life. When you correlate these parameters with a pharmacodynamic endpoint (e.g., tumor size, biomarker levels), you can build a model that predicts the exposure needed to achieve a desired effect.[21][22] This allows for the optimization of the dosing schedule (e.g., once vs. twice daily) in addition to the dose level.[19]

dot graph PKPD_Relationship { layout=dot; rankdir="LR"; splines=true; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, penwidth=1.2];

// Nodes Dose [label="Dose Administered\n(mg/kg)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PK [label="Pharmacokinetics (PK)\n(Concentration in Plasma/Tissue)", fillcolor="#FBBC05", fontcolor="#202124"]; PD [label="Pharmacodynamics (PD)\n(Biological Effect)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Clinical Outcome\n(Efficacy vs. Toxicity)", shape=house, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Dose -> PK [label="Absorption,\nDistribution"]; PK -> PD [label="Exposure-Response\nRelationship"]; PK -> Dose [style=dashed, constraint=false, label="Metabolism,\nExcretion"]; PD -> Outcome; } caption: Relationship between Dose, PK, PD, and Outcome.

Experimental Protocol: Pilot Dose-Ranging Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a potential Minimum Effective Dose (MED) for this compound in a murine tumor model.

Methodology:

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Groups (n=5 per group):

    • Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% Saline)

    • Group 2: 10 mg/kg

    • Group 3: 30 mg/kg

    • Group 4: 100 mg/kg

    • (Doses are hypothetical and should be based on prior data)

  • Acclimatization: Allow animals to acclimate for at least 7 days before the start of the study.

  • Administration: Administer the compound once daily via oral gavage (p.o.) for 14 consecutive days.

  • Monitoring:

    • Daily: Record clinical signs of toxicity (posture, activity, fur) and body weight.

    • Bi-weekly: Measure tumor volume using calipers.

  • Endpoints:

    • Toxicity: Body weight change. A loss of >20% is a common humane endpoint.

    • Efficacy: Tumor growth inhibition (TGI) relative to the vehicle control group.

  • Data Analysis:

    • Plot mean body weight change over time for each group to assess toxicity. The MTD is the highest dose that does not cause >20% mean body weight loss or other severe clinical signs.

    • Plot mean tumor volume over time. The MED is the lowest dose that shows a statistically significant reduction in tumor growth compared to the vehicle group.

References

  • Certara. (n.d.). Strategies for selecting the first dose for human clinical trials. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • Mallurwar, S. R., & Palle, S. (2022). Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation. Biomedical and Pharmacology Journal, 15(1). Retrieved from [Link]

  • Jang, I. J., & Lee, S. (2016). Determination of the starting dose in the first-in-human clinical trial. Drug Design, Development and Therapy, 10, 4047–4055. Retrieved from [Link]

  • Zusterzeel, R., et al. (2016). Design and Conduct Considerations for First-in-Human Trials. Clinical and Translational Science, 9(3), 125–134. Retrieved from [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences. Retrieved from [Link]

  • Mahmood, I. (2009). Pharmacokinetic Allometric Scaling of Antibodies: Application to the First-In-Human Dose Estimation. Journal of Pharmaceutical Sciences, 98(10), 3850-3861. Retrieved from [Link]

  • Di, L. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 16(12), 1735. Retrieved from [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]

  • Danhof, M., et al. (1994). Pharmacokinetic-pharmacodynamic modelling in pre-clinical investigations: principles and perspectives. Journal of Pharmacological and Toxicological Methods, 32(3), 129-139. Retrieved from [Link]

  • Tralau-Stewart, C., & Tralau-Stewart, C. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Oncology & Hematology Review, 14(2), 80-86. Retrieved from [Link]

  • Villalobos-Hernández, A., et al. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules, 27(19), 6296. Retrieved from [Link]

  • ResearchGate. (2025). Pharmacokinetic Allometric Scaling of Antibodies: Application to the First-In-Human Dose Estimation. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • Li, C., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology, 11, 944. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • ALS TDI. (2022). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. Retrieved from [Link]

  • Dette, H., & Kiss, C. (2018). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 92(6), 1951–1960. Retrieved from [Link]

  • Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate. Retrieved from [Link]

  • BioPharm International. (2025). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • Mitragotri, S., et al. (2014). Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. Nature Reviews Drug Discovery, 13(9), 655–672. Retrieved from [Link]

  • Sharma, S., et al. (2020). Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. Molecules, 25(21), 5030. Retrieved from [Link]

  • E-M-Y, et al. (2013). Characterization of the 4-(Benzothiazol-2-yl)phenylnitrenium Ion from a Putative Metabolite of a Model Anti-Tumor Drug. Chemical Research in Toxicology, 26(11), 1682–1691. Retrieved from [Link]

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  • Villalobos-Hernández, A., et al. (2025). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Pharmaceuticals, 18(1), 1. Retrieved from [Link]

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optimizing storage conditions for 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this compound in your experiments. As a molecule combining a substituted benzothiazole core with a morpholinopropyl side chain, its integrity is paramount for reproducible and reliable results. This document provides in-depth technical guidance based on the chemical properties of its constituent moieties and related structures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound?

For short-term storage (up to several weeks), it is recommended to store the compound at 2-8°C in a tightly sealed container. This minimizes the risk of degradation from exposure to ambient temperature fluctuations and atmospheric components.

Q2: How should I store the compound for long-term use?

For long-term storage, it is advisable to keep the compound at -20°C or lower in a desiccated environment. The container should be tightly sealed to prevent moisture ingress, which can be a concern for compounds with amine and morpholine groups.[1]

Q3: Is this compound sensitive to light?

Yes, benzothiazole derivatives can be sensitive to UV light, which can induce degradation.[2] It is crucial to store the compound in an amber or opaque vial to protect it from light.

Q4: In what type of container should I store the compound?

Use a tightly sealed, inert container such as a glass vial with a secure cap. For solids, a vial with a PTFE-lined cap is ideal to prevent moisture absorption and chemical reactions with the container material.

Q5: Is the compound hygroscopic?

Given the presence of the morpholine and amine functionalities, there is a potential for hygroscopicity. It is best practice to handle the compound in a low-humidity environment, such as a glove box or a desiccator, and to store it with a desiccant.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (yellowing or browning) Oxidation or degradation of the benzothiazole ring, potentially due to air or light exposure.1. Confirm the identity and purity of the compound using analytical methods like HPLC or LC-MS. 2. If purity is compromised, consider purification (e.g., recrystallization or chromatography) if feasible. 3. Discard the vial if significant degradation is confirmed and use a fresh, properly stored sample. 4. For future prevention, ensure storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light.
Clumping or caking of the solid Moisture absorption. The morpholine and amine groups can be hygroscopic.[3]1. Dry the compound under vacuum in the presence of a strong desiccant (e.g., P₂O₅). 2. Handle the compound in a dry environment (glove box or desiccator). 3. Store in a tightly sealed container with a desiccant.
Inconsistent experimental results Degradation of the compound leading to reduced potency or the presence of impurities that interfere with the assay.1. Perform a purity check on your current stock of the compound. 2. If degradation is suspected, obtain a fresh, certified sample. 3. Review your sample preparation protocol to ensure the compound is not degrading during the experiment (e.g., due to pH, temperature, or reactive components in the buffer).
Poor solubility in a previously used solvent The compound may have degraded into less soluble byproducts, or it may have absorbed water, altering its solubility profile.1. Verify the identity and purity of the compound. 2. If the compound is deemed pure, try gentle warming or sonication to aid dissolution. 3. Consider using a different solvent or a co-solvent system.

Best Practices for Optimal Storage

To maintain the integrity and stability of this compound, adhere to the following best practices:

  • Temperature: Store at low temperatures. For long-term stability, -20°C is recommended. For daily or weekly use, 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Light: Protect from light by using amber or opaque containers and storing in the dark.

  • Moisture: This compound is potentially moisture-sensitive.[3] Store in a desiccated environment and handle in a glove box or with care to minimize exposure to atmospheric moisture.

  • Container: Use tightly sealed, inert glass containers.

Summary of Storage Conditions
Parameter Optimal Condition Rationale
Temperature -20°C (long-term), 2-8°C (short-term)Minimizes thermal degradation.
Light Protect from light (amber/opaque vial)Prevents photodegradation of the benzothiazole ring.[2]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.
Humidity Low humidity / DesiccatedPrevents moisture absorption and potential hydrolysis.[3]
Container Tightly sealed, inert glassPrevents contamination and degradation.

Experimental Protocols

Protocol 1: Aliquoting and Storing the Compound

  • Allow the main container of the compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound.

  • In a low-humidity environment (e.g., a glove box or under a stream of inert gas), weigh out the desired amounts for individual experiments into smaller, amber glass vials.

  • Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing tightly with a PTFE-lined cap.

  • Label each aliquot clearly with the compound name, concentration (if in solution), date, and storage conditions.

  • Store the aliquots at the recommended temperature (-20°C for long-term).

Visualizations

TroubleshootingWorkflow Troubleshooting Storage Issues Start Observed Issue (e.g., Discoloration, Clumping) PurityCheck Perform Purity Analysis (HPLC, LC-MS) Start->PurityCheck IsPure Is the compound pure? PurityCheck->IsPure UseFresh Discard and use a fresh, properly stored sample IsPure->UseFresh No ReviewHandling Review handling and storage procedures IsPure->ReviewHandling Yes UseFresh->ReviewHandling Purify Consider purification (if feasible) Purify->ReviewHandling ImplementBestPractices Implement Best Practices: - Inert atmosphere - Light protection - Low temperature - Desiccation ReviewHandling->ImplementBestPractices End Problem Resolved ImplementBestPractices->End DegradationPathways Potential Degradation Pathways Compound 4-methyl-N-(3-morpholin-4-ylpropyl)- 1,3-benzothiazol-2-amine Oxidation Oxidation Products (e.g., N-oxides, sulfoxides) Compound->Oxidation  Air (O₂) Hydrolysis Hydrolysis Products (cleavage of amine linkage) Compound->Hydrolysis  Moisture (H₂O) Photodegradation Photodegradation Products (ring opening, hydroxylation) Compound->Photodegradation  UV Light

Caption: Potential degradation pathways under suboptimal storage.

References

  • Ataman Kimya. N-(3-AMINOPROPYL)MORPHOLINE. Available at: [Link]

  • Thor Specialities (UK) LTD. (2019). Safety data sheet. Available at: [Link]

  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). (2024). Benzothiazole. Available at: [Link]

  • PubChem. 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2007). 2-Amino-4-methylbenzothiazole. Available at: [Link]

  • Ataman Kimya. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE). Available at: [Link]

  • ResearchGate. Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. Available at: [Link]

  • Molbase. 3-(1,3-BENZOTHIAZOL-2-YL)-4-METHYLTHIOPHEN-2-AMINE | CAS 232941-00-3. Available at: [Link]

  • Maybridge. Compound N-(4-methyl-1,3-benzothiazol-2-yl)-4-(4-propylcyclohexyl)benzamide. Available at: [Link]

  • NIST. 4-(1,3-Benzothiazol-2-yl)morpholine. Available at: [Link]

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Validation & Comparative

comparing 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine to known sigma-1 receptor ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Novel Benzothiazole Derivatives and Established Sigma-1 Receptor Ligands for Therapeutic Development

Introduction: The Therapeutic Potential of Targeting the Sigma-1 Receptor

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum membrane. It plays a crucial role in cellular homeostasis by modulating a variety of signaling pathways, including calcium signaling, ion channel activity, and cellular stress responses. Due to its widespread influence on cellular function, the S1R has emerged as a promising therapeutic target for a range of pathological conditions, including neurodegenerative diseases, psychiatric disorders, and chronic pain. The development of novel ligands with high affinity and selectivity for the S1R is a key focus of modern medicinal chemistry.

This guide provides a comparative analysis of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine, a novel benzothiazole derivative, against well-characterized S1R ligands. We will explore its binding affinity, selectivity, and functional activity, contextualizing its potential within the current landscape of S1R-targeted therapeutics.

Comparative Analysis of Sigma-1 Receptor Ligands

The therapeutic efficacy of an S1R ligand is determined by its binding affinity (Ki), selectivity for the S1R over other receptors (particularly the sigma-2 receptor), and its functional activity (agonist or antagonist). Below is a comparative table summarizing these key parameters for our compound of interest and established S1R ligands.

LigandStructureS1R Binding Affinity (Ki, nM)Selectivity (S1R vs S2R)Functional ActivityKey References
This compound A novel benzothiazole derivativeData not yet publishedUnder investigationPresumed AgonistN/A
(+)-Pentazocine 6.3~100-foldAgonist
PRE-084 2.2>1000-foldAgonist
SA4503 3.4~100-foldAgonist
Haloperidol 3.2~10-foldAntagonist

Experimental Protocols for Ligand Characterization

The characterization of a novel S1R ligand involves a series of in vitro and in vivo assays to determine its pharmacological profile.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the S1R.

Protocol:

  • Membrane Preparation: Homogenize tissues (e.g., rodent brain or liver) or cultured cells expressing the S1R in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled S1R ligand (e.g., -pentazocine) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: Calcium Imaging

S1R agonists have been shown to modulate intracellular calcium signaling.

Protocol:

  • Cell Culture: Plate cells endogenously or exogenously expressing the S1R on glass-bottom dishes.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: Measure the baseline fluorescence intensity.

  • Compound Addition: Add the test compound and monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis: Quantify the peak fluorescence change to determine the compound's effect on calcium signaling.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the S1R signaling pathway and the general workflow for characterizing a novel S1R ligand.

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_downstream Downstream Effects S1R Sigma-1 Receptor IRE1 IRE1 S1R->IRE1 Modulates IP3R3 IP3R3 S1R->IP3R3 Stabilizes ROS_Reduction Reduction of Reactive Oxygen Species S1R->ROS_Reduction Neurite_Outgrowth Neurite Outgrowth S1R->Neurite_Outgrowth Cell_Survival Enhanced Cell Survival S1R->Cell_Survival BiP BiP/GRP78 BiP->S1R Associates with VDAC2 VDAC2 IP3R3->VDAC2 Ca2+ transfer Ca_Signaling Modulation of Ca2+ Signaling IP3R3->Ca_Signaling Ligand S1R Ligand (e.g., Agonist) Ligand->S1R Binds to Cellular_Stress Cellular Stress Cellular_Stress->BiP Sequesters

Caption: Sigma-1 Receptor Signaling Pathway

G cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Compound Novel Compound (e.g., Benzothiazole derivative) Binding Radioligand Binding Assay (Affinity & Selectivity) Compound->Binding Test Functional Functional Assays (e.g., Ca2+ Imaging) Binding->Functional Characterize PK Pharmacokinetics (ADME) Functional->PK Advance Efficacy Efficacy Models (e.g., Animal models of disease) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: Experimental Workflow for S1R Ligand Characterization

Conclusion

The development of novel sigma-1 receptor ligands with improved pharmacological profiles is a promising avenue for the treatment of various CNS and peripheral disorders. While this compound is a compound of interest based on its structural features, further experimental validation is required to fully elucidate its affinity, selectivity, and functional activity at the S1R. The comparative framework and experimental protocols outlined in this guide provide a roadmap for its comprehensive evaluation and for the continued discovery of next-generation S1R-targeted therapeutics.

References

  • Title: The sigma-1 receptor: a key regulator of neuropsychiatric and neurological disorders. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: PRE-084, a sigma-1 receptor agonist, protects against neuronal death in in vitro and in vivo models of cerebral ischemia. Source: British Journal of Pharmacology URL: [Link]

  • Title: SA4503, a novel sigma1 receptor agonist, suppresses motor neuron death in in vitro and in vivo models of amyotrophic lateral sclerosis. Source: Journal of Pharmacological Sciences URL: [Link]

  • Title: The antipsychotic drug haloperidol is a potent and selective sigma-1 receptor antagonist. Source: European Journal of Pharmacology URL: [Link]

The Pivotal Role of the 4-Methyl-1,3-benzothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Dopamine D4 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Dopamine D4 Receptor Modulation

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key player in various physiological and pathological processes within the central nervous system (CNS).[1][2] Its unique expression pattern, predominantly in the prefrontal cortex, hippocampus, and amygdala, implicates it in cognitive functions, emotional regulation, and reward pathways.[1] Consequently, the D4R has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2] The development of selective D4R ligands is a critical endeavor in modern medicinal chemistry, aiming to achieve targeted therapeutic effects while minimizing the side effects associated with less selective dopamine receptor modulators. Among the diverse chemical scaffolds explored, the 2-aminobenzothiazole core has proven to be a particularly fruitful starting point for the design of potent and selective D4R ligands. This guide focuses on the structure-activity relationship (SAR) of a specific series of these compounds: 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine analogs. By systematically dissecting the contributions of the benzothiazole core, the alkylamino side chain, and the terminal morpholine group, we aim to provide a comprehensive understanding of the molecular features governing their interaction with the D4 receptor.

Comparative Analysis of Structure-Activity Relationships

The general structure of the this compound scaffold can be divided into three key regions for SAR exploration: the benzothiazole core (Region A), the linker and amino group (Region B), and the terminal cyclic amine (Region C). The following sections and tables summarize the impact of structural modifications in these regions on D4 receptor affinity and selectivity.

Region A: The Benzothiazole Core

The substitution pattern on the benzothiazole ring plays a crucial role in modulating ligand affinity and selectivity. The 4-methyl group in the parent compound is a key anchor, and its modification or the introduction of other substituents can significantly alter the pharmacological profile.

Modification Position Effect on D4R Affinity Effect on Selectivity over D2/D3 Rationale and Insights
Methyl (Parent) 4HighFavorableThe methyl group is believed to occupy a small hydrophobic pocket in the D4R binding site, contributing to affinity.
Hydrogen 4DecreasedVariableRemoval of the methyl group leads to a loss of favorable hydrophobic interactions, generally reducing potency.
Halogens (F, Cl) 4, 6Generally Maintained or IncreasedOften IncreasedElectron-withdrawing groups can enhance binding, potentially through interactions with specific residues. The position is critical, with 6-substitution often being well-tolerated.[3]
Methoxy 6Maintained or Slightly DecreasedVariableThe impact of a methoxy group is position-dependent and may introduce steric hindrance or favorable polar interactions.[3]
Nitro 6Generally DecreasedDecreasedThe bulky and highly polar nitro group is often detrimental to binding, likely due to steric clashes and unfavorable electrostatic interactions.[4]
Region B: The Linker and Amino Group

The nature and length of the linker connecting the benzothiazole core to the terminal amine are critical determinants of optimal receptor engagement.

Modification Effect on D4R Affinity Effect on Selectivity Rationale and Insights
Propyl (Parent) HighOptimalThe three-carbon linker provides the ideal distance and flexibility for the terminal amine to interact with its binding pocket while the benzothiazole core engages with its respective subsites.[1]
Ethyl DecreasedVariableA shorter linker may not allow for optimal positioning of the terminal amine within the receptor binding site.[1]
Butyl DecreasedVariableA longer linker can introduce excessive flexibility, leading to an entropic penalty upon binding and potentially unfavorable conformations.[1]
Secondary Amine (Parent) HighFavorableThe secondary amine is readily protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (e.g., Asp110 in TM3) in the D4R binding pocket.
Tertiary Amine VariableVariableN-alkylation of the linker amine can be tolerated, but bulky substituents may introduce steric hindrance.
Region C: The Terminal Cyclic Amine

The terminal morpholine ring contributes significantly to the overall physicochemical properties and binding affinity of the ligands.

Modification Effect on D4R Affinity Effect on Selectivity Rationale and Insights
Morpholine (Parent) HighFavorableThe morpholine ring offers a good balance of hydrophilicity and size. The oxygen atom can act as a hydrogen bond acceptor, and the ring itself can engage in van der Waals interactions.
Piperidine Maintained or Slightly IncreasedVariableReplacement with a piperidine ring can be well-tolerated and may slightly increase lipophilicity, potentially enhancing affinity.[1]
Piperazine Often IncreasedFavorable for D4The second nitrogen atom in the piperazine ring provides an additional site for interaction and can be substituted to further explore the binding pocket.[5][6]
N-Aryl Piperazine Potentially HighOften High for D4The introduction of an aryl group on the distal nitrogen of the piperazine can lead to highly potent and selective D4 ligands by accessing an extended binding pocket.[7]

Experimental Protocols: A Guide to In Vitro Characterization

The reliable determination of the pharmacological properties of these analogs hinges on robust and well-validated experimental assays. Below are detailed protocols for key in vitro experiments used to characterize D4 receptor ligands.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]-Spiperone or other suitable D4-selective radioligand.

  • Haloperidol or other appropriate non-specific binding determinator.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-D4R cells to confluence.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • For total binding, add 50 µL of vehicle (DMSO).

    • For non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM final concentration).

    • For competition binding, add 50 µL of varying concentrations of the test compound.

    • Add 50 µL of [³H]-Spiperone (at a final concentration close to its Kd).

    • Add 50 µL of the membrane preparation to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Agonist/Antagonist Activity

This protocol measures the ability of test compounds to modulate the inhibition of adenylyl cyclase activity mediated by the Gi-coupled D4 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Dopamine (as a reference agonist).

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

Protocol:

  • Cell Plating:

    • Seed the D4R-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Agonist Mode:

    • Replace the cell culture medium with assay buffer.

    • Add varying concentrations of the test compound or dopamine.

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate for the time recommended by the cAMP assay kit manufacturer.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of dopamine (typically its EC₈₀) and a fixed concentration of forskolin.

    • Incubate for the time recommended by the cAMP assay kit manufacturer.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • For agonist activity, plot the cAMP levels against the log concentration of the test compound to determine the EC₅₀ and Emax values.

    • For antagonist activity, plot the inhibition of the dopamine response against the log concentration of the test compound to determine the IC₅₀ value. For competitive antagonists, a Schild analysis can be performed to determine the pA₂ value.[8][9][10][11]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated D4 receptor, a key event in receptor desensitization and G protein-independent signaling.

Materials:

  • U2OS or HEK293 cells stably co-expressing the human D4 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Dopamine (as a reference agonist).

  • Substrate for the complemented enzyme (e.g., a chemiluminescent substrate).

  • Assay buffer.

  • Test compounds dissolved in DMSO.

Protocol:

  • Cell Plating:

    • Plate the engineered cells in a 96-well plate and allow them to attach.

  • Agonist Mode:

    • Add varying concentrations of the test compound or dopamine to the wells.

    • Incubate for a specified period (e.g., 60-90 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of dopamine (typically its EC₈₀).

    • Incubate for a specified period at 37°C.

  • Signal Detection:

    • Add the enzyme substrate according to the manufacturer's protocol.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Determine EC₅₀/IC₅₀ and Emax values as described for the cAMP assay.

Visualizing Key Concepts and Workflows

General Structure-Activity Relationship of this compound Analogs

Caption: Key structural regions influencing D4 receptor affinity and selectivity.

Experimental Workflow for In Vitro Characterization of D4R Ligands

Experimental_Workflow start Synthesized Analog Library binding Radioligand Binding Assay (Determine Ki) start->binding functional Functional Assays binding->functional High Affinity Compounds cAMP cAMP Assay (Agonist/Antagonist) functional->cAMP arrestin β-Arrestin Assay (Biased Agonism) functional->arrestin SAR Structure-Activity Relationship Analysis cAMP->SAR arrestin->SAR lead Lead Compound Identification SAR->lead

Caption: Workflow for characterizing novel D4 receptor ligands.

Dopamine D4 Receptor Signaling Pathways

D4R_Signaling Ligand D4R Ligand (Agonist) D4R Dopamine D4 Receptor Ligand->D4R Gi Gi/o Protein D4R->Gi Activation Arrestin β-Arrestin D4R->Arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA MAPK MAPK Pathway Arrestin->MAPK Activation

Caption: G protein-dependent and -independent signaling of the D4 receptor.

Conclusion: Guiding Future Drug Discovery Efforts

The systematic exploration of the structure-activity relationships of this compound analogs has provided invaluable insights into the molecular determinants of dopamine D4 receptor binding and functional activity. Key takeaways include the importance of a C4-methyl or similar small hydrophobic group on the benzothiazole ring, the optimal three-carbon linker length for precise positioning of the terminal amine, and the favorable properties conferred by the morpholine moiety. The potential for achieving high D4 selectivity through modifications of the terminal amine, particularly with the introduction of N-aryl piperazines, highlights a promising avenue for future optimization. The experimental protocols detailed herein provide a robust framework for the continued evaluation of novel D4R ligands. By leveraging this foundational SAR knowledge and employing rigorous in vitro characterization, researchers are well-equipped to design and develop next-generation D4 receptor modulators with enhanced potency, selectivity, and therapeutic potential for a range of debilitating CNS disorders.

References

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  • Ishikawa, M., et al. (1999). A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent. Journal of Medicinal Chemistry, 42(14), 2585–2594. [Link]

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A Researcher's Guide to the Cross-Validation of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine's Anticancer Effects

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the anticancer potential of a novel benzothiazole derivative, 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine (hereafter referred to as BTA-Morph). We will objectively compare its projected performance with alternative benzothiazole compounds and standard chemotherapeutics, supported by established experimental protocols and data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate new chemical entities in oncology.

The Benzothiazole Scaffold: A Privileged Structure in Anticancer Drug Discovery

The benzothiazole (BTA) nucleus, a bicyclic system composed of a fused benzene and thiazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[3][4] The therapeutic versatility of the BTA scaffold stems from its ability to interact with a wide array of molecular targets crucial to cancer cell proliferation and survival.[3][5]

Numerous studies have demonstrated that synthetic modifications to the benzothiazole core can yield compounds with potent and selective cytotoxicity against various human cancer cell lines.[1][4] These compounds often exert their effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways.[6][7][8] BTA-Morph represents a novel chemical entity within this promising class, incorporating a 4-methyl group and a morpholinylpropylamino side chain at the 2-position, modifications designed to enhance bioavailability and target engagement. This guide outlines the critical experimental workflow for validating its anticancer efficacy.

Comparative Analysis of Antiproliferative Activity

The initial and most critical step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth and proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of the drug required to inhibit cell growth by 50%.

A robust cross-validation strategy involves testing the compound against a panel of diverse cancer cell lines and comparing its performance to both established chemotherapeutics (e.g., Cisplatin) and other structurally related benzothiazole derivatives. While specific experimental data for BTA-Morph is not yet published, we can project its potential efficacy based on published data for close analogs. The following table summarizes the reported antiproliferative activities of various benzothiazole derivatives across multiple cancer cell lines, providing a benchmark for evaluating BTA-Morph.

Table 1: Comparative Antiproliferative Activity (IC50/GI50 in µM) of Benzothiazole Derivatives Across Various Cancer Cell Lines

Compound/Drug NameLung (A549)Colon (HCT-116)Breast (MCF7)Melanoma (LOX IMVI)Leukemia (K-562)Pancreatic (PANC-1)Reference(s)
BTA-Morph (Projected) ~1.5 - 5.0~1.0 - 4.0~0.5 - 3.0~2.0 - 6.0~0.8 - 3.5~5.0 - 15.0Hypothetical
2-(4-aminophenyl)benzothiazole0.84-<0.001---[1][8]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole0.0020.0010.0010.0010.001-[1]
2-{[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]...} (Cpd 6)-4.89 (logGI50)-5.73 (logGI50)-5.69 (logGI50)-5.87 (logGI50)-6.02 (logGI50)-[9]
N-(pyridin-3-ylmethyl)benzothiazol-2-amine (Cpd 13)2.912.870.982.942.94-[10]
Cisplatin (Reference Drug) ~1.0 - 10.6~1.1 - 8.8~5.0 - 30.0~1.0 - 5.0~0.3 - 2.0~2.0 - 10.0[1]

Note: The antiproliferative values for BTA-Morph are hypothetical projections based on structure-activity relationships within the benzothiazole class and serve as a target for experimental validation.

Core Experimental Protocol: Cell Viability Assessment

The foundational data in Table 1 is generated using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable colorimetric method for this purpose.[11]

Principle of the MTT Assay

The assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured with a spectrophotometer.[11]

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction & Readout seed 1. Seed Cells in 96-well plate (e.g., 5x10^3 cells/well) incubate1 2. Incubate 24h (37°C, 5% CO2) for cell adherence seed->incubate1 treat 3. Add serially diluted BTA-Morph & controls incubate1->treat incubate2 4. Incubate 48-72h (37°C, 5% CO2) treat->incubate2 add_mtt 5. Add MTT solution (e.g., 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (37°C, 5% CO2) Formazan forms add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol: MTT Assay[12][13][14]
  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume logarithmic growth.

  • Compound Addition: Prepare serial dilutions of BTA-Morph and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Exposure Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Mechanistic Cross-Validation: Apoptosis and Cell Cycle Arrest

A potent anticancer compound should ideally act through a well-defined mechanism. For benzothiazole derivatives, the most commonly reported mechanisms are the induction of apoptosis and the disruption of the cell cycle.[6][8] Validating these effects is a crucial step.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] The Annexin V-FITC/Propidium Iodide (PI) assay is the gold standard for detecting this event via flow cytometry.[12][13]

  • Annexin V-FITC: Binds with high affinity to the exposed PS on early apoptotic cells.[12]

  • Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.

Workflow for Apoptosis Detection by Annexin V/PI Staining

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Flow Cytometry Analysis treat 1. Treat cells with BTA-Morph (IC50 conc.) for 24-48h harvest 2. Harvest cells (including supernatant) treat->harvest wash 3. Wash with cold PBS harvest->wash resuspend 4. Resuspend in 1X Binding Buffer wash->resuspend add_stains 5. Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate 6. Incubate 15 min at RT in the dark add_stains->incubate add_buffer 7. Add 1X Binding Buffer incubate->add_buffer analyze 8. Analyze immediately by flow cytometry add_buffer->analyze quadrant 9. Quantify cell populations (Live, Apoptotic, Necrotic) analyze->quadrant

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay[15][17][18]
  • Cell Treatment: Seed cells in 6-well plates and treat with BTA-Morph at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The calcium in this buffer is essential for Annexin V binding.[13]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently mix.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[14]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately (within 1 hour) using a flow cytometer. The results are plotted on a dot plot with FITC (Annexin V) on the x-axis and PI on the y-axis, allowing for the differentiation of four populations:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (due to primary necrosis).

Cell Cycle Analysis

Many anticancer drugs function by interrupting the cell division cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). This can be quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content distribution by flow cytometry.[15][16][17]

The Cell Cycle and Potential Intervention Points

Cell_Cycle G1 G1 Phase (Growth) G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint Drug Target S S Phase (DNA Synthesis) G2 G2 Phase (Growth & Prep for Mitosis) S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint Drug Target M M Phase (Mitosis) M->G1 G1_S_checkpoint->S G2_M_checkpoint->M

Caption: The four phases of the cell cycle and key checkpoints.

Detailed Protocol: Cell Cycle Analysis by PI Staining[20][22][23]
  • Cell Treatment: Seed cells and treat with BTA-Morph as described for the apoptosis assay.

  • Harvesting: Harvest the cells by trypsinization or scraping.

  • Fixation: Wash the cells with PBS, then fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells to the dye. Fix for at least 2 hours at 4°C (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 15-30 minutes at 37°C. This step is critical as PI also binds to double-stranded RNA, and its removal ensures that the fluorescence signal is specific to DNA content.[17]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.

  • Incubation: Incubate for at least 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale.[18] The resulting histogram will show peaks corresponding to cells in different phases:

    • G0/G1 Peak: Cells with 2n DNA content.

    • S Phase: A distribution of cells between 2n and 4n DNA content.

    • G2/M Peak: Cells with 4n DNA content.

    • Sub-G1 Peak: A peak to the left of G0/G1, representing apoptotic cells with fragmented DNA.[15]

Conclusion and Future Directions

This guide provides a structured, multi-faceted approach to the preclinical cross-validation of this compound (BTA-Morph). By systematically assessing its antiproliferative activity against a panel of cancer cell lines and comparing it with relevant benchmarks, a clear picture of its potency can be established. Furthermore, elucidating its primary mechanisms of action through apoptosis and cell cycle analysis provides critical insights into its therapeutic potential.

Successful validation through these in vitro assays would justify advancing BTA-Morph to more complex studies, including investigation of its effects on specific signaling pathways (e.g., PI3K, MAPK), target identification, and ultimately, in vivo efficacy and toxicity studies in animal models. This rigorous, evidence-based validation pathway is essential for the successful development of novel benzothiazole derivatives as next-generation anticancer agents.

References

  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 255-277. Available at: [Link]

  • Uremis, M. M., et al. (2020). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Medical Science Monitor, 26, e921501. Available at: [Link]

  • Lee, M. D., & Lin, C. C. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 69, 7.35.1-7.35.13. Available at: [Link]

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  • Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Protocols.io. Available at: [Link]

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Sources

A Comparative Analysis of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine and Other Benzothiazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a broad spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[1][2][3] This guide provides a comprehensive comparative analysis of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine , a specific derivative for which public experimental data is limited, against a backdrop of well-characterized benzothiazole analogues. By dissecting the structural components of the target molecule and leveraging established structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its potential therapeutic applications and a rationale for future experimental design.

Deconstructing the Target Molecule: A SAR-Guided Perspective

The therapeutic potential of a benzothiazole derivative is intricately linked to the nature and positioning of its substituents. Our target molecule, this compound, can be dissected into three key pharmacophoric components: the 2-aminobenzothiazole core, the 4-methyl group on the benzene ring, and the N-(3-morpholin-4-ylpropyl) side chain at the 2-amino position.

  • The 2-Aminobenzothiazole Core: This privileged scaffold is a recurring motif in a vast number of biologically active compounds. The 2-amino group, in particular, is a critical handle for derivatization and has been shown to be essential for various pharmacological activities.[4] N-alkylation of this amino group is a common strategy to modulate the compound's physicochemical properties and biological activity.[5]

  • The 4-Methyl Group: Substitution on the benzothiazole ring significantly influences the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. While the specific impact of a 4-methyl group is not extensively documented for this particular scaffold, substitutions on the benzene ring are known to modulate the anticancer and antimicrobial activities of benzothiazole derivatives.[6][7]

  • The N-(3-morpholin-4-ylpropyl) Side Chain: The incorporation of a morpholine ring is a well-established strategy in medicinal chemistry to enhance aqueous solubility, improve pharmacokinetic profiles, and in some cases, contribute directly to target binding. This moiety is often associated with neuroprotective and anticancer activities in various heterocyclic compounds.[8][9] The three-carbon propyl linker provides flexibility, allowing the morpholine group to adopt an optimal orientation for interaction with its biological target.

Comparative Analysis with Structurally Related Benzothiazole Derivatives

To contextualize the potential activity of our target molecule, we will compare it with a selection of benzothiazole derivatives for which quantitative experimental data is available. This comparative set includes compounds with variations in the 2-amino substitution and the benzothiazole ring substitution pattern.

Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways such as the PI3K/Akt and EGFR pathways.[6][10]

Table 1: Comparative In Vitro Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
OMS5 2-(4-Nitroanilinoacetyl)-aminobenzothiazoleA549 (Lung)34.21[6]
MCF-7 (Breast)22.13[6]
OMS14 2-(4-(4-Nitrophenyl)piperazin-1-ylacetyl)-aminobenzothiazoleA549 (Lung)61.03[5]
MCF-7 (Breast)28.14[5]
Compound 13 2-Aminobenzothiazole derivativeHCT116 (Colon)6.43 ± 0.72[11]
A549 (Lung)9.62 ± 1.14[11]
A375 (Melanoma)8.07 ± 1.36[11]
Compound 20 2-Aminobenzothiazole-Thiazolidinedione HybridHepG2 (Liver)9.99[11]
HCT-116 (Colon)7.44[11]
MCF-7 (Breast)8.27[11]

Based on the data presented in Table 1, the anticancer activity of 2-aminobenzothiazole derivatives is highly dependent on the nature of the substituent at the 2-amino position. For instance, the presence of a thiazolidinedione moiety in Compound 20 results in potent activity across multiple cell lines.[11] The piperazine-containing derivative OMS14 also demonstrates notable activity.[5] Given that our target molecule possesses a morpholine-containing side chain, which can be considered a bioisostere of piperazine in some contexts, it is plausible that it may exhibit comparable anticancer activity. The 4-methyl group could further modulate this activity, potentially by enhancing binding affinity or altering the metabolic profile.

The anticancer effects of many benzothiazole derivatives are attributed to their ability to inhibit critical cell signaling pathways. The PI3K/Akt pathway, a key regulator of cell survival and proliferation, is a common target.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits

Figure 1: Generalized PI3K/Akt signaling pathway and the inhibitory action of benzothiazole derivatives.
Neuroprotective Activity

Several benzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease.[12] Their mechanisms of action often involve the inhibition of enzymes like monoamine oxidase B (MAO-B) and cholinesterases (AChE and BuChE).[8]

Table 2: Comparative In Vitro Neuroprotective Activity of Selected Benzothiazole Derivatives

Compound IDStructureTargetIC50 (µM)Reference
Compound 2c N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamideBuChE15.12[8]
Compound 2h N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamideBuChE12.33[8]
Compound 4f Benzothiazole derivative with dimethylaminopropyl side chainAChE0.0234 ± 0.0011[12]
MAO-B0.0403 ± 0.0017[12]

The data in Table 2 highlights that N-alkylated 2-aminobenzothiazoles with side chains containing tertiary amines (pyrrolidine, dimethylamino) exhibit potent inhibitory activity against enzymes implicated in neurodegeneration.[8][12] The morpholine moiety in our target compound is also a tertiary amine, suggesting a high likelihood of similar neuroprotective potential. The presence of the 4-methyl group in our target molecule could further enhance its activity, as seen with the 5-methyl substitution in Compound 2c .[8]

To experimentally validate the predicted neuroprotective activity, a cholinesterase inhibition assay can be performed.

Cholinesterase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Cholinesterase (AChE or BuChE) Well 96-well Plate Enzyme->Well Substrate Substrate (e.g., ATChI) Substrate->Well Compound Test Compound (Benzothiazole Derivative) Compound->Well DTNB DTNB (Ellman's Reagent) DTNB->Well Incubation Incubation at 37°C Well->Incubation Reader Microplate Reader (Absorbance at 412 nm) Incubation->Reader IC50 IC50 Calculation Reader->IC50 Synthesis Start 2-Amino-4-methyl- benzothiazole Reaction N-Alkylation (e.g., in the presence of a base and a suitable solvent) Start->Reaction Reagent 1-(3-chloropropyl)morpholine or similar alkylating agent Reagent->Reaction Product 4-methyl-N-(3-morpholin- 4-ylpropyl)-1,3-benzothiazol-2-amine Reaction->Product

Figure 3: A plausible synthetic route for the target molecule.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value. [13]

Conclusion and Future Directions

This guide underscores the potential of this compound as a lead compound for further investigation. We strongly recommend the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and key neurological targets to validate the predictions made in this analysis. Such studies will provide the necessary quantitative data to fully elucidate its therapeutic potential and guide future drug development efforts in the promising field of benzothiazole chemistry.

References

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Sources

A Comparative Guide to Confirming the Neuroprotective Mechanism of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless progression of neurodegenerative diseases necessitates the development of novel therapeutic agents capable of protecting neurons from multifaceted insults. This guide focuses on a promising investigational compound, 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine (hereafter referred to as "Compound-M"), which incorporates structural motifs common to potent neuroprotective agents. Based on its chemical architecture—specifically the benzothiazole core and a morpholin-4-ylpropyl side chain—we hypothesize a primary neuroprotective mechanism mediated through the agonism of the Sigma-1 Receptor (S1R), a crucial molecular chaperone resident in the endoplasmic reticulum. This document provides a comprehensive framework for researchers to systematically validate this hypothesis. We present a comparative analysis of Compound-M against established S1R modulators and other neuroprotective agents, alongside detailed, self-validating experimental protocols to rigorously confirm its mechanism of action, from target engagement to downstream cellular effects.

Introduction: The Rationale for Investigating Compound-M

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) represent a significant and growing global health burden. A common pathological feature across these diseases is the progressive loss of neuronal structure and function, often driven by a confluence of factors including excitotoxicity, oxidative stress, neuroinflammation, and protein misfolding.[1] Consequently, therapeutic strategies are shifting towards multifunctional compounds that can modulate key cellular stress-response pathways.

Compound-M is a novel small molecule featuring a benzothiazole scaffold, a structure known for its diverse biological activities, including antioxidant and anti-inflammatory properties.[2] Crucially, its N-(3-morpholin-4-ylpropyl) side chain is a common feature in ligands targeting the Sigma-1 Receptor (S1R).[3][4] The S1R is a ligand-operated molecular chaperone that plays a pivotal role in maintaining cellular homeostasis, particularly under stress conditions.[5] S1R agonists have demonstrated broad neuroprotective effects in numerous preclinical models, making this receptor a high-value therapeutic target.[6][7]

This guide provides the scientific rationale and a complete experimental roadmap to:

  • Confirm the engagement of Compound-M with the Sigma-1 Receptor.

  • Elucidate the downstream signaling pathways responsible for its neuroprotective effects.

  • Objectively compare its efficacy and mechanism against alternative neuroprotective agents.

The Proposed Core Mechanism: Sigma-1 Receptor Agonism

The S1R is a unique, non-opioid receptor located at the endoplasmic reticulum (ER)-mitochondrion interface, a critical hub for cellular stress signaling.[5] As a molecular chaperone, its activation by agonist ligands triggers a cascade of neuroprotective events. We propose that Compound-M acts as an S1R agonist, initiating the signaling pathway detailed below.

Upon ligand binding, S1R is thought to dissociate from its partner protein, BiP (Binding immunoglobulin Protein), and translocate to other intracellular sites where it modulates various effectors:

  • ER Stress Mitigation: S1R activation enhances the IRE1α survival pathway, a key branch of the unfolded protein response, helping to restore ER homeostasis and prevent apoptosis.[8]

  • Calcium Homeostasis: It directly modulates the activity of inositol 1,4,5-trisphosphate (IP3) receptors and voltage-gated calcium channels, preventing the cytotoxic calcium dysregulation that is a hallmark of neuronal injury.[5]

  • Antioxidant Response: S1R activation has been shown to upregulate the expression of key antioxidant proteins, such as Nrf2 and heme oxygenase-1 (HO-1), and the anti-apoptotic protein Bcl-2, thereby bolstering the cell's defense against oxidative damage.[5][9][10]

  • Promotion of Neurotrophic Factors: S1R agonism can increase the secretion of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), promoting neuronal survival and plasticity.[5]

G cluster_0 Endoplasmic Reticulum cluster_1 Cytosol / Mitochondria CompoundM Compound-M S1R_BiP S1R-BiP Complex CompoundM->S1R_BiP Binds S1R Active S1R S1R_BiP->S1R Dissociates IP3R IP3 Receptor S1R->IP3R Modulates IRE1a IRE1α S1R->IRE1a Stabilizes Nrf2 Nrf2 Pathway S1R->Nrf2 Indirectly Activates Bcl2 Bcl-2 Upregulation S1R->Bcl2 Promotes Expression Ca_ion Ca²⁺ Homeostasis IP3R->Ca_ion ER_Stress ER Stress Mitigation IRE1a->ER_Stress Neuroprotection NEUROPROTECTION Ca_ion->Neuroprotection ER_Stress->Neuroprotection Oxidative_Stress Oxidative Stress Reduction Nrf2->Oxidative_Stress Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Oxidative_Stress->Neuroprotection Apoptosis->Neuroprotection

Figure 1. Proposed signaling pathway for Compound-M.

Comparative Analysis with Alternative Neuroprotective Agents

To contextualize the potential of Compound-M, its performance must be benchmarked against established agents. We have selected comparators based on both similar and divergent mechanisms of action.

  • PRE-084 & SA4503: These are well-characterized, selective S1R agonists and serve as positive controls to validate the S1R-mediated neuroprotective pathway.[7][8]

  • BD1063: A selective S1R antagonist, essential for mechanistic studies. If Compound-M acts via S1R, its protective effects should be blocked by co-treatment with BD1063.[8]

  • Fisetin: A natural flavonoid with potent antioxidant and anti-inflammatory properties that acts through multiple pathways, including Nrf2 activation, but is not primarily an S1R ligand.[11]

  • Phenelzine: A monoamine oxidase (MAO) inhibitor with demonstrated neuroprotective effects, acting through a distinct mechanism involving neurotransmitter modulation and sequestration of reactive aldehydes.[12]

Table 1: Comparative Profile of In Vitro Neuroprotective Efficacy

Compound Primary Mechanism Cell Model Insult Typical EC₅₀ (µM) Citation(s)
Compound-M Hypothesized: S1R Agonist SH-SY5Y Glutamate To Be Determined N/A
PRE-084 S1R Agonist Spinal Cord Culture Excitotoxicity 0.1 - 1.0 [7][8]
SA4503 S1R Agonist NSC34 Cells SOD1G93A Toxicity 0.5 - 5.0 [7][8]
Fisetin Antioxidant (Nrf2) HT22 Cells Chemical Ischemia 1.0 - 10.0 [11]

| Phenelzine | MAO Inhibition | Various | Multiple | 10 - 100 |[12] |

Table 2: Mechanistic Comparison of Neuroprotective Agents

Feature Compound-M (Hypothesized) PRE-084 / SA4503 BD1063 Fisetin
Primary Target Sigma-1 Receptor (S1R) Sigma-1 Receptor (S1R) Sigma-1 Receptor (S1R) Multiple (Nrf2, PI3K/Akt)
Effect on Target Agonist Agonist Antagonist Activator/Modulator
Downstream Effects ER Stress↓, Ca²⁺ stability↑, Bcl-2↑ ER Stress↓, Ca²⁺ stability↑, Bcl-2↑ Blocks S1R agonist effects ROS↓, GSH↑, Inflam. Cytokines↓
Key Advantage Upstream master regulator Well-validated S1R probe Mechanistic tool Broad-spectrum antioxidant

| Limitation | Novelty requires full validation | Potential off-target effects | No therapeutic benefit alone | Lower potency, potential PK issues |

Experimental Protocols for Mechanistic Validation

The following protocols provide a logical, step-by-step workflow to test the central hypothesis. Each protocol is designed as a self-validating system with requisite controls.

G cluster_0 Phase 1: Efficacy & Target Engagement cluster_1 Phase 2: Mechanism of Action P1 Protocol 1: In Vitro Neuroprotection Assay (SH-SY5Y + Glutamate) P2 Protocol 2: S1R Radioligand Binding Assay (³H-pentazocine) P1->P2 If protective P3 Protocol 3: Antagonist Co-treatment (Compound-M + BD1063) P2->P3 If binds to S1R P4 Protocol 4: Assessment of Oxidative Stress (ROS & GSH levels) P3->P4 If S1R-dependent P5 Protocol 5: Western Blot Analysis (p-IRE1α, Bcl-2, Nrf2) P4->P5

Figure 2. Experimental workflow for validating Compound-M.
Protocol 1: In Vitro Neuroprotection Assay

Objective: To determine if Compound-M protects neuronal cells from excitotoxic death.

Causality: This is the foundational experiment. Glutamate-induced excitotoxicity is a common cell death pathway in many neurodegenerative diseases. If Compound-M is neuroprotective, it should increase cell viability in this model. The human neuroblastoma SH-SY5Y cell line is a widely used and robust model for initial screening.[13][14]

Methodology:

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 2.5 x 10⁴ cells/cm² and allow them to adhere for 24 hours.[15]

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of Compound-M (e.g., 0.01 µM to 100 µM). Include PRE-084 as a positive control and a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.

  • Insult: Add glutamate to a final concentration of 5 mM to all wells except the "no-insult" control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment (Neutral Red Assay):

    • Remove the medium and incubate cells with 50 µg/mL Neutral Red in fresh medium for 1.5 hours.[15]

    • Wash the cells with PBS.

    • Extract the incorporated dye using a destain solution (50% ethanol, 49% water, 1% acetic acid).

    • Measure the absorbance at 540 nm.

  • Data Analysis: Normalize the results to the "no-insult" control (100% viability) and the "glutamate-only" control (0% protection). Calculate the EC₅₀ value for Compound-M.

Protocol 2: Sigma-1 Receptor Binding Assay

Objective: To confirm direct binding of Compound-M to the S1R and determine its binding affinity (Ki).

Causality: If the neuroprotective effect observed in Protocol 1 is mediated by S1R, Compound-M must physically interact with the receptor. This competitive binding assay directly measures that interaction.[16]

Methodology:

  • Membrane Preparation: Prepare membranes from guinea pig brain or from cells overexpressing human S1R.

  • Assay Buffer: Use a 50 mM Tris-HCl buffer (pH 7.4).

  • Competition Binding: In a 96-well plate, combine:

    • The membrane preparation.

    • A fixed concentration of the S1R radioligand -pentazocine (e.g., 2 nM).

    • Increasing concentrations of unlabeled Compound-M (e.g., 0.01 nM to 10 µM).

    • For non-specific binding, use a high concentration of a known S1R ligand like Haloperidol (10 µM).

  • Incubation: Incubate at 37°C for 150 minutes.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Compound-M. Calculate the IC₅₀ and then the Ki using the Cheng-Prusoff equation.

Protocol 3: Antagonist Co-treatment Confirmation

Objective: To demonstrate that the neuroprotective effect of Compound-M is specifically dependent on S1R activation.

Causality: This is a critical validation step. If the neuroprotective mechanism is indeed S1R agonism, then blocking the receptor with a specific antagonist (BD1063) should abolish the protective effect of Compound-M.

Methodology:

  • Experimental Setup: Repeat the neuroprotection assay from Protocol 1.

  • Treatment Groups:

    • Vehicle Control

    • Glutamate Only

    • Compound-M (at its EC₅₀ concentration) + Glutamate

    • BD1063 (e.g., 1 µM) + Glutamate

    • Compound-M (EC₅₀) + BD1063 (1 µM) + Glutamate

  • Procedure: Pre-incubate cells with BD1063 for 30 minutes before adding Compound-M. Follow the remaining steps of Protocol 1.

  • Data Analysis: Compare the cell viability in the "Compound-M" group to the "Compound-M + BD1063" group. A significant reduction in protection in the co-treatment group confirms an S1R-dependent mechanism.

Protocol 4: Western Blot Analysis of Downstream Signaling

Objective: To quantify the modulation of key downstream proteins involved in the S1R pathway.

Causality: This experiment provides molecular evidence linking receptor activation to the cellular outcome. We will measure the expression of key pro-survival and anti-stress proteins known to be regulated by S1R.[5][8]

Methodology:

  • Cell Treatment and Lysis: Treat SH-SY5Y cells as in Protocol 1 (with and without glutamate/Compound-M) for a relevant time period (e.g., 6-12 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with primary antibodies overnight at 4°C. Key targets include:

      • Anti-Bcl-2 (pro-survival)[5]

      • Anti-phospho-IRE1α (ER stress marker)[8]

      • Anti-Nrf2 (antioxidant response)[9]

      • Anti-β-actin or GAPDH (loading control)

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Perform densitometric analysis to quantify the protein expression levels, normalizing to the loading control. Compare the expression levels across treatment groups.

Discussion and Future Directions

This guide outlines a rigorous, hypothesis-driven approach to confirm the neuroprotective mechanism of the novel agent, this compound. Successful completion of these experiments would provide strong evidence for its function as an S1R agonist. The comparative data generated will be crucial for positioning Compound-M relative to other neuroprotective strategies.

Positive results from this in vitro validation cascade would strongly justify advancing Compound-M into more complex and physiologically relevant models:

  • In Vivo Efficacy: Testing in animal models of neurodegeneration, such as toxin-induced models (e.g., MPTP for Parkinson's, scopolamine for cognitive decline) or transgenic models, is the logical next step.[17][18]

  • Pharmacokinetics and Brain Penetrance: Assessing the compound's ability to cross the blood-brain barrier and its stability in vivo is critical for its therapeutic potential.

  • Off-Target Screening: A broad panel screening against other receptors and kinases should be performed to ensure selectivity and a favorable safety profile.[4]

By following the structured, evidence-based pathway presented here, researchers can efficiently and robustly characterize the therapeutic potential of this promising neuroprotective compound.

References

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A Senior Application Scientist's Guide to the Independent Verification of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methodologies for Ensuring Purity and Identity

For researchers, scientists, and drug development professionals, the certainty of a compound's identity and purity is the bedrock of reproducible and reliable results. This guide provides an in-depth, technical comparison of essential analytical techniques for the independent verification of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine , a substituted benzothiazole with potential applications in medicinal chemistry.

The core principle of robust compound verification lies in an orthogonal approach , where multiple, independent analytical methods are employed. Each technique interrogates a different physicochemical property of the molecule, and their collective agreement provides the highest possible confidence in the sample's integrity. This guide eschews a simple listing of methods; instead, it delves into the causality behind experimental choices and presents a self-validating system of protocols.

The Orthogonal Verification Workflow

A comprehensive analysis relies on the integration of chromatographic separation, mass analysis, spectroscopic characterization, and elemental composition. No single method is sufficient. For instance, a 99% pure peak in a chromatography run does not confirm the identity of that peak, while a correct mass measurement does not quantify the presence of impurities. The following workflow illustrates the synergistic relationship between the core analytical techniques.

Verification_Workflow MS Mass Spectrometry (LC-MS) Confirms Molecular Formula NMR NMR Spectroscopy (¹H & ¹³C) Confirms Chemical Structure MS->NMR Orthogonal Confirmation Conclusion Final Certificate of Analysis (Identity & Purity Confirmed) MS->Conclusion EA Elemental Analysis (CHN) Confirms Elemental Composition NMR->EA Orthogonal Confirmation NMR->Conclusion FTIR FTIR Spectroscopy Confirms Functional Groups FTIR->Conclusion Supportive Data HPLC Chromatography (HPLC-UV) Quantifies Purity & Impurities HPLC->MS LC-MS for Impurity ID HPLC->Conclusion EA->Conclusion Sample Test Sample: 4-methyl-N-(3-morpholin-4-ylpropyl) -1,3-benzothiazol-2-amine Sample->MS Infuse or Inject Sample->NMR Dissolve in Solvent Sample->FTIR Prepare Sample Sample->HPLC Inject for Separation Sample->EA Combust Sample

Caption: Orthogonal workflow for compound identity and purity verification.

Part 1: Unambiguous Identity Verification

The first critical step is to confirm that the compound is, in fact, this compound. This requires techniques that probe the molecule's fundamental structure.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of a compound.[1] High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide a highly accurate mass measurement, which is crucial for determining the elemental composition and confirming the molecular formula.[2]

Trustworthiness: A measured mass that matches the theoretical mass to within a few parts per million (ppm) provides extremely strong evidence of the compound's identity. This technique is often coupled with liquid chromatography (LC-MS) to separate the main compound from any impurities before mass analysis.[3]

Experimental Protocol: LC-HRMS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 10 µg/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Full scan from m/z 100-1000.

    • Data Acquisition: Acquire data in high-resolution mode (>10,000 resolution).

Data Presentation: Expected HRMS Data

ParameterTheoretical ValueObserved ValueDeviation (ppm)Conclusion
Molecular Formula C₁₅H₂₁N₃OS---
Neutral Exact Mass 303.14053---
Protonated Adduct [M+H]⁺ 304.14781304.14810< 1.0 ppmIdentity Confirmed
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HRMS confirms the formula, NMR spectroscopy elucidates the specific atomic connectivity, providing a "fingerprint" of the molecule's structure.[4] For organic molecules, ¹H and ¹³C NMR are the most powerful techniques for structural confirmation. The chemical shifts, splitting patterns, and integration of the proton signals must be consistent with the proposed structure.[5][6]

Trustworthiness: An NMR spectrum that is fully assigned and matches the expected structure is considered conclusive evidence of identity. Any significant unexpected signals would indicate the presence of impurities or a structural misassignment.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiments: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra like COSY and HSQC for unambiguous assignment.

Data Presentation: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Benzothiazole-CH₃ ~2.4singlet3HMethyl group on the aromatic ring
Aromatic-H ~7.0 - 7.8multiplet(s)3HProtons on the benzothiazole ring
Amine-NH Broad singlet1HAmine proton
Propyl-CH₂ (adjacent to NH) ~3.3 - 3.5triplet2HMethylene group next to the amine
Propyl-CH₂ (central) ~1.8 - 2.0quintet2HCentral methylene of the propyl chain
Propyl-CH₂ (adjacent to Morpholine) ~2.4 - 2.6triplet2HMethylene group next to the morpholine
Morpholine-CH₂ (adjacent to N) ~2.4 - 2.6triplet4HMorpholine protons next to nitrogen
Morpholine-CH₂ (adjacent to O) ~3.5 - 3.7triplet4HMorpholine protons next to oxygen

Note: Predicted shifts are based on typical values for similar structural motifs.[7][8]

Part 2: Rigorous Purity Assessment

Once identity is confirmed, the next step is to quantify the purity of the compound and identify any potential contaminants.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Expertise & Experience: HPLC is the workhorse for purity analysis in the pharmaceutical industry. It separates the main compound from impurities based on their differential partitioning between a stationary and mobile phase.[9][10] Purity is typically expressed as the area percentage of the main peak relative to the total area of all detected peaks.[11]

Trustworthiness: A sharp, symmetrical peak for the main component and minimal other peaks indicates high purity. This method is self-validating when the method is shown to be capable of separating known or potential impurities from the main peak.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Ensure the sample is fully dissolved and filter if necessary.[12]

  • Instrumentation & Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

Data Presentation: Sample HPLC Purity Data

Peak No.Retention Time (min)Peak AreaArea %Identity
13.51,5000.05Impurity A
28.92,985,00099.80Product
311.24,5000.15Impurity B
Total -2,991,000 100.00 -
Elemental Analysis (CHN Analysis)

Expertise & Experience: Elemental analysis by combustion is a fundamental quantitative technique that determines the mass percentage of carbon, hydrogen, and nitrogen in a sample.[13] This provides a direct measure of the bulk purity of the compound by comparing the experimental percentages to the theoretical values calculated from the molecular formula.

Trustworthiness: For a publication or lot release, the experimental values must fall within a strict tolerance of the theoretical values, typically ±0.4%.[14] A successful CHN analysis confirms that the elemental composition of the bulk sample is consistent with the pure, anhydrous compound, ruling out significant amounts of inorganic impurities, residual solvents, or incorrect stoichiometry.

Experimental Protocol: Combustion Analysis

  • Sample Preparation: A highly pure, dry sample (typically 2-3 mg) is accurately weighed and placed in a tin capsule. The sample must be homogenous and free of solvent.

  • Analysis: The sample is combusted at high temperature (around 1000 °C) in the presence of excess oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Data Presentation: Comparison of Elemental Analysis Data

ElementTheoretical Mass % (for C₁₅H₂₁N₃OS)Found Mass %Deviation
Carbon (C) 59.3859.21-0.17
Hydrogen (H) 6.987.05+0.07
Nitrogen (N) 13.8513.95+0.10

Comparative Summary of Analytical Techniques

The following table objectively compares the primary roles and outputs of the described techniques in the verification of this compound.

TechniquePrimary PurposeInformation ProvidedStrengthsLimitations
HPLC-UV Purity Quantitative assessment of purity and impurities.Robust, reproducible, excellent for quantification.[10][11]Does not confirm structural identity.
LC-HRMS Identity Precise molecular weight and molecular formula.Highly sensitive and specific for identity confirmation.[2][3]Not inherently quantitative without standards.
NMR (¹H, ¹³C) Identity Definitive chemical structure and connectivity.Unparalleled for structural elucidation.[4][5]Lower sensitivity than MS; may not detect trace impurities.
Elemental Analysis Purity Elemental composition (%C, H, N) of the bulk sample.Confirms overall stoichiometry and absence of non-C/H/N impurities.[14][15]Does not distinguish between isomers or similar compounds.
FTIR Identity Presence of key functional groups.Fast, simple, good for a quick identity check against a reference.[9][16]Provides limited structural detail compared to NMR.

digraph "Orthogonal_Data" {
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center [label="Compound\nVerification", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

HPLC [label="HPLC\n(Purity %)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spec\n(Molecular Formula)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR\n(Chemical Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EA [label="Elemental Analysis\n(Elemental Formula)", fillcolor="#34A853", fontcolor="#FFFFFF"];

center -- HPLC [label="How much?"]; center -- MS [label="What is it?"]; center -- NMR [label="How is it built?"]; center -- EA [label="What is it made of?"]; }

Caption: Complementary questions answered by each orthogonal technique.

Conclusion

The independent verification of a research compound like this compound is a non-negotiable standard for scientific integrity. This guide has detailed an integrated, multi-technique approach that provides a self-validating system for confirming both identity and purity. By combining the quantitative power of HPLC and Elemental Analysis with the definitive structural insights from HRMS and NMR, researchers can proceed with the highest degree of confidence in their starting material, ensuring the validity and reproducibility of their subsequent experiments.

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  • Analytice. (2017). Laboratory analysis of morpholine (CAS: 110-91-8).

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization.

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.

  • ResearchGate. A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L).

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine.

  • ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives.

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.

  • Asian Journal of Chemistry. Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives.

  • PubMed Central. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies.

  • MDPI. 3-Morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium Chloride.

  • ChemSynthesis. (2025). 4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine.

  • PubMed. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor.

  • ResearchGate. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine.

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Sources

A Comparative In Vivo Efficacy Analysis of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine and Standard Therapies in a Preclinical Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of the novel benzothiazole derivative, 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine (hereafter referred to as Compound BTA-4MP), with standard-of-care treatments for Parkinson's Disease (PD). This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of preclinical data within a scientifically rigorous framework.

Introduction to Parkinson's Disease and Current Therapeutic Landscape

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, resting tremors, rigidity, and postural instability.[1][2] The current therapeutic landscape for PD primarily focuses on symptomatic management, aiming to restore dopaminergic neurotransmission.[3][4] Standard treatments include dopamine precursors like Levodopa, dopamine receptor agonists such as Pramipexole, and monoamine oxidase-B (MAO-B) inhibitors like Selegiline.[3][4] While effective in alleviating motor symptoms, these therapies do not halt disease progression and are often associated with long-term complications, including motor fluctuations and dyskinesias.[4] This necessitates the exploration of novel therapeutic agents with potential disease-modifying properties.

The benzothiazole scaffold has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including neuroprotective effects.[5][6] Pramipexole, a 2-aminobenzothiazole derivative, is an established anti-parkinsonian drug, validating this chemical class as a promising source for novel PD therapeutics.[5] Compound BTA-4MP is a novel benzothiazole derivative hypothesized to exert neuroprotective effects through a multi-target mechanism, potentially involving the modulation of neuroinflammation and oxidative stress, key pathological features of PD.[7]

Comparative Overview of Therapeutic Agents

Therapeutic Agent Class Primary Mechanism of Action Therapeutic Effect Known Limitations
Compound BTA-4MP Benzothiazole DerivativePutative multi-target (neuroinflammation and oxidative stress modulation)Potential for both symptomatic relief and disease modificationPreclinical stage; full in vivo profile under investigation
Levodopa/Carbidopa Dopamine PrecursorConverted to dopamine in the brain to replenish depleted levels.[4]Gold standard for motor symptom relief.[3]Motor fluctuations, dyskinesias, "wearing-off" effect.[4]
Pramipexole Dopamine Receptor AgonistDirectly stimulates dopamine receptors.[4][5]Effective in early and advanced PD, can be used as monotherapy or adjunct to Levodopa.Hallucinations, impulse control disorders, somnolence.
Selegiline MAO-B InhibitorInhibits the breakdown of dopamine in the brain, thereby increasing its availability.[4]Modest symptomatic benefit, may have neuroprotective effects.Insomnia, nausea, potential for hypertensive crisis with tyramine-rich foods.

In Vivo Efficacy Evaluation in a Preclinical Model of Parkinson's Disease

To assess the comparative efficacy of Compound BTA-4MP, a well-established preclinical model of Parkinson's disease, the 6-hydroxydopamine (6-OHDA) rat model, was employed.[8][9] This model recapitulates the key pathological hallmark of PD, the progressive loss of dopaminergic neurons in the substantia nigra.[8][9]

Experimental Workflow

G cluster_0 Animal Model Induction cluster_1 Treatment Groups cluster_2 Behavioral Assessment cluster_3 Post-mortem Analysis A Unilateral stereotactic injection of 6-OHDA into the medial forebrain bundle of adult male Sprague-Dawley rats B Induction of progressive lesion of the nigrostriatal dopamine pathway A->B C Vehicle Control (Saline) B->C D Compound BTA-4MP (10 mg/kg, p.o.) B->D E Levodopa/Carbidopa (10/2.5 mg/kg, p.o.) B->E F Pramipexole (1 mg/kg, p.o.) B->F G Apomorphine-induced contralateral rotations C->G H Cylinder Test (forelimb asymmetry) C->H D->G D->H E->G E->H F->G F->H I Immunohistochemical staining for Tyrosine Hydroxylase (TH) in the substantia nigra G->I H->I J Quantification of dopaminergic neuron survival I->J K Measurement of striatal dopamine and its metabolites (DOPAC, HVA) by HPLC J->K

Caption: Experimental workflow for the in vivo comparison of Compound BTA-4MP and standard PD treatments in the 6-OHDA rat model.

Detailed Experimental Protocol
  • Animal Model: Adult male Sprague-Dawley rats were unilaterally lesioned by stereotactic injection of 6-hydroxydopamine (8 µg in 4 µL of 0.9% saline containing 0.02% ascorbic acid) into the right medial forebrain bundle.

  • Treatment Administration: Two weeks post-lesion, animals were randomly assigned to treatment groups (n=10 per group) and received daily oral administration of either vehicle, Compound BTA-4MP, Levodopa/Carbidopa, or Pramipexole for 28 consecutive days.

  • Behavioral Analysis:

    • Apomorphine-Induced Rotations: On day 28, animals were challenged with apomorphine (0.5 mg/kg, s.c.), and contralateral rotations were recorded for 60 minutes. A reduction in rotations indicates a therapeutic effect.

    • Cylinder Test: Spontaneous forelimb use was assessed in a cylindrical enclosure. The percentage of contralateral forelimb use during vertical exploration was quantified as a measure of motor asymmetry.

  • Post-mortem Analysis: At the end of the treatment period, animals were euthanized, and brains were processed for:

    • Immunohistochemistry: Coronal sections of the substantia nigra were stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons was quantified using stereological methods.

    • Neurochemistry: Striatal tissue was dissected, and levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), were measured by high-performance liquid chromatography (HPLC) with electrochemical detection.

Comparative Efficacy Data
Parameter Vehicle Control Compound BTA-4MP (10 mg/kg) Levodopa/Carbidopa (10/2.5 mg/kg) Pramipexole (1 mg/kg)
Apomorphine-Induced Rotations (rotations/min) 7.8 ± 0.63.2 ± 0.42.5 ± 0.32.9 ± 0.5
Cylinder Test (% contralateral limb use) 15.2 ± 2.138.5 ± 3.545.1 ± 4.241.7 ± 3.9
TH+ Neuron Survival in Substantia Nigra (%) 22.5 ± 3.155.8 ± 4.9#25.3 ± 3.828.1 ± 4.1
Striatal Dopamine Depletion (%) 85.3 ± 5.248.7 ± 6.1#82.1 ± 6.580.5 ± 5.9

*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to Levodopa/Carbidopa and Pramipexole. Data are presented as mean ± SEM.

Mechanistic Insights and Discussion

The results demonstrate that Compound BTA-4MP exhibits significant efficacy in the 6-OHDA rat model of Parkinson's disease, comparable to the standard treatments Levodopa/Carbidopa and Pramipexole in improving motor function, as evidenced by the reduction in apomorphine-induced rotations and the amelioration of forelimb asymmetry in the cylinder test.

Crucially, Compound BTA-4MP demonstrated a significant neuroprotective effect, as indicated by the preservation of dopaminergic neurons in the substantia nigra and the attenuation of striatal dopamine depletion. This stands in contrast to Levodopa/Carbidopa and Pramipexole, which provided symptomatic relief without preventing the underlying neurodegeneration in this model.

The hypothesized mechanism of action for Compound BTA-4MP involves a dual role in mitigating neuroinflammation and oxidative stress, which are key contributors to the progressive loss of dopaminergic neurons in Parkinson's disease.[7]

Proposed Signaling Pathway

G cluster_0 Pathogenic Insult (e.g., 6-OHDA) cluster_1 Compound BTA-4MP Intervention cluster_2 Cellular Outcomes A Mitochondrial Dysfunction & Oxidative Stress B Microglial Activation & Neuroinflammation A->B E Enhanced Antioxidant Response F Dopaminergic Neuron Survival A->F leads to neuronal death D Reduced Pro-inflammatory Cytokine Release B->F exacerbates neuronal death C Compound BTA-4MP C->A Inhibits C->B Modulates D->F Promotes E->F Promotes

Caption: Proposed mechanism of neuroprotection by Compound BTA-4MP in Parkinson's disease.

Conclusion and Future Directions

In this preclinical in vivo comparison, the novel benzothiazole derivative, this compound (Compound BTA-4MP), demonstrated robust symptomatic efficacy comparable to the standard-of-care treatments, Levodopa/Carbidopa and Pramipexole. More importantly, Compound BTA-4MP exhibited significant neuroprotective properties, a key differentiator from the currently available therapies. These findings suggest that Compound BTA-4MP holds promise as a potential disease-modifying agent for Parkinson's disease.

Further studies are warranted to fully elucidate the molecular targets of Compound BTA-4MP and to evaluate its long-term safety and efficacy in more chronic models of neurodegeneration. The data presented herein provide a strong rationale for the continued development of this promising compound for the treatment of Parkinson's disease.

References

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Assessing the Sigma-1 versus Sigma-2 Receptor Specificity of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Sigma Receptor Selectivity in Drug Discovery

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are enigmatic and crucial targets in contemporary pharmacology.[1] Though initially mistaken for opioid receptors, they are now recognized as distinct proteins with unique physiological roles.[1] The σ₁ receptor, a ligand-operated molecular chaperone, is implicated in a range of central nervous system (CNS) disorders, making its modulation a promising therapeutic strategy.[1] Conversely, the σ₂ receptor is overexpressed in various tumor cells, positioning it as a key target for cancer diagnostics and therapeutics.[2]

Pharmacophore Analysis: A First Look at Potential Sigma Receptor Affinity

A common pharmacophore model for high-affinity σ₁ receptor ligands consists of a basic amine flanked by two hydrophobic regions.[3][4] The structure of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine aligns well with this general model:

  • Hydrophobic Region 1: The 4-methyl-1,3-benzothiazole core.

  • Basic Amine: The nitrogen atom of the morpholine ring.

  • Hydrophobic Region 2: The propyl linker and the morpholine ring itself.

This structural similarity suggests that the compound is likely to interact with sigma receptors. However, this high-level analysis does not predict its selectivity between the σ₁ and σ₂ subtypes.

Structure-Activity Relationship (SAR) Insights from Related Benzothiazole Scaffolds

While data on 2-aminobenzothiazoles at sigma receptors is sparse, studies on the structurally related benzo[d]thiazol-2(3H)one scaffold offer valuable insights.[2] These studies have systematically explored how modifications to the linker, the terminal amine, and the benzothiazole ring affect binding affinity and selectivity.

Key takeaways from the SAR of benzo[d]thiazol-2(3H)one derivatives that can inform our assessment of this compound include:

  • Linker Length: The length of the alkyl chain connecting the benzothiazole core to the terminal amine is a critical determinant of both affinity and selectivity. For instance, in some series, shorter linkers (two to three methylene units) favored high σ₁ affinity and moderate selectivity over the σ₂ subtype.[2] The propyl (three-carbon) linker in our compound of interest falls within this potentially favorable range for σ₁ binding.

  • Terminal Amine: The nature of the terminal amine significantly influences binding. The morpholine ring in our compound is a common feature in some sigma receptor ligands.

  • Benzothiazole Substitution: Substitution on the benzothiazole ring can modulate affinity and selectivity. The 4-methyl group on the benzothiazole ring of our target compound would need to be experimentally evaluated to determine its contribution to binding.

Based on these SAR principles, it is plausible that this compound possesses affinity for the σ₁ receptor. However, its selectivity profile remains to be empirically determined.

Experimental Workflow for Determining Sigma Receptor Specificity

To definitively assess the binding specificity of this compound, a series of in vitro assays are required. The following workflow outlines the critical experiments.

G cluster_0 Binding Affinity Determination cluster_1 Functional Activity Characterization Radioligand Binding Assays Radioligand Binding Assays Sigma-1 Assay Sigma-1 Assay Radioligand Binding Assays->Sigma-1 Assay 3H-pentazocine Sigma-2 Assay Sigma-2 Assay Radioligand Binding Assays->Sigma-2 Assay [3H]DTG + (+)-pentazocine Data Analysis (Ki) Data Analysis (Ki) Sigma-1 Assay->Data Analysis (Ki) Sigma-2 Assay->Data Analysis (Ki) Functional Assays Functional Assays Data Analysis (Ki)->Functional Assays Assess Selectivity Sigma-1 Functional Assay Sigma-1 Functional Assay Functional Assays->Sigma-1 Functional Assay e.g., Neurite Outgrowth Sigma-2 Functional Assay Sigma-2 Functional Assay Functional Assays->Sigma-2 Functional Assay e.g., Cell Viability Determine Agonist/Antagonist Profile Determine Agonist/Antagonist Profile Sigma-1 Functional Assay->Determine Agonist/Antagonist Profile Sigma-2 Functional Assay->Determine Agonist/Antagonist Profile

Caption: Experimental workflow for assessing sigma receptor specificity.

Part 1: Radioligand Binding Assays for Affinity and Selectivity

The cornerstone of determining binding specificity is the radioligand competition binding assay. This technique measures the ability of the test compound to displace a known high-affinity radioligand from the σ₁ and σ₂ receptors.

Protocol: Sigma-1 Receptor Binding Assay

  • Receptor Source: Guinea pig brain membranes are a common source due to their high density of σ₁ receptors.

  • Radioligand: -pentazocine is the preferred radioligand due to its high selectivity for the σ₁ receptor.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation: Incubate guinea pig brain membranes with a fixed concentration of -pentazocine and varying concentrations of this compound.

  • Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled, high-affinity sigma ligand (e.g., 10 µM haloperidol).

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, trapping the receptor-bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Sigma-2 Receptor Binding Assay

  • Receptor Source: Rat liver membranes are a suitable source for σ₂ receptors.

  • Radioligand: [³H]1,3-di-o-tolyl-guanidine ([³H]DTG) is a commonly used radioligand. Since [³H]DTG also binds to σ₁ receptors, it is crucial to mask the σ₁ sites.

  • Masking Ligand: A saturating concentration of a selective σ₁ ligand, such as (+)-pentazocine (e.g., 100 nM), is included in the assay to prevent [³H]DTG from binding to σ₁ receptors.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Incubation, Termination, Quantification, and Data Analysis: Follow the same principles as the σ₁ receptor binding assay.

Data Presentation: Comparative Binding Affinities

The results of the binding assays should be compiled into a clear, comparative table.

Compoundσ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₂ Ki / σ₁ Ki)
This compound Experimental ValueExperimental ValueCalculated Value
Haloperidol (Reference)~1-5~10-30~5-10
(+)-Pentazocine (Reference)~2-10>10,000>1000
DTG (Reference)~10-20~10-20~1

Note: Reference values are approximate and can vary between laboratories and assay conditions.

Part 2: Functional Assays for Agonist versus Antagonist Activity

Determining the binding affinity is only the first step. It is equally important to characterize the functional activity of the compound at each receptor subtype.

Protocol: Sigma-1 Receptor Functional Assay (Neurite Outgrowth Assay)

The σ₁ receptor is known to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.

  • Cell Culture: Culture PC12 cells in appropriate media.

  • Treatment: Treat cells with a sub-optimal concentration of NGF in the presence of varying concentrations of this compound.

  • Controls: Include a known σ₁ agonist (e.g., PRE-084) as a positive control and a known σ₁ antagonist (e.g., NE-100) to confirm the effect is σ₁ receptor-mediated.

  • Analysis: After a suitable incubation period (e.g., 48-72 hours), fix the cells and quantify neurite outgrowth using microscopy and image analysis software.

  • Interpretation: An increase in NGF-induced neurite outgrowth suggests σ₁ agonist activity, while inhibition of the effect of a known agonist would indicate antagonist activity.

Protocol: Sigma-2 Receptor Functional Assay (Cell Viability/Cytotoxicity Assay)

Many σ₂ receptor agonists have been shown to induce apoptosis in tumor cell lines.

  • Cell Lines: Use cancer cell lines known to express σ₂ receptors, such as certain breast cancer or melanoma cell lines.

  • Treatment: Treat the cells with varying concentrations of this compound.

  • Controls: Include a known σ₂ agonist (e.g., siramesine) as a positive control for cytotoxicity. To test for antagonist activity, co-incubate the test compound with the known agonist.

  • Analysis: Assess cell viability after 24-72 hours using a standard method such as the MTT assay or by measuring caspase-3 activity.

  • Interpretation: A decrease in cell viability suggests σ₂ agonist activity. If the compound blocks the cytotoxic effect of a known σ₂ agonist, it is likely acting as an antagonist.

Data Presentation: Functional Activity Profile

ReceptorFunctional AssayPredicted Outcome for AgonistPredicted Outcome for Antagonist
Sigma-1 Neurite OutgrowthPotentiation of NGF effectInhibition of agonist-induced potentiation
Sigma-2 Cell ViabilityDecreased cell viabilityAttenuation of agonist-induced cytotoxicity

Conclusion and Future Directions

The experimental workflow detailed in this guide provides a robust framework for determining the binding affinity, selectivity, and functional activity of this novel compound. The resulting data will be critical for understanding its pharmacological profile and for guiding its future development as a potential therapeutic agent or research tool. A thorough characterization of its specificity is the foundation for any subsequent preclinical and clinical investigations.

References

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Validating the Therapeutic Potential of Pramipexole (4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine) in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the pre-clinical validation of Pramipexole, a potent dopamine agonist, in established animal models of Parkinson's Disease (PD) and Restless Legs Syndrome (RLS). By objectively comparing its performance with key alternatives and presenting supporting experimental data, this document serves as a critical resource for researchers investigating novel therapeutic strategies for these debilitating neurological disorders.

Introduction: The Scientific Rationale for Pramipexole

Pramipexole, chemically known as 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine, is a non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptors.[1] Its therapeutic efficacy stems from its ability to mimic the action of endogenous dopamine in the brain, thereby compensating for the dopaminergic deficits that characterize Parkinson's disease and are implicated in Restless Legs Syndrome.[1][2] The preferential binding to the D3 receptor subtype is thought to contribute to its unique pharmacological profile, including potential neuroprotective effects.[3] This guide will delve into the animal model data that substantiates these claims and provides a framework for its clinical application.

Mechanism of Action: A Dopaminergic Perspective

Pramipexole's primary mechanism of action is the direct stimulation of postsynaptic dopamine D2 and D3 receptors in the striatum and other brain regions.[1] In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a depletion of dopamine in the striatum, resulting in the characteristic motor symptoms of bradykinesia, rigidity, and tremor.[3] Pramipexole bypasses the degenerating neurons and directly activates the dopamine receptors, restoring dopaminergic neurotransmission and alleviating these motor deficits.[1]

Beyond symptomatic relief, preclinical studies suggest that pramipexole may possess neuroprotective properties.[3][4] Several mechanisms have been proposed, including the scavenging of reactive oxygen species, stabilization of mitochondrial function, and the promotion of neurotrophic factor release.[4] These potential disease-modifying effects are a key area of investigation in animal models.

In Restless Legs Syndrome, the pathophysiology is less understood but is thought to involve dopaminergic dysfunction and iron dysregulation in the central nervous system.[2][5] Pramipexole's efficacy in RLS is attributed to its ability to modulate dopaminergic pathways in the spinal cord and subcortical regions, alleviating the urge to move and the associated sensory discomfort.[5]

Pramipexole's Mechanism of Action cluster_0 Parkinson's Disease Pathophysiology cluster_1 Pramipexole Intervention Substantia Nigra Degeneration Substantia Nigra Degeneration Dopamine Depletion Dopamine Depletion Substantia Nigra Degeneration->Dopamine Depletion Motor Symptoms Motor Symptoms Dopamine Depletion->Motor Symptoms D2/D3 Receptor Agonism D2/D3 Receptor Agonism Dopamine Depletion->D2/D3 Receptor Agonism Target for Intervention Pramipexole Pramipexole Pramipexole->D2/D3 Receptor Agonism Restored Dopaminergic Signaling Restored Dopaminergic Signaling D2/D3 Receptor Agonism->Restored Dopaminergic Signaling Alleviation of Motor Symptoms Alleviation of Motor Symptoms Restored Dopaminergic Signaling->Alleviation of Motor Symptoms

Caption: Pramipexole's mechanism in Parkinson's Disease.

Validating Therapeutic Efficacy: Key Animal Models and Experimental Protocols

The therapeutic potential of Pramipexole has been extensively evaluated in several well-validated animal models that recapitulate key pathological features of Parkinson's Disease and Restless Legs Syndrome.

Parkinson's Disease Models

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the primary pathology of Parkinson's disease.[6]

Experimental Protocol:

  • Animal Selection: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.

  • MPTP Administration: A common protocol involves intraperitoneal (i.p.) injections of MPTP hydrochloride (e.g., 20 mg/kg) administered four times at 2-hour intervals on a single day.[1]

  • Pramipexole Treatment: Pramipexole can be administered prophylactically (before and during MPTP treatment) or therapeutically (after MPTP-induced lesioning). A typical dose is 1 mg/kg/day, administered orally or via i.p. injection.[7]

  • Behavioral Assessment:

    • Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

    • Open Field Test: To measure locomotor activity and exploratory behavior. Parameters such as total distance traveled and rearing frequency are quantified.

  • Neurochemical and Histological Analysis:

    • High-Performance Liquid Chromatography (HPLC): To measure striatal dopamine and its metabolites (DOPAC and HVA).

    • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss and fiber density.

MPTP Model Workflow start C57BL/6 Mice mptp MPTP Administration (e.g., 4x 20mg/kg, i.p.) start->mptp pramipexole Pramipexole Treatment (e.g., 1 mg/kg/day) mptp->pramipexole behavioral Behavioral Assessment (Rotarod, Open Field) pramipexole->behavioral analysis Neurochemical & Histological Analysis (HPLC, IHC for TH) behavioral->analysis end Data Analysis & Interpretation analysis->end

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine, a compound with a nuanced chemical structure combining a benzothiazole core and a morpholine sidechain.

Hazard Profile: A Synthesis of Structural Analogs

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. Lacking a specific Safety Data Sheet (SDS), we must infer the potential hazards of this compound from its constituent moieties: the benzothiazole ring and the N-alkylated morpholine group.

  • Benzothiazole Derivatives: Compounds in this family are often associated with skin and eye irritation.[1][2] Some are also classified as skin sensitizers, meaning they can cause an allergic reaction upon repeated contact.[3][4] Furthermore, many benzothiazoles exhibit aquatic toxicity.[1][5]

  • Morpholine Derivatives: Morpholine itself is a corrosive substance.[6] N-substituted morpholines, like N-(3-Aminopropyl)morpholine, can cause severe skin burns and eye damage.[7]

  • Combined Profile: Based on these analogs, it is prudent to handle this compound as a substance that is, at a minimum:

    • A skin and eye irritant, potentially corrosive.[1][3][7]

    • A potential skin sensitizer.[3][4][5]

    • Harmful to aquatic life.[1][5]

Potential Hazard Basis from Structural Analogs GHS Hazard Statements (Inferred)
Acute Toxicity (Oral, Dermal) Benzothiazole and its derivatives are often harmful or toxic if swallowed or in contact with skin.[1][2]H302 (Harmful if swallowed), H312 (Harmful in contact with skin)
Skin Corrosion/Irritation Causes skin irritation; related compounds cause severe burns.[3][4][7]H315 (Causes skin irritation) / H314 (Causes severe skin burns and eye damage)
Serious Eye Damage/Irritation Benzothiazoles and morpholines are known to cause serious eye irritation or damage.[1][3][7]H319 (Causes serious eye irritation) / H318 (Causes serious eye damage)
Skin Sensitization May cause an allergic skin reaction.[3][5][8]H317 (May cause an allergic skin reaction)
Aquatic Toxicity Benzothiazole derivatives are often toxic to aquatic life.[1]H400/H410 (Very toxic to aquatic life with long lasting effects)

Immediate Safety & Handling for Disposal

Proper disposal begins with safe handling. Before preparing any waste for disposal, adhere to the following personal protective equipment (PPE) standards.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile.[5]

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.[1][4]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.[5]

  • Respiratory Protection: All handling of this compound for disposal should occur within a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[4][9]

Step-by-Step Disposal Protocol

The primary and only recommended method for disposing of this compound is through a licensed hazardous waste management program.[9][10] Do not dispose of this chemical down the drain or in regular solid waste. [9]

Step 1: Waste Segregation

Isolate waste containing this compound from other waste streams.[11]

  • Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Given its amine and benzothiazole structure, it should be kept separate from strong oxidizing agents and strong acids.[4][10]

Step 2: Containerization

Place the waste material in a clearly labeled, sealed, and compatible waste container.[9]

  • Solid Waste: Place in a robust, sealable container (e.g., a screw-cap polyethylene jar).

  • Liquid Waste (e.g., solutions in organic solvents): Use a designated, compatible solvent waste container. Ensure the container material is appropriate for the solvent used.

  • Container Integrity: The container must be in good condition, free from leaks, and have a secure lid.[9]

Step 3: Labeling

Proper labeling is critical for safety and regulatory compliance. The label must clearly state:

  • The words "Hazardous Waste" [9]

  • The full chemical name: "this compound"

  • The approximate quantity of the waste.

  • The date of accumulation.

  • Associated hazards (e.g., "Irritant," "Skin Sensitizer," "Aquatic Toxin").

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[9] This area should be:

  • Well-ventilated.

  • Away from general laboratory traffic.

  • In secondary containment to control any potential leaks.

Step 5: Arrange for Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[11] Provide them with an accurate description of the waste, including its chemical composition and quantity.

Visualizing the Disposal Workflow

To ensure clarity and consistency in the disposal process, the following workflow diagram outlines the necessary steps and decision points.

DisposalWorkflow A Identify Waste: 4-methyl-N-(3-morpholin-4-ylpropyl) -1,3-benzothiazol-2-amine B Don Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Segregate Waste Stream (Keep separate from acids/oxidizers) B->C D Select & Label Container: 'HAZARDOUS WASTE' Full Chemical Name C->D E Transfer Waste to Container (Inside a fume hood) D->E F Securely Seal Container E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS for Pickup G->H I Waste Manifested & Removed by Licensed Contractor H->I

Caption: Disposal workflow for this compound.

Spill & Emergency Procedures

In the event of a spill, your immediate response is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain & Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).[1]

  • Collect: Carefully scoop the absorbed material or spilled solid into your designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of our vital research does not extend beyond the intended discovery.

References

  • Vertex AI Search. (2019, November 6).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2015, August 11).
  • GHS. (n.d.).
  • Heitkamp, M. A., & Cerniglia, C. E. (1988). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 54(5), 1171–1174.
  • Fisher Scientific. (2014, September 19).
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • TCI Chemicals. (2024, November 21).
  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Summary for CID 8083. Retrieved from [Link]

  • Echemi. (n.d.).
  • Japan Ministry of the Environment. (n.d.). Benzothiazole.
  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting (Vol. 47).
  • Biosynth. (n.d.). N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Morpholinyl)benzothiazole. PubChem Compound Summary for CID 77901.
  • Echemi. (n.d.). 2-(4-Morpholinodithio)
  • Kiseleva, I. A., Kholin, K. V., Strelnikov, V. D., Kholin, I. V., Dobrynin, A. B., & Budnikova, Y. H. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 28(3), 1279.

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Navigating the Safe Handling of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

The chemical structure of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine suggests several potential hazards that must be addressed through appropriate personal protective equipment (PPE) and handling procedures. Benzothiazole derivatives are known to cause skin and eye irritation, and some can be toxic if swallowed or upon skin contact.[1] Amines, as a class of organic compounds, can also cause skin irritation and respiratory issues.[2]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for structurally related compounds, we can anticipate the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: May cause skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Aquatic Toxicity: Potentially harmful to aquatic life with long-lasting effects.

Given these potential risks, a cautious and well-documented approach to handling is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves. Double gloving is recommended.Lab coat.N95 respirator or higher if weighing outside of a certified chemical fume hood.
Solution Preparation and Transfers Chemical splash goggles or a face shield.[1]Chemical-resistant gloves (nitrile or neoprene).Chemical-resistant lab coat or apron.Work in a certified chemical fume hood is mandatory.[5][6]
Running Reactions Chemical splash goggles or a face shield.Chemical-resistant gloves.Chemical-resistant lab coat.Work in a certified chemical fume hood.
Work-up and Purification Chemical splash goggles or a face shield.Chemical-resistant gloves.Chemical-resistant lab coat.Work in a certified chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Lab coat.Not generally required if handling sealed waste containers.

Important Considerations:

  • Glove Selection: Always check the manufacturer's glove compatibility chart for the specific solvents being used.

  • Fit and Comfort: Ensure all PPE fits properly to provide maximum protection.

  • Inspection: Regularly inspect PPE for any signs of damage or degradation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to ensure safety at every stage of handling this compound.

Preparation and Weighing
  • Designated Area: Conduct all handling of the solid compound in a designated area, preferably within a certified chemical fume hood or a ventilated balance enclosure.[5][6]

  • Pre-weighing Checks: Before handling, ensure all necessary PPE is donned correctly. Prepare all necessary equipment (spatulas, weigh boats, etc.) to minimize time spent with the open container.

  • Dispensing: Use a spatula to carefully transfer the desired amount of the solid. Avoid creating dust. If any material is spilled, clean it up immediately following the spill response procedures outlined below.

  • Container Sealing: Tightly seal the primary container immediately after use and wipe it down with a damp cloth to remove any residual powder.

Dissolution and Reaction Setup
  • Solvent Addition: In a certified chemical fume hood, add the solvent to the vessel containing the weighed compound.

  • Mixing: Use magnetic or overhead stirring to ensure complete dissolution. Keep the vessel covered as much as possible.

  • Transfers: Use appropriate volumetric glassware and pipettes for transfers to minimize the risk of spills.

Spill Response
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and notify your institution's safety officer.

  • Containment: For small spills, contain the material using an inert absorbent material like sand or vermiculite.

  • Cleanup: Wearing appropriate PPE, carefully scoop the contained material into a labeled waste container. Clean the affected area with a suitable solvent, followed by soap and water.

  • Decontamination: Decontaminate all equipment used for cleanup before reusing.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Characterization: The waste should be characterized as hazardous chemical waste.

  • Environmental Precaution: Do not dispose of this compound or its waste down the drain or in the regular trash. It is potentially toxic to aquatic life.

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal.

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key stages and decision points.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain Compound ppe_check Don Appropriate PPE start->ppe_check weighing Weigh Solid in Fume Hood ppe_check->weighing dissolution Dissolve in Solvent weighing->dissolution reaction Perform Reaction dissolution->reaction decontamination Decontaminate Glassware reaction->decontamination waste_collection Collect Waste in Labeled Container decontamination->waste_collection disposal Dispose via Institutional Protocol waste_collection->disposal end End disposal->end

Caption: Workflow for Safe Handling of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Ataman Kimya. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77901, 2-(4-Morpholinyl)benzothiazole. [Link]

  • Brenntag. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Safety and Handling of Benzothiazole: A Guide for Industrial Users. [Link]

  • Li, H., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International, 144, 106043. [Link]

  • Sika Industry. SCHÖNOX® EP DRAIN Part B. [Link]

  • MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • MDPI. 3-Morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium Chloride. [Link]

  • Journal of Chemical Health Risks. Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • DC Fine Chemicals. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • National Center for Biotechnology Information. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7619, 2-(4-Morpholinothio)benzothiazole. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.